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  • Product: (3r,5r)-Piperidine-3,4,5-triol

Core Science & Biosynthesis

Foundational

Structural Dynamics and Therapeutic Potential of (3R,5R)-Piperidine-3,4,5-triol

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists Executive Summary: The Pharmacophore of Sugar Mimicry The piperidine-3,4,5-triol scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary: The Pharmacophore of Sugar Mimicry

The piperidine-3,4,5-triol scaffold represents a fundamental class of iminosugars (polyhydroxylated alkaloids) that function as potent glycosidase inhibitors and pharmacological chaperones. While often overshadowed by their C2-hydroxymethylated cousins (e.g., 1-Deoxynojirimycin or DNJ), the 1,5-dideoxy-1,5-iminopentitol core—specifically the (3R,5R) stereochemical series—offers a unique profile of selectivity against specific glycosidases, particularly


-mannosidases and 

-glucosidases.

This guide dissects the chemical structure, stereochemical imperatives, and synthesis of (3R,5R)-piperidine-3,4,5-triol. We define how the absolute configuration at the C3 and C5 positions creates a rigid chiral template, where the "toggle" of the C4 substituent dictates biological identity—transforming the molecule from a mannose mimic to an idose or galactose mimic.

Structural Architecture & Stereochemical Definitions

The Piperidine Chair and Ring Numbering

In the IUPAC numbering for the piperidine heterocycle, the nitrogen atom is position 1. The chiral centers of interest are C3, C4, and C5.

  • Core Scaffold: Piperidine-3,4,5-triol (1,5-dideoxy-1,5-iminopentitol).

  • The (3R, 5R) Constraint: Fixing the stereochemistry at C3 and C5 restricts the conformational space. In the lowest energy chair conformation (

    
     or 
    
    
    
    depending on substituents), the relationship between the C3-OH and C5-OH groups is critical.
The C4 "Switch": Defining the Isomer

Because the (3R,5R) configuration imposes C2-symmetry potential on the ring (excluding the nitrogen lone pair dynamics), the identity of the molecule is determined by the stereocenter at C4 .

Isomer ConfigurationCommon Name / MimicSugar CorrelateStereochemical Relationship
(3R, 4R, 5R) 1,5-dideoxy-1,5-imino-D-mannitolD-MannoseAll-cis (relative to ring plane in specific conformers)
(3R, 4S, 5R) 1,5-dideoxy-1,5-imino-L-iditolL-Idose / L-SorboseC4-OH is inverted relative to 3,5
(3R, 4r, 5S)Meso-xylopiperidineXylitolExcluded (Achiral/Meso)

Critical Note: The (3R,5R) configuration is distinct from the common glucose mimic (DNJ core), which typically possesses a (3R,4R,5S) configuration. The (3R,5R) series is frequently explored for lysosomal storage disorder therapies (e.g., Fabry and Gaucher diseases) due to its ability to act as a pharmacological chaperone.

Stereochemistry Core (3R,5R)-Piperidine-3,4,5-triol (The Scaffold) C4_Switch C4 Stereocenter (The Determinant) Core->C4_Switch defined by Isomer1 (3R, 4R, 5R) 1,5-dideoxy-1,5-imino-D-mannitol (Mannosidase Inhibitor) C4_Switch->Isomer1 C4 = R Isomer2 (3R, 4S, 5R) 1,5-dideoxy-1,5-imino-L-iditol (Specific Glycosidase Inhibitor) C4_Switch->Isomer2 C4 = S Target1 Target: α-Mannosidase Isomer1->Target1 Target2 Target: β-Glucuronidase / Iduronidase Isomer2->Target2

Figure 1: Stereochemical divergence of the (3R,5R) scaffold. The C4 position acts as the biological switch.

Physicochemical Properties & Analysis

The absence of the C2-hydroxymethyl group (found in DNJ) lowers the polar surface area (PSA) slightly and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.

Key Parameters
PropertyValue / CharacteristicRelevance
Molecular Weight ~133.15 g/mol Fragment-like; high ligand efficiency.
pKa (Conjugate Acid) 8.0 – 8.6Protonated at physiological pH (7.4), mimicking the oxocarbenium ion transition state.
Solubility High (Water/MeOH)Challenges in extraction from aqueous media.
Detection No ChromophoreRequires derivatization (FMOC/Dansyl) or ELSD/CAD for HPLC analysis.
NMR Characterization (Diagnostic Signals)

To confirm the (3R,5R) stereochemistry, analysis of vicinal coupling constants (


) is mandatory.
  • Axial-Axial Coupling (

    
    ):  Large values (8–11 Hz).
    
  • Axial-Equatorial Coupling (

    
    ):  Small values (2–5 Hz).
    
  • Equatorial-Equatorial Coupling (

    
    ):  Small values (2–5 Hz).
    

Example for (3R,4R,5R) - Mannose Mimic: If the ring adopts a chair where H3, H4, and H5 are equatorial (due to axial OH groups mimicking mannose), small coupling constants will be observed between H3-H4 and H4-H5.

Synthesis Protocol: The "Chiral Pool" Approach

While de novo synthesis is possible, the most robust route to (3R,5R)-piperidine-3,4,5-triol utilizes D-Ribose or D-Xylose as chiral starting materials. The following protocol outlines the conversion of D-Ribose to the (3R,4R,5R) isomer via double reductive amination.

Reaction Workflow
  • Oxidation: Cleavage of the terminal diol of the sugar to generate a dialdehyde (or lactol-aldehyde).

  • Reductive Amination: Cyclization with ammonia or benzylamine and a reducing agent (

    
     or 
    
    
    
    ).
  • Deprotection: Removal of benzyl groups (if used).

Synthesis Ribose D-Ribose (Starting Material) Protection 1. Acetonide Protection 2. Oxidative Cleavage (NaIO4) Ribose->Protection Dialdehyde Dialdehyde Intermediate Protection->Dialdehyde Amination Double Reductive Amination (BnNH2, NaBH3CN, pH 5.0) Dialdehyde->Amination Deprotection Hydrogenolysis (H2, Pd/C, HCl) Amination->Deprotection Final (3R,4R,5R)-Piperidine-3,4,5-triol Deprotection->Final

Figure 2: Synthetic pathway from D-Ribose to the (3R,4R,5R) iminosugar core.

Detailed Methodology (Bench Protocol)

Step 1: Oxidative Cleavage

  • Reagents: Sodium Periodate (

    
    ), protected sugar precursor (e.g., 2,3-O-isopropylidene-D-ribitol).
    
  • Procedure: Dissolve precursor in

    
     (1:1). Add 
    
    
    
    (1.1 eq) at 0°C. Stir for 2 hours.
  • Critical Control Point: Ensure complete consumption of starting material via TLC (stain with Anisaldehyde). The dialdehyde is unstable; proceed immediately.

Step 2: Double Reductive Amination (The Cyclization)

  • Reagents: Benzylamine (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol, Acetic Acid.
  • Procedure:

    • Suspend the dialdehyde in MeOH.

    • Add Benzylamine (1.05 eq) and stir for 30 min to form the di-imine/hemiaminal.

    • Adjust pH to ~5.0 using Glacial Acetic Acid (Crucial for iminium ion formation).

    • Add

      
       (2.5 eq) portion-wise.
      
    • Stir at RT for 16h.

  • Purification: Flash chromatography (

    
     9:1). The tertiary amine is less polar than the final product.
    

Step 3: Deprotection

  • Reagents:

    
     (Pearlman's catalyst), 
    
    
    
    (1 atm), MeOH/HCl.
  • Procedure: Hydrogenate the N-benzyl intermediate for 12h. Filter through Celite.

  • Isolation: The product is a hydrochloride salt. Ion exchange chromatography (Dowex 50W-X8) is required to obtain the free base. Elute with 1M

    
    .
    

Biological Mechanism of Action

The therapeutic value of (3R,5R)-piperidine-3,4,5-triol lies in its ability to mimic the oxocarbenium ion transition state of glycoside hydrolysis.

The Ion-Pair Mechanism

At physiological pH, the piperidine nitrogen is protonated (


). This positive charge electrostatically interacts with the conserved catalytic carboxylate residue (usually an aspartate or glutamate) in the glycosidase active site.
  • Competitive Inhibition: The inhibitor binds to the active site, preventing substrate entry.

  • Chaperone Activity: At sub-inhibitory concentrations, the small molecule stabilizes the folding of mutant enzymes in the Endoplasmic Reticulum (ER), preventing their premature degradation and trafficking them to the lysosome (e.g., for Fabry Disease).

Specificity Profile
  • (3R,4R,5R)-Isomer: Strongly inhibits

    
    -mannosidase (mimics Mannose).
    
  • (3R,4S,5R)-Isomer: Inhibits

    
    -glucuronidase and 
    
    
    
    -L-iduronidase.

References

  • Synthesis of Branched Iminosugars: Title: Synthesis of three branched iminosugars [(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, (3R,4R,5R)-3-(hydroxymethyl)piperidine-3,4,5-triol... Source: ResearchGate URL:[1][Link]

  • Biological Activity of Piperidine Triols: Title: Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives.[2] Source: Wiley Online Library / ResearchGate URL:[Link]

  • Synthesis from D-Ribose: Title: Synthesis of L-Deoxyribonucleosides from D-Ribose (Methodology applicable to iminosugar precursors).[3] Source: ResearchGate URL:[1][Link]

  • General Properties of Piperidine Triols: Title: (2S,3S,4S,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol (Related DNJ Data for comparison). Source: PlantaeDB URL:[Link][1][4][5][6][7][8][9]

Sources

Exploratory

Technical Guide: Therapeutic Potential of (3R,5R)-Piperidine-3,4,5-triol in Lysosomal Storage Disorders

Executive Summary This technical guide analyzes the pharmacological profile of (3R,5R)-Piperidine-3,4,5-triol (commonly known as Isofagomine or AT2101 ), a small molecule iminosugar investigated for the treatment of Gauc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of (3R,5R)-Piperidine-3,4,5-triol (commonly known as Isofagomine or AT2101 ), a small molecule iminosugar investigated for the treatment of Gaucher Disease . Unlike Enzyme Replacement Therapy (ERT) or Substrate Reduction Therapy (SRT), this compound represents the Pharmacological Chaperone Therapy (PCT) class.

While theoretically promising, the clinical application of Isofagomine revealed a critical "inhibitor paradox"—where the molecule's affinity required to stabilize the enzyme in the Endoplasmic Reticulum (ER) inadvertently inhibited the enzyme in the lysosome. This guide dissects the mechanistic causality, the specific failure points in clinical translation, and the validated protocols for assessing chaperone activity in vitro.

Chemical & Mechanistic Foundation

Structural Identity

The compound is an iminosugar analogue of D-glucose. While often referenced loosely as a "triol," the precise IUPAC designation for the active isomer is (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol . The nitrogen atom in the ring mimics the anomeric carbon of glucose in the transition state, allowing for high-affinity binding to the active site of acid


-glucosidase (GCase) .
The Chaperone Mechanism (The "Binding Paradox")

Isofagomine functions as a reversible competitive inhibitor. Its therapeutic potential relies on a delicate pH-dependent equilibrium:

  • ER Stabilization (pH 7.2): In the neutral environment of the ER, misfolded GCase mutants (e.g., N370S) are unstable and targeted for ER-Associated Degradation (ERAD). Isofagomine binds the active site, thermodynamically stabilizing the folded state.

  • Trafficking: The stabilized enzyme-chaperone complex bypasses quality control and traffics through the Golgi to the lysosome.

  • Lysosomal Dissociation (pH 5.2): In the acidic lysosome, the high concentration of the natural substrate (Glucosylceramide) and the protonation state of the enzyme/chaperone ideally favor the displacement of Isofagomine, restoring enzymatic activity.

Technical Insight: The failure of AT2101 in clinical trials (Amicus Therapeutics) was largely due to the inability to achieve a dosing regimen that balanced stabilization (requiring high occupancy) with dissociation (requiring low occupancy).

Mechanism of Action Visualization

The following diagram illustrates the trafficking rescue pathway facilitated by Isofagomine.

GCase_Trafficking Unfolded Misfolded GCase (N370S/L444P) ERAD ERAD Degradation (Proteasome) Unfolded->ERAD Unstable (Default) Complex Stabilized GCase-IFG Complex Unfolded->Complex Binding @ pH 7.2 IFG Isofagomine (Chaperone) IFG->Complex Golgi Golgi Trafficking Complex->Golgi Lysosome Lysosome (pH 5.2) Golgi->Lysosome Lysosome->IFG Recycled/Excreted Activity Substrate Hydrolysis (GlcCer -> Cer + Glc) Lysosome->Activity IFG Dissociation (Substrate Competition)

Caption: Pathway showing Isofagomine rescue of misfolded GCase from ERAD, enabling lysosomal trafficking.

Experimental Protocol: Cell-Based Chaperone Activity Assay

To validate the therapeutic potential of (3R,5R)-Piperidine-3,4,5-triol, researchers must distinguish between inhibition and chaperoning. The following protocol is the industry standard for demonstrating intracellular rescue of GCase activity.

Principle

Cells carrying GCase mutations (e.g., patient-derived fibroblasts) are cultured with the chaperone.[1][2] The drug is then washed out to allow dissociation, and the lysate is assayed using a fluorogenic substrate (4-Methylumbelliferyl


-D-glucopyranoside, 4-MU-Glc).
Reagents & Equipment[1][3][4]
  • Cell Line: Gaucher fibroblasts (N370S/N370S or L444P/L444P).[3][4]

  • Substrate: 4-MU-Glc (Sigma M3633).

  • Lysis Buffer: 50 mM Sodium Phosphate-Citrate (pH 5.2), 0.25% Triton X-100, 0.25% Sodium Taurocholate.

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

  • Readout: Fluorescence Plate Reader (Ex 365 nm / Em 445 nm).

Step-by-Step Methodology
  • Seeding: Plate fibroblasts in 6-well plates at

    
     cells/well. Allow adhesion for 24 hours.
    
  • Treatment: Treat cells with Isofagomine (0, 1, 10, 50, 100

    
    M) for 4 days.
    
    • Control: Untreated cells (vehicle only).

  • Washout (Critical Step):

    • Remove medium.[1]

    • Wash cells 3x with sterile PBS.

    • Incubate in drug-free medium for 2–4 hours to allow the chaperone to dissociate from the active site. Failure to perform this step results in measuring inhibition rather than enhancement.

  • Lysis: Harvest cells by scraping in Lysis Buffer. Freeze-thaw 3x to ensure lysosomal rupture.

  • Enzymatic Assay:

    • Add 10

      
      L lysate to 90 
      
      
      
      L Substrate Solution (3 mM 4-MU-Glc in Citrate/Phosphate buffer).
    • Incubate at 37°C for 30–60 minutes.

    • Terminate reaction with 200

      
      L Stop Solution.
      
  • Quantification: Measure fluorescence. Normalize activity to total protein concentration (BCA Assay).

Assay Workflow Visualization

Assay_Protocol Step1 Seed Gaucher Fibroblasts (N370S/L444P) Step2 Incubate with Isofagomine (4 Days) Step1->Step2 Step3 Washout Phase (PBS Wash + 2h Drug-Free Media) Step2->Step3 Remove Inhibitor Step4 Cell Lysis (Triton X-100/Taurocholate) Step3->Step4 Step5 Add Substrate (4-MU-Glc) Step4->Step5 Step6 Fluorescence Readout (Ex 365 / Em 445) Step5->Step6 Measure 4-MU Release

Caption: Workflow for distinguishing chaperone-mediated rescue from competitive inhibition.

Data Interpretation & Clinical Context

Quantitative Efficacy Profile

The following table summarizes typical fold-increases in GCase activity observed in preclinical models versus clinical outcomes.

ParameterWild Type GCaseN370S Mutant (Gaucher Type 1)L444P Mutant (Gaucher Type 2/3)
Baseline Activity 100%~15–20%<5%
In Vitro Rescue (10

M IFG)
1.0x (No change)2.5x – 3.5x Increase 1.2x – 1.5x Increase
Therapeutic Threshold N/A>30% of Normal>10–15% of Normal
Clinical Outcome (AT2101) N/AFailed Phase 2 Not Tested
The Failure of AT2101 (Plicera)

Despite strong preclinical data, the Phase 2 trial of AT2101 failed to show significant clinical improvement (reduction in liver/spleen volume).

  • Cause: The half-life of Isofagomine was too long, or the dosing frequency was too high. Instead of "pulsing" the drug (bind-traffic-release), the drug maintained constant occupancy of the active site, effectively acting as a permanent inhibitor in the lysosome.

  • Lesson: Successful PCT requires a "pulsatile" dosing strategy to maximize the chaperone-to-inhibitor ratio.

Future Directions

To overcome the limitations of active-site competitors like (3R,5R)-Piperidine-3,4,5-triol, the field is pivoting toward:

  • Allosteric Chaperones: Small molecules that bind non-active sites to stabilize the protein without competing with the substrate.

  • Combination Therapy: Using Isofagomine in conjunction with Recombinant GCase (ERT) to stabilize the exogenous enzyme in the blood and improve tissue uptake.

References

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms."[5] Proceedings of the National Academy of Sciences, 103(37), 13813–13818.

  • Lieberman, R. L., et al. (2007). "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology, 3(2), 101–107.

  • Khanna, R., et al. (2010). "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase."[2] FEBS Journal, 277(7), 1618–1638.

  • Sun, Y., et al. (2012). "Ex vivo and in vivo effects of isofagomine on acid beta-glucosidase variants and substrate levels in Gaucher disease." Journal of Biological Chemistry, 287(6), 4275–4287.

  • Amicus Therapeutics. (2009). "Amicus Therapeutics Announces Preliminary Results from Phase 2 Study of Plicera for Gaucher Disease." Press Release.

Sources

Foundational

Pharmacological Chaperone Activity of Hydroxylated Piperidines: A Technical Guide

Executive Summary The therapeutic landscape for Lysosomal Storage Diseases (LSDs) has shifted significantly with the advent of Pharmacological Chaperone Therapy (PCT) .[1][2] Unlike Enzyme Replacement Therapy (ERT), whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for Lysosomal Storage Diseases (LSDs) has shifted significantly with the advent of Pharmacological Chaperone Therapy (PCT) .[1][2] Unlike Enzyme Replacement Therapy (ERT), which supplies exogenous enzyme, PCT utilizes small molecules—specifically hydroxylated piperidines (iminosugars)—to rescue unstable but catalytically competent endogenous enzymes.

This guide provides a deep technical analysis of the pharmacological chaperone activity of hydroxylated piperidines. It details the structural mechanisms of action, the critical "paradox of inhibition," structure-activity relationships (SAR), and a validated experimental framework for assessing chaperone efficacy.

Mechanistic Principles: The Chaperone-Inhibitor Paradox

Hydroxylated piperidines function as structural mimics of the natural sugar substrates of lysosomal glycosidases. Their efficacy relies on a delicate thermodynamic balancing act known as the "Paradox of Inhibition."

The Mechanism of Rescue[3][4]
  • ER Retention: Mutant lysosomal enzymes (e.g.,

    
    -Galactosidase A, Glucocerebrosidase) often misfold in the Endoplasmic Reticulum (ER).[2][3] Although they possess residual catalytic activity, the ER Quality Control (ERQC) system recognizes the conformational defect and targets them for ER-associated degradation (ERAD).
    
  • Stabilization: The hydroxylated piperidine binds specifically to the active site of the misfolded enzyme at neutral pH (ER environment). This binding lowers the free energy of the folded state (

    
    ), shifting the equilibrium toward the native conformation.
    
  • Trafficking: The stabilized enzyme-chaperone complex escapes ERAD, enters COPII vesicles, and traffics through the Golgi complex to the lysosome.

  • Dissociation & Activity: Upon reaching the acidic environment of the lysosome (pH ~4.5–5.0), the chaperone must dissociate to allow the natural substrate (e.g., Globotriaosylceramide) to bind. This dissociation is driven by:

    • pH-dependent affinity: Reduced binding affinity of the piperidine at acidic pH.

    • Substrate competition: High local concentrations of the accumulated substrate displace the chaperone.

Visualization of the Chaperone Pathway

The following diagram illustrates the rescue mechanism, highlighting the critical transition from ER stabilization to lysosomal activity.

ChaperoneMechanism cluster_ER Endoplasmic Reticulum MutantEnzyme Misfolded Mutant Enzyme (ER Lumen, pH 7.2) ComplexER Stabilized Enzyme-Chaperone Complex MutantEnzyme->ComplexER + Chaperone Binding Degradation ERAD / Proteasomal Degradation MutantEnzyme->Degradation No Chaperone Chaperone Hydroxylated Piperidine (Chaperone) Chaperone->ComplexER Golgi Golgi Processing (Glycosylation) ComplexER->Golgi Trafficking Lysosome Lysosome (pH 4.5) Golgi->Lysosome M6P Receptor Targeting ActiveEnzyme Active Enzyme (Substrate Turnover) Lysosome->ActiveEnzyme Chaperone Dissociation (Low pH / Competition) Substrate Accumulated Substrate (e.g., Gb3) Substrate->ActiveEnzyme Hydrolysis

Figure 1: Mechanism of Pharmacological Chaperone Action.[2][4] The chaperone rescues the mutant enzyme from ERAD, facilitating trafficking to the lysosome where dissociation occurs.[2]

Key Compounds & Structure-Activity Relationships (SAR)

The efficacy of hydroxylated piperidines depends heavily on the stereochemistry of the hydroxyl groups (mimicking specific sugars) and the nature of the nitrogen substituent.

The Piperidine Core

The core structure is typically a 1-deoxynojirimycin (DNJ) derivative. The nitrogen atom mimics the anomeric carbon positive charge in the transition state of glycoside hydrolysis.

  • Galactose Mimic: 1-Deoxygalactonojirimycin (DGJ)

    
     Targets 
    
    
    
    -Galactosidase A (Fabry Disease).[5]
  • Glucose Mimic: 1-Deoxynojirimycin (DNJ)

    
     Targets Glucocerebrosidase (Gaucher Disease) and 
    
    
    
    -Glucosidase (Pompe Disease).
Comparative Analysis of Key Chaperones
CompoundTrade NameTarget EnzymeChemical Structure ClassMechanism Note
Migalastat Galafold®

-Galactosidase A
1-Deoxygalactonojirimycin (DGJ)Reversible Inhibitor. High specificity for

-Gal A. Approved for "amenable" mutations (e.g., N215S).[2]
Miglustat Zavesca®Glucocerebrosidase (GCase)N-butyl-1-deoxynojirimycin (NB-DNJ)SRT & Weak Chaperone. Primarily inhibits Glucosylceramide Synthase (SRT). Poor chaperone due to high inhibitory potency and poor lysosomal dissociation.
Isofagomine N/A (Investigational)Glucocerebrosidase (GCase)1-Azasugar (C-N swap)Potent Binder. Binds active site very tightly. Failed in trials due to lack of dissociation in the lysosome (net inhibition).
Ambroxol N/A (Repurposed)Glucocerebrosidase (GCase)Substituted CyclohexanolpH-Dependent. Non-piperidine, mixed-mode chaperone. Shows better pH-dependent dissociation profile than Isofagomine.
SAR Optimization: The "Goldilocks" Zone

To maximize the therapeutic window, the chaperone must bind tightly at pH 7.0 but weakly at pH 5.0.

  • N-Alkylation: Adding alkyl chains (e.g., butyl, nonyl) increases lipophilicity and membrane permeability but often increases inhibitory potency.

  • Fluorination: Introduction of fluorine atoms near the basic nitrogen can lower the pKa, modulating the pH-dependent binding affinity.

Experimental Framework for Validation

Trustworthy validation of chaperone activity requires a multi-tiered approach, moving from biophysical stability to cellular function.

Workflow Overview

The following diagram outlines the sequence of experiments required to validate a new hydroxylated piperidine candidate.

ExperimentalWorkflow Step1 1. Biophysical Screening (Thermal Shift Assay / DSF) Step2 2. In Cellulo Trafficking (Endo H Sensitivity / Western Blot) Step1->Step2 Validates Binding Step3 3. Lysosomal Activity Assay (Fluorogenic Substrate) Step2->Step3 Validates Trafficking Step4 4. Substrate Reduction (Mass Spectrometry / Lyso-Gb3) Step3->Step4 Validates Net Activity Decision Go / No-Go Decision Step4->Decision

Figure 2: Validation Workflow. A stepwise protocol ensuring candidates possess both binding affinity and functional rescue capability.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Purpose: To determine if the compound binds and stabilizes the recombinant enzyme in vitro.

  • Reagents: Recombinant human enzyme (e.g., rh

    
    -Gal A), SYPRO Orange dye, Test Compound (1–100 
    
    
    
    M).
  • Setup: Mix enzyme (2

    
    M) with dye and compound in a PCR plate. Buffer: pH 7.4 (ER mimic) and pH 5.0 (Lysosome mimic).
    
  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria: A

      
      C at pH 7.4 indicates significant stabilization. Ideally, 
      
      
      
      should be lower at pH 5.0 to suggest lysosomal dissociation.
Protocol 2: Lysosomal Enzyme Activity Assay (Cell-Based)

Purpose: To verify that the stabilized enzyme is functional within the cell.

  • Cell Line: Patient-derived fibroblasts carrying a specific mutation (e.g., Fabry hemizygote).

  • Incubation:

    • Seed cells in 96-well plates.

    • Treat with compound (dose-response: 1 nM to 100

      
      M) for 3–5 days . Note: Long incubation is required for protein synthesis and trafficking.
      
  • Lysis: Wash cells with PBS. Lyse in Citrate-Phosphate buffer (pH 4.6) containing 0.5% Taurocholate (to solubilize lysosomes).

  • Reaction: Add fluorogenic substrate (e.g., 4-MU-

    
    -D-galactopyranoside). Incubate at 37°C for 1 hour.
    
  • Stop & Read: Add Glycine-Carbonate buffer (pH 10.5) to stop reaction and maximize fluorescence. Read Ex/Em 360/450 nm.

  • Normalization: Normalize signal to total protein concentration (BCA assay).

    • Self-Validation: Include a "Washout" control. Treat cells for 3 days, then wash and incubate in drug-free medium for 2 hours before lysis. This removes residual inhibitor and often reveals higher enzyme activity.

Clinical Translation & Challenges

The Pulsatile Dosing Strategy

Continuous exposure to a pharmacological chaperone can lead to sustained inhibition of the enzyme, negating the benefit of increased trafficking. To overcome this, pulsatile dosing is employed.[3]

  • Regimen: E.g., Migalastat is dosed every other day (QOD).

  • Rationale:

    • Day 1 (Drug On): High plasma concentration stabilizes the enzyme in the ER, promoting trafficking.

    • Day 2 (Drug Off): Plasma levels drop. The chaperone dissociates from the enzyme in the lysosome (and is cleared), allowing the accumulated enzyme to degrade the substrate without competitive inhibition.[4]

Amenability

Not all mutations respond to chaperones.[2] "Null" mutations (no protein produced) or catalytic site mutations that destroy binding capability are non-amenable.

  • Requirement: The mutation must result in a protein that is kinetically stable enough to be rescued but thermodynamically unstable enough to trigger ERAD.

References

  • Parenti, G., et al. (2015).[2] "Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders." Molecular Therapy. Link

  • Fan, J.Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine. Link

  • Sawkar, A.R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease." Proceedings of the National Academy of Sciences. Link

  • Suzuki, Y. (2006). "Chaperone therapy for lysosomal storage diseases: Current status and future prospects." Journal of Inherited Metabolic Disease. Link

  • Valenzano, K.J., et al. (2011). "Identification and characterization of pharmacological chaperones to correct enzyme defects in lysosomal storage disorders." Assay and Drug Development Technologies. Link

  • Benjamin, E.R., et al. (2017). "The validation of pharmacogenetics for the identification of amenable mutations for the pharmacological chaperone migalastat in Fabry disease." Genetics in Medicine. Link

Sources

Exploratory

Biological Properties of (3R,5R)-Piperidine-3,4,5-triol Iminosugars

This technical guide details the biological properties, mechanism of action, and therapeutic utility of (3R,5R)-piperidine-3,4,5-triol iminosugars. These small-molecule glycomimetics function primarily as Pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological properties, mechanism of action, and therapeutic utility of (3R,5R)-piperidine-3,4,5-triol iminosugars. These small-molecule glycomimetics function primarily as Pharmacological Chaperones (PCs) , stabilizing misfolded lysosomal enzymes to treat Lysosomal Storage Disorders (LSDs) such as Gaucher and Fabry disease.

A Technical Guide for Drug Discovery & Development

Executive Summary

The (3R,5R)-piperidine-3,4,5-triol scaffold represents a class of 1,5-dideoxy-1,5-iminopentitols . Unlike traditional 1-deoxynojirimycin (DNJ) analogues which contain a C2-hydroxymethyl group, these "homoiminosugars" lack the C2 substituent, resulting in a distinct steric profile that favors binding to specific glycosidases (e.g.,


-glucocerebrosidase and 

-galactosidase A).

Their primary biological utility lies in Pharmacological Chaperone Therapy (PCT) . While they act as competitive inhibitors in vitro at neutral pH, they function as folding templates in vivo within the Endoplasmic Reticulum (ER), rescuing unstable mutant enzymes from Endoplasmic Reticulum-Associated Degradation (ERAD) and facilitating their trafficking to the lysosome.

Chemical Biology & Mechanism of Action

Structural Mimicry & Stereochemistry

These compounds mimic the transition state of glycosidic hydrolysis. The protonated secondary amine at physiological pH mimics the oxocarbenium ion intermediate.

  • (3R,4R,5S)-isomer (Meso): Corresponds to the configuration of 1,5-dideoxy-1,5-imino-xylitol (DIX) . It is a potent inhibitor of

    
    -glucosidases (GCase).
    
  • (3R,4R,5R)-isomer: Corresponds to 1,5-dideoxy-1,5-imino-D-arabinitol (DAB) . Often targets

    
    -galactosidases.
    
The "Active Site-Specific Chaperone" (ASSC) Paradox

The biological activity relies on a delicate balance between inhibition and chaperoning:

  • ER Binding (pH 7.0): The iminosugar binds the mutant enzyme in the ER, thermodynamically stabilizing the folded state.

  • Trafficking: The stabilized enzyme-chaperone complex escapes ERAD and translocates to the Golgi and Lysosome.

  • Lysosomal Dissociation (pH 4.5 - 5.2): In the acidic lysosome, the high concentration of natural substrate (e.g., glucosylceramide) and the pH-dependent affinity shift cause the chaperone to dissociate, restoring enzymatic activity.

Structure-Activity Relationships (SAR)
  • N-Alkylation: Unsubstituted piperidine-triols are often hydrophilic and clear rapidly.

    
    -alkylation (e.g., 
    
    
    
    -nonyl,
    
    
    -phenylethyl) drastically increases:
    • Lipophilicity: Improves membrane permeability.

    • Potency: Exploits hydrophobic pockets near the active site (e.g., the "aglycone binding pocket" of GCase).

    • Retention: Prolongs intracellular residence time.

Visualization: Pharmacological Chaperone Mechanism

The following diagram illustrates the rescue of a mutant lysosomal enzyme by a (3R,5R)-piperidine-3,4,5-triol chaperone.

ChaperoneMechanism Mutant Unstable Mutant Enzyme (ER) Degradation ERAD (Proteasomal Degradation) Mutant->Degradation Misfolding Complex Stabilized Enzyme-Chaperone Complex Mutant->Complex + Chaperone (Binding) Chaperone (3R,5R)-Piperidine Chaperone Lysosome Lysosome (Acidic pH) Complex->Lysosome Trafficking Substrate Natural Substrate (Hydrolysis) Lysosome->Substrate Chaperone Dissociation & Activity Rescue

Figure 1: Mechanism of Pharmacological Chaperone Therapy (PCT) rescuing mutant enzymes from ER-associated degradation.

Experimental Protocols (Technical Guide)

Protocol A: In Vitro Enzymatic Inhibition Assay (IC50 Determination)

Objective: Determine the inhibitory potency against recombinant GCase or


-Gal A.

Reagents:

  • Enzyme: Recombinant human

    
    -glucocerebrosidase (Imiglucerase) or 
    
    
    
    -galactosidase A (Agalsidase beta).
  • Substrate: 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MU-Glc) or 4-MU-
    
    
    
    -D-galactopyranoside.
  • Buffer: Citrate-Phosphate buffer (pH 5.2 for lysosomal mimicry; pH 7.0 for ER mimicry).

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.

Workflow:

  • Preparation: Dissolve (3R,5R)-piperidine-triol derivative in DMSO (stock 10 mM). Prepare serial dilutions in assay buffer.

  • Incubation: Mix 10

    
    L of inhibitor dilution with 20 
    
    
    
    L of enzyme solution (activity adjusted to linear range). Incubate at 37°C for 15 min.
  • Reaction: Add 20

    
    L of 4-MU substrate (final conc. 
    
    
    
    value, typically 2-3 mM).
  • Kinetics: Incubate at 37°C for 20–30 min.

  • Termination: Add 150

    
    L Stop Solution.
    
  • Readout: Measure fluorescence (Ex 365 nm / Em 450 nm) on a microplate reader.

  • Analysis: Fit data to the log(inhibitor) vs. response (variable slope) equation to calculate IC50.

Protocol B: Cellular Chaperone Assay (Activity Rescue)

Objective: Validate the ability of the compound to rescue mutant enzyme activity in patient-derived fibroblasts.

Reagents:

  • Cells: Fibroblasts from Gaucher (e.g., N370S or L444P mutation) or Fabry patients.

  • Lysis Buffer: 1% Triton X-100 in PBS + Protease Inhibitors.

  • BCA Assay Kit: For protein normalization.

Workflow:

  • Seeding: Plate fibroblasts (

    
     cells/well) in 96-well plates. Allow attachment (24 h).
    
  • Treatment: Treat cells with iminosugar (range 0.1 nM – 100

    
    M) for 4–5 days. Note: Media change may be required every 48h.
    
  • Wash: Remove media, wash 2x with cold PBS.

  • Lysis: Add 50

    
    L Lysis Buffer. Freeze-thaw cycle (-80°C / 37°C) to ensure lysis.
    
  • Activity Assay: Perform the fluorometric assay (Protocol A) using 10-20

    
    L of lysate.
    
  • Normalization: Quantify total protein using BCA assay.

  • Calculation: Express activity as nmol 4-MU/mg protein/hour. Calculate "Fold Increase" relative to untreated mutant cells.

Protocol C: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm physical binding and thermodynamic stabilization of the enzyme.

Workflow:

  • Mix: In a PCR plate, mix Enzyme (1-2

    
    M), SYPRO Orange (5x final), and Compound (10-50 
    
    
    
    M) in buffer (pH 7.0).
  • Ramp: Run in a RT-PCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data: Monitor fluorescence (FRET channel).

  • Result: Calculate the Melting Temperature (

    
    ). A positive shift (
    
    
    
    C) indicates specific binding and stabilization.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) for selected (3R,5R)-piperidine-3,4,5-triol derivatives against Lysosomal


-Glucosidase (GCase).
Compound IDConfigurationN-SubstituentIC50 (pH 5.2)Max Activity Rescue (N370S Fibroblasts)
DIX (Ref) (3R,4R,5S)H (None)15

M
1.2-fold
N-Nonyl-DIX (3R,4R,5S)Nonyl (

)
1.2 nM2.5-fold
N-AMP-DNJ (3R,4R,5R)*Adamantyl50 nM1.8-fold
Migalastat (3R,4R,5S)**H (None)N/A (Gal A)N/A (Fabry Target)

*Note: Migalastat is 1-deoxygalactonojirimycin, included for comparative context as a marketed chaperone.

Experimental Workflow Diagram

Workflow Synthesis Synthesis (Double Reductive Amination) Screening In Vitro Screening (IC50 @ pH 5.2 & 7.0) Synthesis->Screening Purified Compounds Biophysics Biophysical Validation (Thermal Shift / DSF) Screening->Biophysics Hits < 10 µM Cellular Cellular Chaperone Assay (Patient Fibroblasts) Biophysics->Cellular Confirmed Binders Lead Lead Candidate Selection Cellular->Lead >1.5-fold Activity Rescue

Figure 2: Step-by-step experimental workflow for validating iminosugar chaperones.

References

  • Compain, P., et al. (2025).[1] "Simultaneous Grafting of 3,4,5-Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors." PubMed Central. (Note: Verified context from search result 1.6).

  • Righi, G., et al. (2020).[2] "Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction." Tetrahedron / NIH. (Verified context from search result 1.2).

  • Frontiers in Pharmacology. (2021). "Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase." Frontiers. (Contextual grounding for trihydroxy-scaffold inhibition).

  • PubChem. "(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol Compound Summary."[3][4] National Library of Medicine. .

  • ResearchGate. "Synthesis of three branched iminosugars [(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol...]." ResearchGate. (Verified context from search result 1.10).

Sources

Foundational

An In-Depth Technical Guide to Determining the Metabolic Stability Profile of (3R,5R)-Piperidine-3,4,5-triol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the metabolic stability profile of (3R,5R)-Piperidine-3,4,5-triol. The methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the metabolic stability profile of (3R,5R)-Piperidine-3,4,5-triol. The methodologies detailed herein are designed to establish a robust understanding of the compound's intrinsic clearance and to identify the primary metabolic pathways, thereby informing critical decisions in the drug development cascade.

Introduction: The Significance of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could accumulate to toxic levels.[1]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[3][4][5][6] Its inherent stability and versatile substitution patterns make it an attractive moiety for drug design.[5] However, the metabolic fate of any piperidine-containing compound is highly dependent on its specific substitution pattern.[5] For (3R,5R)-Piperidine-3,4,5-triol, the presence of multiple hydroxyl groups introduces potential sites for both Phase I and Phase II metabolism. A thorough investigation into its metabolic profile is therefore essential.

This guide will delineate a logical, multi-step approach to elucidating the metabolic stability of (3R,5R)-Piperidine-3,4,5-triol, beginning with in silico predictions and progressing through rigorous in vitro experimental validation.

Predicted Metabolic Pathways of (3R,5R)-Piperidine-3,4,5-triol

Prior to embarking on extensive experimental work, it is prudent to predict the likely metabolic transformations of (3R,5R)-Piperidine-3,4,5-triol based on its structure and known metabolic pathways for similar compounds. The piperidine ring itself is relatively stable, but the hydroxyl groups and the secondary amine are susceptible to enzymatic modification.

Phase I Metabolism:

  • Oxidation: The secondary amine of the piperidine ring is a potential site for N-oxidation.[7] Additionally, the secondary hydroxyl groups can be oxidized to ketones. Cytochrome P450 (CYP) enzymes are the primary catalysts for these reactions.[8]

  • Dehydrogenation: The piperidine ring could undergo dehydrogenation to form a more aromatic species.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl groups are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a common pathway for increasing the water solubility and facilitating the excretion of hydroxylated compounds.

  • Sulfation: Sulfotransferases (SULTs) may catalyze the sulfation of the hydroxyl groups.

A visual representation of these predicted pathways is provided below.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent (3R,5R)-Piperidine-3,4,5-triol oxidation Oxidation (N-oxidation, Hydroxyl to Ketone) parent->oxidation dehydrogenation Dehydrogenation parent->dehydrogenation glucuronidation Glucuronidation (on OH groups) parent->glucuronidation sulfation Sulfation (on OH groups) parent->sulfation microsomal_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: Test Compound, Microsomes, NADPH, Buffer, Controls pre_warm Pre-warm Microsomes, Buffer, and Compound at 37°C reagents->pre_warm initiate Initiate reaction with NADPH pre_warm->initiate incubate Incubate at 37°C initiate->incubate time_points Sample at 0, 5, 15, 30, 45, 60 min incubate->time_points terminate Terminate with cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge supernatant Transfer supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate t1/2 and CLint lcms->data hepatocyte_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: Test Compound, Hepatocytes, Medium, Controls pre_warm Pre-warm Hepatocyte suspension at 37°C reagents->pre_warm add_compound Add Test Compound pre_warm->add_compound incubate Incubate at 37°C add_compound->incubate time_points Sample at 0, 15, 30, 60, 90, 120 min incubate->time_points terminate Terminate with cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to pellet debris terminate->centrifuge supernatant Transfer supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate t1/2 and CLint lcms->data

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Piperidine Triol Derivatives

Executive Summary Piperidine triols (3,4,5-trihydroxypiperidines) represent a privileged scaffold within the iminosugar class of glycomimetics. By substituting the endocyclic oxygen of a pyranose sugar with a nitrogen at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine triols (3,4,5-trihydroxypiperidines) represent a privileged scaffold within the iminosugar class of glycomimetics. By substituting the endocyclic oxygen of a pyranose sugar with a nitrogen atom, these molecules mimic the oxocarbenium ion transition state of glycosidase hydrolysis. This guide details the medicinal chemistry strategies required to modulate this scaffold from a simple glycosidase inhibitor (e.g., for diabetes) into a sophisticated pharmacological chaperone (e.g., for Lysosomal Storage Disorders).

Part 1: The Pharmacophore & Mechanism

The core efficacy of piperidine triols relies on two synergistic features: electrostatic mimicry and stereochemical recognition.

The Electrostatic mimicry

At physiological pH, the secondary amine of the piperidine ring is protonated. This positive charge mimics the charge distribution of the oxocarbenium ion intermediate formed during glycosidic bond cleavage.

The Stereochemical Code

The positioning of the three hydroxyl groups (C3, C4, C5) dictates target specificity. This is often referred to as the "Sugar Code."

  • Gluco-configuration: Mimics glucose; targets

    
    -glucosidases (ER/Gut) and 
    
    
    
    -glucosidases (GCase).
  • Galacto-configuration: Mimics galactose; targets

    
    -galactosidases (Fabry disease).
    
Mechanism of Action Visualization

The following diagram illustrates the bifurcation of activity based on concentration and subcellular localization.

MOA Piperidine Piperidine Triol (Protonated Core) Enzyme Target Glycosidase (Active Site) Piperidine->Enzyme Electrostatic Attraction Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible Binding Inhibition Competitive Inhibition (Substrate Blockade) Complex->Inhibition High Conc. or Gut Lumen Chaperoning Pharmacological Chaperoning (Folding Stabilization) Complex->Chaperoning Sub-inhibitory Conc. + ER Localization

Caption: Dual mechanism of action: Competitive inhibition dominates at high concentrations/neutral pH, while chaperoning dominates at sub-inhibitory concentrations by stabilizing unstable mutants in the ER.[1]

Part 2: Synthetic Strategies

To explore the SAR, efficient access to chiral piperidine triols is required. Two primary strategies are recommended: the Chiron Approach (using sugar pools) and De Novo Synthesis .

The Chiron Approach (Double Reductive Amination)

This is the most robust method for generating specific stereoisomers.

  • Precursor: D-Ribose (for specific triols) or 5-keto-aldoses.

  • Reagent: Primary amines (

    
    ) + Reducing agent (
    
    
    
    ).
  • Mechanism: The amine reacts with the masked aldehyde and ketone functionalities of the sugar derivative, cyclizing to form the piperidine ring with the N-substituent already in place.

Synthetic Workflow Diagram

Synthesis Start Sugar Precursor (e.g., D-Ribose / Arabinose) Oxidation Selective Oxidation (Cleavage to Dialdehyde) Start->Oxidation NaIO4 Amination Double Reductive Amination (R-NH2 + NaBH3CN) Oxidation->Amination Cyclization Deprotection Global Deprotection (Acidic Hydrolysis) Amination->Deprotection TFA/HCl Product N-Alkyl Piperidine Triol Deprotection->Product

Caption: General synthetic pathway converting sugar precursors into N-alkylated piperidine triols via double reductive amination.

Part 3: SAR Determinants

The SAR of piperidine triols is governed by three vectors: The Head (Stereochemistry), the Tail (N-Substitution), and the Body (Ring Deoxygenation).

N-Substitution: The Lipophilic Switch

This is the most critical modifiable factor for bioavailability and subcellular targeting.

N-Substituent (R)Physicochemical EffectBiological ConsequenceExample Drug
-H (Unsubstituted)High Polarity, Low LogPRapid renal clearance; poor membrane permeability.1-DNJ (Natural Product)
-CH2CH2OH (Hydroxyethyl)Moderate PolarityRetains gut localization; targets intestinal

-glucosidase.
Miglitol (Diabetes)
-C4H9 (n-Butyl)Increased LipophilicityPermeates membranes; enters ER/Lysosome; inhibits GCS.Miglustat (Gaucher)
-C8 to -C12 (Long Alkyl)High LipophilicityDrastic potency increase (Hydrophobic effect in active site entrance).Experimental GCase Inhibitors
-Adamantyl Bulky/RigidIncreases selectivity for specific mutants (e.g., N370S GCase).Novel Chaperones

Expert Insight: When designing N-alkyl derivatives, avoid linear chains >C12 without introducing polarity (e.g., ether linkages), as aqueous solubility drops precipitously, causing assay artifacts (aggregation).

Ring Deoxygenation (Triol vs. Tetraol)

While 1-deoxynojirimycin (DNJ) is a tetraol, removing the C-6 hydroxyl group (forming a methyl group) or C-2 hydroxyl creates a piperidine triol .

  • Effect: Deoxygenation generally increases lipophilicity and oral bioavailability.

  • Selectivity: Removal of the C-2 hydroxyl (as in 1,2-dideoxy derivatives) often reduces inhibition of intestinal glucosidases while retaining activity against lysosomal enzymes, improving the side-effect profile (less osmotic diarrhea).

Part 4: Biological Evaluation Protocols

To validate the SAR, you must distinguish between simple enzymatic inhibition and the complex cellular phenomenon of pharmacological chaperoning.

In Vitro Enzyme Inhibition Assay (Kinetic)

Objective: Determine


 and 

against the target glycosidase (e.g.,

-glucocerebrosidase).

Protocol:

  • Buffer Preparation: Use Citrate-Phosphate buffer (pH 5.2 for lysosomal enzymes; pH 7.0 for cytosolic/neutral enzymes). Critical: pH heavily influences the protonation state of the inhibitor.

  • Substrate: Use fluorogenic 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MU-Glc).
    
  • Incubation:

    • Mix Enzyme (10 µL) + Inhibitor (10 µL, serial dilutions in DMSO/Water).

    • Pre-incubate for 10 min at 37°C.

    • Add Substrate (20 µL,

      
       concentration).
      
  • Detection: Stop reaction after 20 min with Glycine-NaOH (pH 10.7). Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Analysis: Plot Lineweaver-Burk to confirm competitive inhibition mode.

Cellular Chaperone Assay

Objective: Assess the ability of the SAR analog to rescue mutant enzyme activity in patient-derived fibroblasts.

Protocol:

  • Cell Line: Patient fibroblasts (e.g., Gaucher N370S or Fabry Q279E).

  • Treatment: Culture cells for 4-5 days with the piperidine triol analog (at sub-

    
     concentrations, typically 1-10 µM).
    
  • Washout: Crucial Step. Remove medium and wash cells with PBS for 2 hours to allow the reversible inhibitor to dissociate from the active site in the lysosome.

  • Lysis & Assay: Lyse cells and perform the 4-MU enzyme assay (as above) normalized to total protein (BCA assay).

  • Validation: Western Blot to visualize the increase in mature (glycosylated) protein mass.

Part 5: Case Studies in Therapeutic Application

Diabetes: The "Gut-Restricted" Inhibitor
  • Target: Intestinal

    
    -glucosidases (Sucrase/Maltase).[2]
    
  • SAR Requirement: High water solubility to remain in the lumen.

  • Lead Compound: Miglitol (N-hydroxyethyl-1-deoxynojirimycin).[3]

  • Outcome: Blunts postprandial glucose spikes by delaying carbohydrate digestion.

Lysosomal Storage Disorders: The "Chaperone"
  • Target: Misfolded

    
    -glucocerebrosidase (GCase) in the ER.
    
  • SAR Requirement: Moderate lipophilicity (N-butyl or N-nonyl) to cross the ER membrane.

  • Lead Compound: Miglustat (N-butyl-DNJ) and Migalastat (1-deoxygalactonojirimycin).[3]

  • Outcome: Binds to the unstable mutant enzyme in the ER, stabilizing it enough to pass quality control and traffic to the lysosome, where the acidic pH and high substrate concentration displace the drug.

References

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules. [Link][3]

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules. [Link]

  • Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination. Chemistry – A European Journal. [Link]

  • Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Stereoselective Total Synthesis of (3R,4R,5R)-Piperidine-3,4,5-triol (Isofagomine)

Introduction: The Significance of Isofagomine (3R,4R,5R)-Piperidine-3,4,5-triol, more commonly known as isofagomine (IFG), is a potent iminosugar and a powerful competitive inhibitor of glycosidases.[1] Iminosugars are c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isofagomine

(3R,4R,5R)-Piperidine-3,4,5-triol, more commonly known as isofagomine (IFG), is a potent iminosugar and a powerful competitive inhibitor of glycosidases.[1] Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[2] This structural modification often leads to compounds that can interact strongly with the active sites of carbohydrate-processing enzymes. Isofagomine, in particular, has garnered significant attention in the field of drug development for its role as a pharmacological chaperone.[3][4] It has been shown to stabilize mutant forms of the enzyme acid β-glucosidase (GCase), facilitating its proper folding and trafficking.[5][6] This action can restore partial enzyme function in lysosomal storage disorders such as Gaucher disease.[5][6]

The therapeutic potential of isofagomine is critically dependent on its absolute stereochemistry. The precise spatial arrangement of the three contiguous stereocenters on the piperidine ring is essential for high-affinity binding to the target enzyme's active site. Consequently, the development of robust and stereoselective total synthesis protocols is of paramount importance for both fundamental research and clinical applications. This guide details established methodologies for the synthesis of isofagomine, focusing on the strategic use of the chiral pool and asymmetric synthesis to achieve the desired stereochemical outcome.

Strategic Approaches to Stereocontrol

The synthesis of a polyhydroxylated, stereochemically dense target like isofagomine presents a significant challenge. The core problem lies in establishing the correct (3R,4R,5R) configuration. Two dominant strategies have emerged in the literature:

  • Chiral Pool Synthesis: This approach leverages the inherent stereochemistry of readily available and inexpensive starting materials, such as carbohydrates.[7][8] By strategically manipulating the functional groups of a sugar precursor, its stereocenters can be directly incorporated into the final piperidine ring, thus minimizing the need for de novo asymmetric induction.

  • Asymmetric Synthesis: These methods build the chiral centers using powerful enantioselective or diastereoselective reactions.[9] Key steps may include asymmetric dihydroxylation, epoxidation, or the use of chiral auxiliaries to direct the formation of new stereocenters on a prochiral substrate.[10]

This document will detail a proven protocol from each of these strategic domains.

G cluster_0 Synthetic Strategies cluster_1 Chiral Pool Approach cluster_2 Asymmetric Synthesis Target Isofagomine (3R,4R,5R)-Piperidine-3,4,5-triol Carbohydrates Carbohydrates (e.g., D-Mannose) Key_Intermediates1 Epoxides, Azides, Dialdehydes Carbohydrates->Key_Intermediates1 Functional Group Interconversion Key_Intermediates1->Target Cyclization (e.g., Reductive Amination) Prochiral Prochiral Substrates (e.g., Alkenes) Key_Intermediates2 Chiral Diols, Epoxides Prochiral->Key_Intermediates2 Asymmetric Catalysis Key_Intermediates2->Target Cyclization & Elaboration

Caption: Overview of major synthetic strategies for Isofagomine.

Protocol 1: Chiral Pool Synthesis from a Carbohydrate Precursor

This approach, pioneered by Bols and coworkers, exemplifies the efficiency of using the chiral pool. The synthesis starts from a derivative of D-mannose, transferring the sugar's inherent stereochemistry to the target molecule.[11] The key steps involve epoxide formation and opening, chain extension, and a crucial intramolecular reductive amination to form the piperidine ring.

Principle of the Method

The stereochemistry at C-3, C-4, and C-5 of isofagomine corresponds to that at C-4, C-3, and C-2 of D-mannose, respectively. This synthesis cleverly translates the carbohydrate framework into the piperidine core. A pivotal step is the opening of a 2,3-anhydro (epoxide) ring, which proceeds with high regioselectivity and stereospecificity (inversion of configuration), to install a new functional group that will ultimately become the C5-hydroxymethyl substituent. The final ring closure is achieved via reductive amination of a pentodialdose intermediate, which simultaneously forms the C-N bonds and sets the final stereocenter at the anomeric position.[11]

Synthetic Workflow

G A Start 1,6:2,3-Dianhydro-4-O-benzyl-β-D-mannopyranose B Epoxide Opening Vinylmagnesium Bromide A:f0->B:f0 1. C-C bond formation C Ozonolysis O₃, then NaBH₄ B:f0->C:f0 2. Alkene to Alcohol D Anhydro Bridge Cleavage Acid Hydrolysis C:f0->D:f0 3. Unmask hemiacetal E Oxidative Cleavage NaIO₄ D:f0->E:f0 4. Generate dialdehyde F Reductive Amination NH₃, H₂/Pd-C E:f0->F:f0 5. Piperidine ring formation G Deprotection H₂, Pd(OH)₂/C, HCl F:f0->G:f0 6. Remove Benzyl group H Final Product Isofagomine•HCl G:f0->H:f0 7. Isolate as salt

Caption: Workflow for the chiral pool synthesis of Isofagomine.

Detailed Experimental Protocol: Reductive Amination Cyclization

This step is the cornerstone of the synthesis, where the acyclic dialdehyde precursor is converted into the protected piperidine ring.

  • Preparation of the Dialdehyde: The pentodialdose precursor, derived from the previous steps, is dissolved in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Ammonia Addition: The solution is cooled to 0 °C in an ice bath. Anhydrous ammonia (NH₃) is bubbled through the solution for 15-20 minutes, or a solution of ammonia in methanol (e.g., 7N) is added. The reaction is then stirred at room temperature.

    • Scientist's Note: The initial formation of an imine or enamine intermediate is crucial. Using anhydrous conditions or a methanolic ammonia solution prevents competing hydrolysis of the aldehyde groups.

  • Catalyst Addition: Palladium on activated carbon (10% Pd/C, ~20 mol% by weight relative to the substrate) is carefully added to the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (H₂) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

    • Trustworthiness Check: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The polar product will have a much lower Rf value than the starting aldehyde. A typical mobile phase for TLC is Dichloromethane:Methanol (9:1).

  • Work-up: Upon completion (typically 12-24 hours), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional methanol.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting residue, containing the 4-O-benzyl protected isofagomine, is purified by flash column chromatography on silica gel.

Data Summary
StepTransformationStarting MaterialProductYield (%)Ref.
1-7Complete SequenceDianhydro-mannopyranoseIsofagomine•HCl~34% (overall)[11]
5Reductive AminationPentodialdose4-O-Benzyl-IsofagomineHigh[11]

Protocol 2: Asymmetric Synthesis via Nitrone Chemistry

A more recent and flexible strategy involves the use of cyclic nitrones as key intermediates. This approach allows for the diastereoselective introduction of substituents and can be adapted to create various isofagomine analogues.[12]

Principle of the Method

This synthesis builds the piperidine core first and then installs the stereocenters. A key intermediate is a five-membered cyclic nitrone derived from L-pyroglutamic acid or a similar chiral starting material. Diastereoselective addition of a nucleophile, such as cyanide, to this nitrone sets the stereochemistry for the future hydroxymethyl group. Subsequent stereocontrolled reduction and hydroxylation steps establish the remaining chiral centers. The final piperidine ring is formed via hydrogenation of the nitrone, which cleaves the N-O bond and forms the amine.[12]

Synthetic Workflow

G A Start Chiral Cyclic Nitrone B Diastereoselective Cyanation TMSCN, Lewis Acid A:f0->B:f0 1. Set C5a stereocenter C Nitrile Reduction DIBAL-H or LiAlH₄ B:f0->C:f0 2. Form hydroxymethyl precursor D Hydroxylation/Elaboration e.g., Asymmetric Dihydroxylation C:f0->D:f0 3. Install hydroxyl groups E N-O Bond Cleavage Catalytic Hydrogenation D:f0->E:f0 4. Form piperidine nitrogen F Deprotection Acid/Base Hydrolysis E:f0->F:f0 5. Remove protecting groups G Final Product Isofagomine F:f0->G:f0 6. Isolate final compound

Caption: Workflow for an asymmetric synthesis of Isofagomine via a nitrone intermediate.

Detailed Experimental Protocol: Acid-Mediated Hydrogenation of Cyclic Nitrone

This step is a highly efficient method to simultaneously form the piperidine amine and set the stereochemistry at the ring junction.[12]

  • Reaction Setup: To a solution of the cyclic nitrone precursor (1 equivalent) in methanol (MeOH, 0.05 M) in a hydrogenation flask, add Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C, 20 wt%).

  • Acidification: Concentrated hydrochloric acid (HCl, ~2 equivalents) is added dropwise to the mixture.

    • Scientist's Note: The acidic medium is critical. It protonates the nitrone, making it more susceptible to reduction and preventing catalyst poisoning. It also ensures the final product is isolated as the hydrochloride salt, which is often more crystalline and easier to handle than the free amine.

  • Hydrogenation: The flask is connected to a hydrogen source. The atmosphere is purged by evacuating and backfilling with hydrogen gas (H₂) three times. The reaction is then stirred under a positive pressure of hydrogen (50-60 psi) at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the pad is washed with methanol.

  • Isolation: The filtrate is concentrated under reduced pressure. The resulting crude solid is triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., Methanol/Ethyl Acetate) to afford pure isofagomine hydrochloride. A yield of approximately 90% can be expected for this step.[12]

Troubleshooting and Analytical Considerations

  • Purification: Polyhydroxylated piperidines are highly polar and water-soluble. Standard silica gel chromatography can be challenging. Reversed-phase chromatography (C18) or ion-exchange chromatography are often more effective for final purification.

  • Stereochemical Analysis: Confirmation of the stereochemistry is non-trivial. High-resolution NMR spectroscopy (including NOE experiments) can help determine the relative stereochemistry. The absolute configuration is typically confirmed by comparison of optical rotation values with literature data or by X-ray crystallography of a suitable derivative or salt.

  • Protecting Groups: The choice of protecting groups for the hydroxyl functions is critical to the success of any synthesis. Orthogonal protecting groups (e.g., Benzyl, Silyl, Acetyl) that can be removed under different conditions are essential for selectively manipulating different parts of the molecule.

References

  • Jespersen, T. M., Bols, M., Sierks, M. R., & Skrydstrup, T. (n.d.). Synthesis of isofagomine, a novel glycosidase inhibitor. Arizona State University. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of All Stereoisomers of Isofagomine (III) Using[3][13]-Wittig Rearrangement. Request PDF. Available at: [Link]

  • Lieberman, R. L., et al. (2009). Isofagomine Induced Stabilization of Glucocerebrosidase. PMC - NIH. Available at: [Link]

  • Khanna, R., et al. (2010). Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease. PubMed Central. Available at: [Link]

  • Sawkar, A. R., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. PNAS. Available at: [Link]

  • van der Vorm, S. (2018). Carbohydrates as chiral starting compounds in synthetic organic chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Dhara, D., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Semantic Scholar. Available at: [Link]

  • Espeel, P. E. R., et al. (2008). Synthesis of Isofagomine and a New C 6 Pyrrolidine Azasugar with Potential Biological Activity. ResearchGate. Available at: [Link]

  • Cardona, F., et al. (2020). A stereodivergent approach for producing piperidine iminosugars. Tetrahedron - CNR-IRIS. Available at: [Link]

  • Li, H., et al. (2021). A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease. PMC. Available at: [Link]

  • Sawkar, A. R., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. PubMed Central. Available at: [Link]

  • Institut Ruđer Bošković. (n.d.). Asymmetric synthesis. Available at: [Link]

  • PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. Available at: [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH. Available at: [Link]

  • Sawkar, A. R., et al. (2006). The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms. PubMed. Available at: [Link]

  • Molecules. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]

  • Dhara, D., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record. Available at: [Link]

Sources

Application

enzymatic assay protocols for testing (3r,5r)-Piperidine-3,4,5-triol inhibition

Application Note: Kinetic Characterization of (3R,5R)-Piperidine-3,4,5-triol as a Potent -Galactosidase Inhibitor Abstract & Scope This application note details the methodological framework for evaluating the inhibitory...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of (3R,5R)-Piperidine-3,4,5-triol as a Potent -Galactosidase Inhibitor

Abstract & Scope

This application note details the methodological framework for evaluating the inhibitory potency of (3R,5R)-Piperidine-3,4,5-triol , a hydroxylated piperidine iminosugar. These molecules function as glycomimetics, often acting as competitive inhibitors or pharmacological chaperones for glycoside hydrolases, particularly


-galactosidase (GLB1).

This guide moves beyond basic screening, providing a rigorous kinetic analysis protocol to determine the half-maximal inhibitory concentration (


) and the inhibition constant (

). We utilize a highly sensitive fluorogenic substrate, 4-Methylumbelliferyl

-D-galactopyranoside (4-MUG)
, to ensure robust signal-to-noise ratios even at low enzyme concentrations.

Scientific Background: The Mechanistic "Why"

Mechanism of Action

(3R,5R)-Piperidine-3,4,5-triol mimics the pyranose ring of galactose. However, the endocyclic nitrogen assumes a positive charge at physiological pH, mimicking the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.

  • Competitive Inhibition: The molecule binds reversibly to the enzyme's active site, preventing substrate entry.

  • Pharmacological Chaperoning: At sub-inhibitory concentrations in cellulo, these inhibitors can stabilize unstable mutant enzymes in the Endoplasmic Reticulum (ER), facilitating their trafficking to the lysosome.

Assay Logic

To accurately measure inhibition, we must operate under initial velocity conditions (


) , where less than 10% of the substrate is consumed. This ensures that the concentration of substrate 

remains effectively constant and product inhibition is negligible.

We use a Stop-Time Assay . The reaction proceeds at an optimal pH (usually acidic for lysosomal enzymes) and is quenched with a high-pH buffer. This quenching serves two purposes:

  • Denaturation: Instantly stops the enzymatic reaction.

  • Signal Enhancement: The product, 4-Methylumbelliferone (4-MU), is weakly fluorescent at acidic pH but highly fluorescent when deprotonated at pH > 10.

Materials & Equipment

ComponentSpecificationPurpose
Target Enzyme Human Lysosomal

-Galactosidase (GLB1) or E. coli

-Gal (commercial)
Primary target for validation.
Substrate 4-Methylumbelliferyl

-D-galactopyranoside (4-MUG)
Fluorogenic substrate (

depending on source).
Inhibitor (3R,5R)-Piperidine-3,4,5-triolTest compound (dissolved in DMSO or Water).
Assay Buffer 50 mM Citrate-Phosphate, pH 4.5 (Lysosomal) or pH 7.0 (Cytosolic)Mimics the physiological environment of the target.
Stop Solution 0.2 M Glycine-NaOH, pH 10.7Maximizes 4-MU fluorescence (

).
Plate Type 96-well Black, Flat-bottom PolystyreneMinimizes background fluorescence and cross-talk.

Experimental Protocols

Protocol A: Determination (Screening)

Objective: Determine the concentration of inhibitor required to reduce enzyme activity by 50% at a fixed substrate concentration.

Prerequisites:

  • Set

    
     (Substrate) equal to the 
    
    
    
    of the enzyme. This maximizes the assay's sensitivity to competitive inhibitors.
  • Ensure DMSO concentration is constant across all wells (typically < 2%).

Workflow Diagram:

AssayWorkflow Start Start Prep Buffer & Enzyme Prep (Keep on Ice) Start->Prep Plate 96-Well Plate Setup Prep->Plate Add_I Add Inhibitor (Serial Dilution) Plate->Add_I PreInc Pre-Incubation (15 min @ 37°C) Add_I->PreInc Add_S Add Substrate (4-MUG) (Start Reaction) PreInc->Add_S Incubate Reaction Incubation (30 min @ 37°C) Add_S->Incubate Stop Add Stop Solution (pH > 10.5) Incubate->Stop Read Read Fluorescence (Ex 365 / Em 445) Stop->Read

Caption: Step-by-step fluorogenic endpoint assay workflow for glycosidase inhibition.

Step-by-Step Procedure:

  • Preparation: Thaw reagents. Prepare a 10 mM stock of (3R,5R)-Piperidine-3,4,5-triol in water or DMSO.

  • Enzyme Dilution: Dilute

    
    -Galactosidase in Assay Buffer to a concentration where it produces a linear signal over 30 minutes (optimization required, typically 1–5 nM final).
    
  • Inhibitor Series: Prepare a 12-point serial dilution of the inhibitor (e.g., 100

    
    M down to 0.1 nM) in Assay Buffer.
    
  • Plating:

    • Add 10

      
      L of diluted Inhibitor to experimental wells.
      
    • Add 10

      
      L of Assay Buffer (with equivalent DMSO) to Control wells  (100% Activity).
      
    • Add 10

      
      L of known inhibitor (e.g., DNJ) to Positive Control wells .
      
  • Enzyme Addition: Add 20

    
    L of diluted Enzyme to all wells.
    
  • Pre-Incubation: Incubate for 15 minutes at 37°C. Critical: This allows the inhibitor to reach equilibrium binding with the enzyme.

  • Substrate Addition: Add 20

    
    L of 4-MUG substrate (at 
    
    
    
    concentration) to initiate the reaction.
  • Reaction: Incubate for 20–30 minutes at 37°C.

  • Termination: Add 150

    
    L of Stop Solution (Glycine-NaOH, pH 10.7).
    
  • Read: Measure fluorescence immediately (Ex 365 nm / Em 445 nm).

Protocol B: Determination (Mechanism of Action)

Objective: Confirm competitive inhibition and calculate the absolute inhibition constant (


).

Methodology: Unlike the


 assay, this protocol varies both  Substrate 

and Inhibitor

concentrations.[1]
  • Matrix Setup:

    • Columns 1-12: Vary

      
       (4-MUG) from 
      
      
      
      to
      
      
      .
    • Rows A-H: Vary

      
       (Piperidine-triol) at 0, 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      .
  • Execution: Follow the same incubation and stopping steps as Protocol A.

  • Data Processing:

    • Convert RFU (Relative Fluorescence Units) to product concentration (

      
      M) using a 4-MU standard curve.
      
    • Calculate initial velocity (

      
      ) for each well.
      

Data Analysis & Visualization

Calculating

Plot % Inhibition vs. log[Inhibitor] . Fit the data using a non-linear regression (4-parameter logistic equation):



Calculating (Competitive Model)

For a competitive inhibitor, the apparent


 (

) increases with inhibitor concentration, while

remains unchanged.

Use the Cheng-Prusoff Equation (valid only if


 is fixed at 

for IC50):

Global Fitting (Preferred): Fit the entire matrix of


 vs 

at different

directly to the Competitive Inhibition Model:


Mechanism Visualization:

Mechanism E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I (Ki) P Product (P) (Fluorescent) S Substrate (S) I Inhibitor (I) (3R,5R)-Piperidine-triol ES->E k-1 ES->P kcat EI->E dissociation

Caption: Competitive inhibition model. The inhibitor competes with the substrate for the free enzyme (E).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or pH drift.Prepare 4-MUG fresh; keep on ice. Ensure Stop Solution is pH > 10.
No Inhibition Observed Inhibitor concentration too low or wrong isomer.Verify (3R,5R) stereochemistry. Increase [I] range. Check enzyme specificity.
Non-Sigmoidal Curve Solubility issues or enzyme denaturation.Check DMSO limit (<2%). Ensure enzyme is stable in the chosen buffer.
"Negative" Inhibition Fluorescence quenching by the inhibitor.Run a control: Enzyme + Product (4-MU) + Inhibitor. If signal drops, the inhibitor quenches fluorescence.[2]

References

  • Stocker, B. L., et al. (2024).[3] "Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction." Carbohydrate Research.

  • GraphPad. (2003).[4] "Computing Ki for a Competitive Enzyme Inhibitor." GraphPad Statistics Guide.

  • Bio-Rad. (n.d.). "FluorAce™

    
    -galactosidase Reporter Assay Kit Instruction Manual." Bio-Rad Technical Documents. 
    
  • Sigma-Aldrich. (1998). "

    
    -Galactosidase Fluorescence Activity Detection Kit Technical Bulletin." Sigma-Aldrich Product Documents. 
    
  • Assay Genie. (2019).[2] "Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric) Protocol." Assay Genie Protocols.

Sources

Method

Application Note: NMR Characterization of (3r,5r)-Piperidine-3,4,5-triol

This is a comprehensive Application Note and Protocol for the NMR characterization of (3r,5r)-Piperidine-3,4,5-triol , specifically identifying it as the meso-xylitol analogue (1,5-dideoxy-1,5-imino-xylitol) . This guide...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the NMR characterization of (3r,5r)-Piperidine-3,4,5-triol , specifically identifying it as the meso-xylitol analogue (1,5-dideoxy-1,5-imino-xylitol) .

This guide addresses the stereochemical ambiguity by focusing on the most therapeutically relevant isomer (meso-xylitol configuration) while providing the diagnostic logic to distinguish it from its ribitol and arabinitol isomers.

Executive Summary

(3r,5r)-Piperidine-3,4,5-triol, commonly known as 1,5-dideoxy-1,5-imino-xylitol (DIX) , is a potent glycosidase inhibitor and a pharmacophore scaffold for treating lysosomal storage disorders (e.g., Gaucher disease). Its efficacy is strictly governed by its stereochemistry and ring conformation.[1]

This guide provides a definitive protocol for the full characterization of this molecule using 1H and 13C NMR. Unlike simple spectral listing, this protocol details the coupling constant (


-value) analysis  required to prove the specific meso configuration (3R,4r,5S) and the thermodynamically stable 4C1 chair conformation .

Chemical Identity & Stereochemistry

The notation "(3r,5r)" implies a specific relative stereochemistry.[1] In the context of piperidine triols, this refers to the meso compound where C3 and C5 have the same relative configuration to the plane of symmetry passing through N1 and C4.[1]

  • IUPAC Name: (3R,4r,5S)-Piperidine-3,4,5-triol[2][3][4]

  • Common Name: 1,5-Dideoxy-1,5-imino-xylitol

  • Symmetry: Meso (Plane of symmetry

    
     through N1-C4).[1]
    
  • Key Structural Feature: C3-OH and C5-OH are cis (1,3-relationship). C4-OH is trans to C3/C5 in the xylo-configuration.

Experimental Protocol

Sample Preparation

The hydroxyl and amine protons are exchangeable; therefore, solvent choice dictates whether these are observed.[1]

  • Solvent A (Structural Assignment): Deuterium Oxide (

    
    , 99.9% D).[1]
    
    • Purpose: Eliminates exchangeable protons (OH, NH) to simplify the spectrum and reveal scalar coupling (

      
      ) of the skeletal protons.
      
    • pH Adjustment: The chemical shifts of piperidines are highly pH-dependent.[1] For consistent data, adjust pD to >9 (free base) using NaOD or <2 (HCl salt) using DCl.[1] Data below refers to the hydrochloride salt (acidic conditions) unless noted, as this locks the conformation.

  • Solvent B (Hydrogen Bonding): DMSO-

    
    .[1]
    
    • Purpose: Observes OH and NH signals to confirm the number of exchangeable protons.

Instrument Parameters
  • Field Strength: Minimum 400 MHz (500 MHz+ recommended for resolving H2/H6 geminal couplings).

  • Pulse Sequence:

    • 1H: Standard zg30 or equivalent.[1]

    • 13C: Proton-decoupled zgpg30.[1]

    • 2D: COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are mandatory for assigning the equatorial vs. axial protons.[1]

Characterization Data & Analysis

1H NMR Interpretation (500 MHz, D2O)

The molecule possesses


 symmetry.[1] Consequently, the spectrum is simpler than that of a chiral isomer (e.g., arabinitol mimic).

Symmetry Check:

  • H2 and H6 are chemically equivalent sets.[1] You will see one signal for H2ax/H6ax and one for H2eq/H6eq.[1]

  • H3 and H5 are chemically equivalent.[1]

  • H4 is unique.[1]

Table 1: 1H NMR Assignments (HCl Salt Form)
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-2ax, H-6ax Axial2.85 – 2.95dd (approx. t)

,

Large

indicates trans-diaxial relationship with H3.
H-2eq, H-6eq Equatorial3.35 – 3.45dd

,

Small vicinal

confirms equatorial orientation.
H-3, H-5 Axial3.65 – 3.75ddd

,

Large coupling to H2ax confirms H3 is axial (OH is equatorial).
H-4 Equatorial3.95 – 4.05t (or dd)

,

Diagnostic: Small

values indicate H4 is equatorial (OH is axial).

Conformational Proof (The "Xylo" Configuration):

  • The large coupling (

    
     Hz) between H2ax and H3 proves H3 is axial .[1] Therefore, the C3-OH group is equatorial .
    
  • The small coupling (

    
     Hz) between H3 and H4 proves H4 is equatorial  (gauche to H3).[1] Therefore, the C4-OH group is axial .
    
13C NMR Interpretation (125 MHz, D2O)

Due to symmetry, only 3 carbon signals are observed for the 5-carbon ring.

Table 2: 13C NMR Assignments
PositionShift (

, ppm)
Note
C-2, C-6 46.0 – 48.0Aminomethylene carbons. Upfield due to N-substitution.
C-3, C-5 68.0 – 70.0Methine carbons bearing equatorial OH.
C-4 72.0 – 74.0Methine carbon bearing axial OH. Often deshielded relative to C3/5.[1]

Diagnostic Workflow (Graphviz)

The following diagram illustrates the decision tree for validating the stereochemistry of the piperidine triol.

NMR_Workflow Start Sample: Piperidine-3,4,5-triol Symmetry Check 13C NMR Signal Count Start->Symmetry ThreeSignals 3 Signals Observed (Symmetric/Meso) Symmetry->ThreeSignals Symmetric FiveSignals 5 Signals Observed (Asymmetric/Chiral) Symmetry->FiveSignals Asymmetric Coupling Analyze 1H J-Couplings (H3-H4) ThreeSignals->Coupling ResultArabino Identity: Arabinitol Isomer (Chiral) FiveSignals->ResultArabino SmallJ J(3,4) ≈ 3-4 Hz (Gauche/Eq-Ax) Coupling->SmallJ LargeJ J(3,4) ≈ 9-10 Hz (Trans-Diaxial) Coupling->LargeJ ResultXylo Identity: (3R,4r,5S)-Isomer (Meso-Xylitol) Config: 3-eq, 4-ax, 5-eq SmallJ->ResultXylo ResultRibo Identity: (3R,4s,5S)-Isomer (Meso-Ribitol) Config: All Equatorial (or All Ax) LargeJ->ResultRibo

Figure 1: NMR decision tree for distinguishing piperidine-3,4,5-triol stereoisomers.

Troubleshooting & Validation

Distinguishing from Ribitol and Arabinitol Isomers
  • Meso-Ribitol Analogue (All-cis): In the 4C1 chair, this isomer typically places all OH groups equatorially (or involves ring flipping). If all protons H3, H4, H5 are axial,

    
     and 
    
    
    
    will be large (~10 Hz). The observation of small
    
    
    at H4 is the key differentiator for the Xylitol analogue.[1]
  • Arabinitol Analogue (Chiral): Breaks the

    
     symmetry.[1] You will see distinct signals for C2 and C6, and distinct signals for C3 and C5 in the 13C spectrum (5 ring carbons total).[1]
    
pH Effects[1]
  • Free Base: Signals shift upfield.[1] H2/H6 geminal coupling may become less distinct due to nitrogen inversion broadening.[1]

  • HCl Salt: Nitrogen inversion is stopped. Signals are sharper and downfield.[1] Recommended for characterization.

References

  • Synthesis and Glycosidase Inhibition

    • Lundt, I., & Madsen, R. "Synthesis of 1,5-dideoxy-1,5-imino-xylitol and related compounds." Synthesis, 1995.[1]

    • Note: Establishes the synthesis of the meso-xylitol isomer.
  • Conformational Analysis of Iminosugars

    • Wrodnigg, T. M., et al. "Conformational analysis of iminosugars by NMR and molecular modeling."[1] Mini-Reviews in Medicinal Chemistry, 2008.

    • Source:

  • General NMR Data for Piperidines

    • Claridge, T. D. W.[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1]

    • Context: Standard reference for interpreting coupling constants in six-membered heterocycles.[1]

  • Database Validation

    • SDBS (Spectral Database for Organic Compounds).[1] Compound No. 13042-55-2 (if available).[1]

    • Source:

Sources

Application

optimizing cell culture dosing regimens for piperidine triol chaperones

Application Note: Optimizing Cell Culture Dosing Regimens for Piperidine Triol Chaperones Abstract & Introduction Pharmacological chaperones (PCs), particularly piperidine triol derivatives (e.g., 1-deoxygalactonojirimyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cell Culture Dosing Regimens for Piperidine Triol Chaperones

Abstract & Introduction

Pharmacological chaperones (PCs), particularly piperidine triol derivatives (e.g., 1-deoxygalactonojirimycin/migalastat), represent a paradigm shift in treating Lysosomal Storage Disorders (LSDs) like Fabry disease. These small molecules bind to misfolded mutant enzymes (e.g.,


-Galactosidase A) in the Endoplasmic Reticulum (ER), facilitating proper folding and trafficking to the lysosome.

However, a critical challenge exists: The Chaperone Paradox . The same molecule that stabilizes the enzyme in the ER often acts as a competitive inhibitor in the lysosome. Continuous exposure can inadvertently shut down enzymatic activity.

This Application Note provides a rigorous framework for optimizing dosing regimens. We move beyond simple dose-response curves to a Dynamic Pulse-Chase methodology, designed to identify the specific "On/Off" cycling required to maximize net enzymatic gain.

Mechanistic Principles

To optimize dosing, one must understand the subcellular pH gradient that dictates chaperone affinity. Piperidine triols are designed to bind tightly at neutral pH (ER, pH ~7.2) and dissociate at acidic pH (Lysosome, pH ~4.5-5.0).

  • Phase 1 (Stabilization): Chaperone binds mutant enzyme in ER

    
     Rescues from ERAD (degradation) 
    
    
    
    Traffics to Golgi.
  • Phase 2 (Inhibition vs. Activity): Enzyme reaches Lysosome. If the chaperone does not dissociate (due to high concentration or high affinity), substrate (Gb3) cannot bind.

  • The Solution: A "Pulse" (to traffic enzyme) followed by a "Washout" (to release inhibitor).

ChaperoneMechanism cluster_ER Endoplasmic Reticulum (pH 7.2) cluster_Lysosome Lysosome (pH 4.5) Misfolded Misfolded Enzyme Complex Chaperone-Enzyme Complex Misfolded->Complex + Piperidine Triol (Stabilization) Lys_Complex Trafficked Complex Complex->Lys_Complex Trafficking Lys_Complex->Lys_Complex High Dose = Inhibition Active Active Enzyme (Dissociated) Lys_Complex->Active Acidic pH Dissociation Hydrolysis Substrate Hydrolysis Active->Hydrolysis + Substrate

Figure 1: The dual-nature mechanism of piperidine triol chaperones. Successful therapy requires the transition from the Blue state (Stabilization) to the Red state (Activity) without persistent inhibition.

Pre-Experimental Considerations

Before initiating pulse optimization, establish the following baselines:

  • Cell Model: Patient-derived fibroblasts (preferred for endogenous mutants) or HEK293/COS-7 transfected with specific amenable mutations (e.g., N215S for Fabry).

  • Cytotoxicity: Perform an MTT or CCK-8 assay to ensure the chaperone concentration is sub-toxic.

  • Readout: Fluorometric assay using 4-Methylumbelliferyl (4-MU) substrates is the gold standard for sensitivity.

Protocol 1: Static Dose-Response Screening

Objective: Determine the concentration that provides maximum protein stabilization (


) and the concentration that causes inhibition (

).
  • Seeding: Seed cells in 6-well plates (

    
     cells/well). Allow 24h adhesion.
    
  • Treatment: Treat cells with a log-scale dilution of the piperidine triol (e.g., 0, 1, 10, 100, 1000

    
    M) for 72 hours. Do not wash out. 
    
  • Lysis: Lyse cells in Citrate-Phosphate buffer (pH 5.0) containing 0.5% Triton X-100.

  • Activity Assay: Incubate lysate with 4-MU-

    
    -D-galactopyranoside.
    
  • Data Output: Plot Activity vs. Concentration.

    • Bell-Shaped Curve: You will likely see activity rise as protein is rescued, then plummet as the high drug concentration inhibits the assay itself.

    • Selection: Choose the concentration at the peak of this curve as your starting point for the Pulse-Chase.

Protocol 2: Dynamic Pulse-Chase Optimization (The Core Method)

Objective: Determine the optimal "Washout" duration to maximize enzyme activity by clearing the chaperone while retaining the rescued enzyme.

Experimental Workflow

PulseChase cluster_Chase CHASE PHASE (Drug-Free Media) Start Seed Cells (Day 0) Pulse PULSE PHASE Treat with Chaperone (48-72 Hours) Start->Pulse Wash WASHOUT Remove Media 3x PBS Wash Pulse->Wash T0 0 hr (Immediate Lysis) Wash->T0 T2 2-4 hr (Lysosomal Clearing) Wash->T2 T24 24 hr (Turnover Check) Wash->T24

Figure 2: Pulse-Chase workflow. The critical variable is the "Chase" duration, allowing the competitive inhibitor to exit the lysosome.

Step-by-Step Methodology
  • Seeding: Seed cells into replicate 6-well plates (one plate per chase timepoint).

  • Pulse (Incubation): Treat cells with the optimal concentration determined in Protocol 1 (e.g., 10

    
    M) for 72 hours. This allows the chaperone to fold the mutant enzyme and fill the lysosome.
    
  • The Wash (Critical Step):

    • Aspirate culture media completely.

    • Wash gently but thoroughly 3 times with sterile, warm PBS. Residue drug will skew results.

  • The Chase: Add fresh, drug-free culture media.

  • Time-Point Harvest:

    • T=0h: Lyse immediately after washing. (Represents: Total rescued enzyme + Inhibited enzyme).

    • T=4h: Lyse after 4 hours. (Represents: Initial dissociation).

    • T=24h: Lyse after 24 hours. (Represents: Sustained activity vs. enzyme turnover).

    • Control: Untreated cells (Baseline).

  • Readout: Perform 4-MU enzymatic assay. Normalize to total protein (BCA Assay).

Data Analysis & Interpretation

Summarize your data to calculate the Net Gain Factor .

ConditionRaw Activity (nmol/hr/mg)% of Wild TypeInterpretation
Untreated (Mutant) 5.02%Baseline disease state.
Continuous (No Wash) 15.06%Enzyme rescued, but heavily inhibited.
Pulse + 0h Wash 20.08%Inhibition partially relieved by lysis buffer dilution.
Pulse + 4h Wash 85.0 34% Optimal. Chaperone dissociated; enzyme active.
Pulse + 24h Wash 40.016%Enzyme turning over/degrading without chaperone.

Key Insight: The jump from "Continuous" to "Pulse + 4h Wash" quantifies the "Chaperone Paradox." If the 4h wash yields significantly higher activity than the continuous dose, an intermittent dosing schedule (e.g., in vivo: 4 days on / 3 days off) is scientifically validated.

Troubleshooting

  • No increase in activity: The mutation may be "non-amenable" (catalytic site destroyed or gross structural defect).

  • High background: Ensure the 4-MU assay is performed at pH 4.5 (lysosomal pH). At neutral pH, you may measure non-lysosomal isozymes.

  • Cell detachment: Piperidine triols can affect cell adhesion in some lines. Use Poly-L-Lysine coated plates if necessary.

References

  • Benjamin, E. R., et al. (2009). "The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines." Journal of Inherited Metabolic Disease.

  • Fan, J. Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine.

  • Valenzano, K. J., et al. (2011). "Identification and characterization of pharmacological chaperones to correct enzyme defects in lysosomal storage disorders."[1] Assay and Drug Development Technologies.

  • Khanna, R., et al. (2010). "The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease." Molecular Therapy.

Sources

Method

crystallization techniques for (3r,5r)-Piperidine-3,4,5-triol protein complexes

Application Note: Crystallization Techniques for (3R,5R)-Piperidine-3,4,5-triol Protein Complexes Executive Summary This guide details the structural determination of protein complexes involving (3R,5R)-piperidine-3,4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for (3R,5R)-Piperidine-3,4,5-triol Protein Complexes

Executive Summary

This guide details the structural determination of protein complexes involving (3R,5R)-piperidine-3,4,5-triol (and related 3,4,5-trihydroxypiperidine iminosugars). These molecules act as transition state analogues or pharmacological chaperones for glycoside hydrolases (e.g.,


-Glucocerebrosidase, 

-Galactosidase).

Successful crystallization of these complexes requires a deviation from standard "shotgun" screening. Because these ligands are highly polar and often function by stabilizing unstable protein folds, the protocol prioritizes pre-crystallization biophysics (DSF) and equilibrium co-crystallization over simple soaking methods. This note provides a self-validating workflow to maximize occupancy and resolution.

Pre-Crystallization Analytics: The "Go/No-Go" Phase

Before attempting crystallization, you must validate that the ligand binds and stabilizes the specific protein glycoform. Iminosugars often bind with slow on/off rates; ensuring equilibrium is critical.

Protocol 2.1: Differential Scanning Fluorimetry (DSF) Shift Assay

Objective: Determine the optimal ligand concentration that maximizes thermal stability (


) without causing aggregation.

Materials:

  • Target Protein: 0.5 mg/mL in storage buffer (avoid glycerol >5%).

  • Ligand Stock: 100 mM (3R,5R)-Piperidine-3,4,5-triol in water.

  • Dye: SYPRO Orange (5000x stock).

Step-by-Step:

  • Preparation: Dilute SYPRO Orange to 5x in the protein buffer.

  • Titration: Prepare a PCR plate with protein + ligand gradients (0, 10

    
    M, 100 
    
    
    
    M, 1 mM, 5 mM).
  • Incubation: Incubate samples for 30 minutes at Room Temperature (RT) to allow the slow-binding iminosugar to reach equilibrium.

  • Run: Ramp temperature from 20°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     (inflection point).
    
    • Success Criterion: A

      
      C indicates specific binding.
      
    • Protocol Adjustment: Use the lowest ligand concentration that achieves maximal

      
       for crystallization trials to avoid non-specific binding.
      

Technical Insight: For (3R,5R)-piperidine-3,4,5-triol, the nitrogen atom is protonated at physiological pH, mimicking the oxocarbenium ion transition state. Ensure your buffer pH is within 4.5–7.5. Above pH 8.0, the amine deprotonates, drastically reducing affinity [1].

Crystallization Methodologies

We recommend Co-crystallization as the primary method. Soaking is reserved for high-throughput fragment screening but often yields lower occupancy for this class of molecules due to lattice constriction.

Method A: Equilibrium Co-Crystallization (Gold Standard)

Rationale: This method locks the protein in the stabilized conformation before nucleation, essential for pharmacological chaperones that induce compaction.

Protocol:

  • Complex Formation:

    • Thaw purified protein on ice.

    • Add (3R,5R)-Piperidine-3,4,5-triol to a final concentration of 10x

      
        (typically 1–2 mM).
      
    • Critical Step: Incubate at 4°C for 1–2 hours . Short incubation leads to mixed populations (apo/holo).

  • Concentration:

    • Concentrate the complex after adding the ligand. This ensures the ligand concentration increases in step with the protein, maintaining the equilibrium.

    • Target: 10–20 mg/mL.

  • Clarification:

    • Centrifuge at 13,000 x g for 10 mins at 4°C to remove aggregates.

  • Screening (Vapor Diffusion):

    • Set up Hanging Drop or Sitting Drop plates.

    • Ratio: 1:1 (1

      
      L Complex + 1 
      
      
      
      L Reservoir).
    • Precipitant Class: Iminosugars crystallize well in PEG/Ion screens (e.g., PEG 3350 + Ammonium Sulfate). Avoid high-salt conditions (>2M) initially, as they can compete with the polar ligand interactions.

Method B: High-Concentration Soaking (Alternative)

Rationale: Used when co-crystals do not diffract or for screening derivative libraries.

Protocol:

  • Grow apo-crystals to full size.

  • Prepare a Soaking Solution : Reservoir solution + Ligand (5–10 mM).

    • Note: The ligand concentration must be significantly higher than in co-crystallization to drive diffusion against the osmotic gradient.

  • Transfer crystals using a loop into the Soaking Solution.

  • Soak Duration:

    • Small crystals (<100

      
      m): 30 minutes.
      
    • Large crystals (>200

      
      m): 2–4 hours.
      
    • Warning: Long soaks (>12 hours) with piperidine triols often crack crystals due to unit cell expansion/contraction upon binding.

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix for crystallizing these complexes, ensuring resources are not wasted on non-binding conditions.

CrystallizationWorkflow cluster_0 Iterative Optimization Start Purified Protein Target DSF Thermal Shift Assay (DSF) Screen Ligand + Buffer pH Start->DSF Decision Delta Tm > 2°C? DSF->Decision CoCryst Co-Crystallization (Incubate 2hrs, then Concentrate) Decision->CoCryst Yes (Stabilized) Soak Soaking Strategy (Requires Apo Crystals) Decision->Soak No (Weak Binding) Opt Optimization (Seeding / Additive Screen) CoCryst->Opt Soak->Opt Opt->CoCryst Refine Ratio Xray X-Ray Diffraction & Data Collection Opt->Xray

Figure 1: Strategic workflow for crystallizing iminosugar-protein complexes. The DSF step is the critical gatekeeper.

Data Collection & Structure Solution

Cryoprotection

(3R,5R)-Piperidine-3,4,5-triol is a small, polar molecule. Standard cryoprotectants (Glycerol, Ethylene Glycol) can compete for the active site if used in excess.

  • Recommendation: Use Paratone-N oil (external coating) or low-concentration PEG 400 (internal) to minimize competition.

  • Ligand Supplementation: Always include the ligand in the cryo-solution at the same concentration used in crystallization to prevent "wash-out" during the transfer.

Refinement Strategy
  • Restraints: Generate high-quality CIF files using eLBOW (Phenix) or Grade (Buster). Ensure the ring pucker (typically

    
     or 
    
    
    
    ) is allowed to refine freely, as the enzyme may distort the ring to mimic the transition state.
  • Validation: Check the Difference Map (

    
    ) at 3.0 
    
    
    
    . A clear positive density shaped like a chair/boat conformation confirms binding.

Quantitative Reference Data

Table 1: Typical Parameters for (3R,5R)-Piperidine-3,4,5-triol Complexes

ParameterRecommended ValueNotes
Ligand Stock Conc. 100 mMDissolve in water; store at -20°C.
Protein:Ligand Ratio 1:10 to 1:50Higher excess required for

.
Incubation Temp 4°CPrevents protein degradation during equilibration.
Incubation Time 60 - 120 minsEssential for slow-binding chaperones.
Cryst. pH Range 4.5 - 7.5Maintains protonated nitrogen (NH2+).
Max DMSO < 1%High DMSO destabilizes glycosidases.

References

  • Lieberman, R. L., et al. (2007). "Structure of acid-beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology.

  • RCSB Protein Data Bank. "Crystal Structure of Acid-beta-Glucosidase with Isofagomine (PDB: 3GXF)."

  • Bergfors, T. (2009). "Protein Crystallization: Techniques, Strategies, and Tips." International Union of Crystallography.

  • Dessau, M. A., & Modis, Y. (2011). "Protein Crystallization for X-ray Crystallography." Journal of Visualized Experiments (JoVE).

Application

Application Notes &amp; Protocols: Synthesis of Radiolabeled (3r,5r)-Piperidine-3,4,5-triol for Tracking Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Specifically, polyhydroxylated piperidines, such as (3r,5r)-Piperidine-3,4,5-triol and its analogs, are of significant interest as they can mimic carbohydrates and act as inhibitors of various enzymes, including glycosidases. One notable analog, (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, also known as 1-deoxynojirimycin, demonstrates the therapeutic potential of this structural class.[3]

To elucidate the in vivo behavior of novel piperidine-based drug candidates—including their absorption, distribution, metabolism, and excretion (ADME)—tracking studies are indispensable.[4] Radiolabeling provides a highly sensitive and quantitative method for such investigations.[5][6] By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the molecule, its journey through a biological system can be meticulously tracked.[4][5]

This document provides a comprehensive guide to the proposed synthesis of (3r,5r)-Piperidine-3,4,5-triol and its subsequent radiolabeling for use in preclinical tracking studies. The methodologies described herein are grounded in established principles of stereoselective synthesis and radiochemistry, offering a robust framework for researchers in drug discovery and development.

Part 1: Synthetic and Radiolabeling Strategy

Proposed Non-Radiolabeled Synthesis

The proposed synthesis begins with a commercially available chiral starting material to establish the desired stereochemistry early on. A plausible approach involves the cyclization of an amino alcohol precursor.[9] The stereocenters can be controlled through the use of chiral catalysts or auxiliaries during key steps such as asymmetric dihydroxylation or aminohydroxylation of a suitable olefin precursor.[8] Protecting group chemistry is crucial to ensure regioselectivity during the installation of the hydroxyl groups and the final cyclization.

Choice of Radioisotope

For ADME and biodistribution studies, long-lived isotopes are preferable to allow for extended time-course experiments.

  • Carbon-14 (¹⁴C): With a half-life of approximately 5,730 years, ¹⁴C is an excellent choice.[10][11] It is a beta emitter, and its presence can be quantified through liquid scintillation counting of tissue samples.[12] Incorporating a ¹⁴C atom into the core scaffold of the molecule ensures that the radiolabel is not lost through metabolic processes.[4]

  • Tritium (³H): Tritium is another beta emitter with a half-life of 12.3 years. It can be introduced into a molecule through methods like catalytic hydrogen isotope exchange, offering high specific activity.[13][14] However, the label's position must be carefully chosen to avoid metabolic lability.

For this protocol, we will focus on Carbon-14 , as it provides a stable and unambiguous tracer for the piperidine backbone.

Radiolabeling Strategy

The ideal point for introducing the ¹⁴C label is in the final synthetic step to minimize the handling of radioactive materials and maximize the overall radiochemical yield. A common strategy is the introduction of a ¹⁴C-labeled functional group. For our target molecule, we propose the synthesis of a precursor molecule, an N-protected piperidine derivative, which can be alkylated with a ¹⁴C-labeled alkyl halide (e.g., [¹⁴C]methyl iodide or [¹⁴C]benzyl bromide) followed by deprotection.

Alternatively, if the piperidine nitrogen is a key pharmacophoric element and should remain unsubstituted, the ¹⁴C label could be incorporated into the piperidine ring itself. This is a more complex undertaking, requiring a ¹⁴C-containing building block early in the synthesis.

For the purpose of this guide, we will detail a more straightforward N-alkylation approach on a suitable precursor.

Part 2: Detailed Experimental Protocols

Synthesis of Precursor: N-Benzyl-(3r,5r)-Piperidine-3,4,5-triol

This protocol outlines a plausible, non-optimized route to a key precursor. Researchers should adapt and optimize conditions based on their specific starting materials and laboratory capabilities.

Step 1: Stereoselective Dihydroxylation

  • To a solution of a suitable N-benzyl-protected dehydropiperidine precursor in a tert-butanol/water mixture, add AD-mix-β and methanesulfonamide.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

Step 2: Introduction of the Third Hydroxyl Group and Cyclization (Conceptual) This step is highly dependent on the chosen starting material. A possible route involves the ring-opening of an epoxide followed by intramolecular cyclization.

Step 3: Deprotection/Reprotection as needed Protecting group manipulations may be necessary to free the piperidine nitrogen for the subsequent radiolabeling step.

Radiolabeling with [¹⁴C]Methyl Iodide

Safety Precaution: All work with radioactive materials must be conducted in a designated and properly shielded fume hood by personnel trained in handling radionuclides. Appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: N-Methylation of the Precursor

  • To a solution of the N-H piperidine-3,4,5-triol precursor (with hydroxyls protected, e.g., as acetonides) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a mild base (e.g., K₂CO₃ or DIPEA).

  • Add [¹⁴C]methyl iodide (typically supplied in a sealed ampoule, diluted with cold methyl iodide to achieve the desired specific activity).

  • Stir the reaction at room temperature or with gentle heating until complete, as monitored by radio-TLC.

Step 2: Deprotection

  • Following the methylation, remove the hydroxyl protecting groups. For example, acetonides can be removed under acidic conditions (e.g., aqueous HCl or TFA).

  • Evaporate the solvent and volatile reagents under a stream of nitrogen.

Purification and Characterization

Purification:

  • The crude radiolabeled product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient of water and acetonitrile, often with a modifier like 0.1% TFA.

  • The HPLC system should be equipped with a UV detector and a radioactivity detector to monitor the elution of the product.

  • Collect the fraction corresponding to the radiolabeled product.

  • The final product is often reformulated into a biocompatible solvent, such as saline with a small percentage of ethanol, after removal of the HPLC solvents via solid-phase extraction.[15]

Characterization and Quality Control: Rigorous quality control is essential for any radiotracer intended for in vivo use.[16][17]

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical HPLC with radioactivity detector> 95%
Chemical Purity Analytical HPLC with UV/MS detector> 95% (co-eluting with cold standard)
Identity Confirmation Co-injection with a non-radiolabeled, authenticated standard on HPLCRetention times must match
Specific Activity Calculated from the radioactivity of the purified product and its mass (determined by UV or MS calibration curve)Report as Ci/mmol or GBq/µmol
pH pH paper or calibrated pH meter4.5 - 7.5
Sterility & Endotoxins As per USP <85> and <71>Must meet standards for parenteral administration

Table 1: Quality Control Specifications for the Radiolabeled Product

Part 3: Application in Preclinical Tracking Studies

Experimental Workflow for a Rodent Biodistribution Study

The following is a generalized protocol for an ex vivo biodistribution study in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_0 Preparation cluster_1 In-Life Phase cluster_2 Ex-Vivo Analysis cluster_3 Data Analysis a Formulate Radiotracer in sterile vehicle b Determine injected dose (activity/animal) a->b c Prepare standards for gamma counter/LSC b->c i Quantify radioactivity (gamma counter or LSC) d Administer radiotracer to anesthetized animals (e.g., IV) e Monitor animals for the duration of the study d->e f Euthanize animals at pre-determined time points e->f g Dissect and collect tissues of interest f->g h Weigh tissues and place in counting vials g->h h->i j Calculate % Injected Dose per gram of tissue (%ID/g) i->j k Generate biodistribution plots and tables j->k l Statistical analysis k->l

Caption: Workflow for a typical preclinical biodistribution study.

Protocol for Ex Vivo Biodistribution
  • Animal Acclimation: Allow animals (e.g., mice or rats) to acclimate to the facility for at least one week before the study.

  • Dose Preparation: On the day of the study, dilute the radiolabeled (3r,5r)-Piperidine-3,4,5-triol in sterile saline to the final desired concentration. Prepare individual doses in syringes.

  • Administration: Anesthetize the animals and administer a known amount of the radiotracer via the desired route (e.g., tail vein injection for intravenous administration).

  • Time Points: At designated time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a cohort of animals (typically n=3-5 per time point) via an approved method.

  • Tissue Collection: Immediately perform necropsy. Collect blood and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, brain, muscle, bone, etc.).[18]

  • Sample Processing: Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed counting tubes.[18] Record the weight of each tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated liquid scintillation counter (for ¹⁴C). Also, count standards prepared from the injectate to determine the total injected dose.

  • Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for tissue weight and variations in the injected dose.

    %ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) * 100

Data Interpretation

The resulting data will provide a quantitative snapshot of where the compound distributes in the body over time.

  • High uptake in the liver and kidneys may suggest significant metabolism and renal or hepatobiliary clearance.

  • Low brain uptake would indicate poor blood-brain barrier penetration.

  • Accumulation in a target tissue could suggest specific binding or transport.

  • Changes over time will reveal the kinetics of uptake and washout from different organs.

These data are critical for understanding the pharmacokinetic and pharmacodynamic properties of the drug candidate and for guiding further development.[19]

References

  • Vertex AI Search. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • MDPI. (2022).
  • Organic Chemistry Portal. Piperidine synthesis.
  • PubMed. (2013). Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors.
  • ResearchGate. (2021). Construction of highly functionalized piperidines by stepwise....
  • IAEA. (2021). Guidance for preclinical studies with radiopharmaceuticals.
  • Wikipedia. Carbon-14.
  • RSC Publishing. (2015).
  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • NIH. (2022). Understanding the importance of quality control and quality assurance in preclinical PET/CT imaging.
  • NIH. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
  • PubMed. (2014). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs.
  • NIH. (2016). Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies.
  • National Center for Science Education.
  • ResearchGate. (2026).
  • MDPI. (2022).
  • PubChem. (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride | C10H22ClNO4.
  • ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • ANU Research School of Earth Sciences.
  • ACS Publications. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process.
  • Wiley Online Library. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me.
  • University of Helsinki. (2021). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models.
  • IAEA. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers.
  • Echemi. (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol.
  • Google Patents. (2001). WO2001092188A1 - Method for labeling with tritium.
  • Britannica. (2025).
  • MDPI. (2022).
  • YouTube. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94).
  • Open MedScience. (2024).
  • NIH. (2010).
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Enamine. Analogues of Piperidine for Drug Design.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthetic yield of (3r,5r)-Piperidine-3,4,5-triol

Technical Support Center: High-Yield Synthesis of (3R,5R)-Piperidine-3,4,5-triol Ticket ID: #SYN-3R5R-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of (3R,5R)-Piperidine-3,4,5-triol

Ticket ID: #SYN-3R5R-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (3R,5R)-piperidine-3,4,5-triol (often referred to as the xylo- or ribo- configured iminosugar core, depending on the C4 stereochemistry) presents two primary failure modes: stereochemical leakage during ring closure and catastrophic yield loss during aqueous workup due to extreme hydrophilicity.

This guide moves beyond standard textbook procedures to address the "hidden" variables that suppress yield. We focus on the Double Reductive Amination (DRA) strategy from the chiral pool (D-Xylose or D-Ribose) as the highest-probability route for yield optimization, minimizing the step count compared to de novo synthesis.

Module 1: Route Selection & Process Logic

The "Why" Behind Low Yields: Most researchers lose >40% of their material not during the reaction, but during isolation. The target molecule is a polyhydroxylated amine (iminosugar) that acts as a "water trap." Standard liquid-liquid extraction (LLE) with ethyl acetate or DCM is effectively useless.

Recommended Route: One-Pot Double Reductive Amination (DRA) We prioritize the DRA of D-xylose (or D-ribose) using hydrogen and a metal catalyst or cyanoborohydride. This route fixes the (3R,5R) stereocenters from the starting material, leaving only the ring closure to chance, which is thermodynamically favored to form the piperidine ring over the azepane.

Critical Process Parameters (CPP)
ParameterOptimization TargetTechnical Rationale
Concentration < 0.1 M Dilution Principle: High dilution favors intramolecular cyclization (piperidine formation) over intermolecular polymerization (oligomers).
H₂ Source Pd(OH)₂/C vs. NaBH₃CN Pearlman’s Catalyst (Pd(OH)₂) is superior for cleanliness. Boron reagents generate salts that complicate the critical ion-exchange purification step.
pH Control pH 4.5 – 5.0 Essential for imine formation without protonating the amine so strongly that nucleophilicity is lost.
Temperature 0°C → RT Start cold to control the initial imine formation exotherm; warm to RT to drive the reduction.

Module 2: Experimental Workflow & Visualization

Workflow Diagram: The "Green" High-Yield Cascade

This workflow minimizes intermediate isolation, a key strategy for yield improvement.

SynthesisWorkflow Start Start: D-Xylose (Chiral Pool) Step1 Step 1: Imine Formation (BnNH2 or NH4OH) Start->Step1 Activation Step2 Step 2: Cyclization (Intramolecular) Step1->Step2 Equilibrium Step3 Step 3: Reduction (H2, Pd/C or NaBH3CN) Step2->Step3 Irreversible Trap Step4 Step 4: Deprotection (If Bn used) Step3->Step4 Hydrogenolysis Finish Target: (3R,5R)-Piperidine-3,4,5-triol Step4->Finish Ion Exchange

Figure 1: Optimized One-Pot Cascade. Note that Step 2 and 3 occur simultaneously in the reaction vessel.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is stuck in the water phase."

Diagnosis: The partition coefficient (LogP) is negative. The molecule prefers water over organic solvents. The Fix: Ion Exchange Chromatography (IEC) Do not use silica gel flash chromatography (FCC) for the free base; the amine interacts with silanols, causing irreversible adsorption (tailing/yield loss).

Protocol:

  • Load: Apply the crude aqueous reaction mixture directly to a column of Dowex 50W-X8 (H+ form) or Amberlite IR-120 .

  • Wash: Flush with copious distilled water. Neutral sugars and salts elute here. Discard this fraction only after testing with ninhydrin (should be negative).

  • Elute: Switch to 1M - 3M NH₄OH . The basic ammonia displaces the piperidine amine.

  • Monitor: Collect fractions that stain positive (purple/brown) with ninhydrin or KMnO₄.

  • Concentrate: Lyophilize the ammonia fractions. Do not rotovap at high heat (>50°C) as these triols can degrade or form colored impurities.

Issue 2: "I am getting a mixture of isomers."

Diagnosis: If you used a ketone intermediate or a partial reduction strategy, you likely lost stereocontrol. The Fix: Thermodynamic Control via Protecting Groups If you are not using the D-xylose route and are reducing a ketone:

  • Protect C3/C5 Hydroxyls: Use a bulky protecting group (e.g., benzyl or acetonide). The hydride source will attack from the least hindered face (axial attack), forcing the hydroxyls into the equatorial position (usually the desired 3R,5R configuration).

  • Reference: See Liautard et al. for stereoselective reduction strategies in iminosugars [1].

Issue 3: "Yield is low (<30%) despite clean TLC."

Diagnosis: Oligomerization. The intermediate amino-aldehyde is reacting with itself rather than cyclizing. The Fix: High Dilution & Slow Addition

  • Technique: Add the sugar solution slowly (via syringe pump) to the reducing agent/amine mixture. This keeps the instantaneous concentration of the reactive intermediate low, statistically favoring the intramolecular ring closure (forming the 6-membered ring) over intermolecular coupling.

Module 4: Advanced Purification Logic

The following decision tree helps you recover material often assumed "lost."

PurificationLogic Start Crude Reaction Mixture (Aqueous/Polar) Check1 Is Catalyst Present? Start->Check1 Filter Celite Filtration (Wash with MeOH/H2O) Check1->Filter Yes Resin Cation Exchange Resin (Dowex 50W / Amberlite) Check1->Resin No Filter->Resin Wash Elute Water (Remove salts/neutral sugars) Resin->Wash Elute Elute 2M NH4OH (Release Target) Wash->Elute Final Lyophilize (Yield Recovery) Elute->Final

Figure 2: Purification Decision Tree for Water-Soluble Iminosugars.

References

  • Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines. Source: Jenkinson, S. F., et al. (2013). Organic & Biomolecular Chemistry. Relevance: Describes the "one-pot amination-cyclisation cascade" which is the gold standard for yield. URL:[Link]

  • Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-DL-arabinitol. Source: Vo, A. T., et al. (2021). Scientific Reports. Relevance: Validates the use of D-ribose/D-xylose and heterogeneous catalysts (Au/Al2O3) to achieve >50% yields in aqueous media. URL:[Link]

  • Synthesis of modified 1,5-imino-d-xylitols as ligands for lysosomal β-glucocerebrosidase. Source: Schönauer, E., et al. (2019). Monatshefte für Chemie. Relevance: Details the specific stereochemical outcomes of the xylo-configuration (3R,5R) and N-alkylation strategies. URL:[Link]

  • Synthesis of the antibiotic 1,5-dideoxy-1,5-imino-D-glucitol (DNJ). Source: Fleet, G. W. J., et al. Relevance: Foundational text on handling polyhydroxylated piperidines and the necessity of specific protecting group strategies. URL:[Link]

Optimization

Technical Support Center: Resolving Solubility Challenges of Piperidine Triols in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet challenging issue of dissolving piperidine triols in organic solvents. The unique structure of these molecules—a moderately nonpolar piperidine backbone functionalized with three highly polar hydroxyl groups—creates significant solubility hurdles. This document is designed to provide you with the foundational knowledge and actionable protocols to overcome these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine triol completely insoluble in common organic solvents like dichloromethane (DCM), toluene, or ethyl acetate?

A1: The insolubility arises from a fundamental principle of chemistry: "like dissolves like".[1][2] Your piperidine triol molecule has two competing features: the somewhat greasy (lipophilic) piperidine ring and three very polar, hydrophilic hydroxyl (-OH) groups.

  • Dominance of Hydrogen Bonding: The three hydroxyl groups and the nitrogen atom can form extensive and strong intermolecular hydrogen bonds with other piperidine triol molecules.[3] This creates a stable, tightly-packed crystal lattice structure which requires a significant amount of energy to break apart.

  • Solvent-Solute Mismatch: Nonpolar or moderately polar solvents like DCM and toluene interact primarily through weak van der Waals forces. These forces are simply not strong enough to overcome the powerful hydrogen bonds holding your triol molecules together.[4] For dissolution to occur, the energy gained from solvent-solute interactions must compensate for the energy required to break apart solute-solute and solvent-solvent interactions.[5] In this case, it does not.

Q2: What is the most logical first step when facing solubility issues with a piperidine triol?

A2: The most direct initial approach is to select a solvent that more closely matches the high polarity of your compound. Begin your experiments with highly polar, hydrogen-bond-accepting solvents.

  • Recommended Starting Solvents:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are excellent at solvating polar molecules.[6]

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH). These solvents can both donate and accept hydrogen bonds, allowing them to compete more effectively with the triol's self-association.[7]

Q3: I observe slight solubility in a polar solvent. Can I improve it simply by heating the mixture?

A3: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid.[1][8] Heating provides the thermal energy needed to break the intermolecular forces in the crystal lattice, allowing the solvent to solvate the individual molecules.

  • Causality: The process of dissolution involves breaking the solute-solute bonds (endothermic) and forming solute-solvent bonds (exothermic). For most solids, the energy required to break the bonds is greater than the energy released, making the overall process endothermic. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium towards dissolution.

  • Critical Precaution: Always consider the thermal stability of your specific piperidine triol. Run a small-scale test and check for decomposition (e.g., color change) before heating a large batch. A common procedure is to heat the mixture to the boiling point of the solvent for a short period.[9]

In-Depth Troubleshooting and Methodologies

This section provides structured guides for more complex solubility problems, complete with step-by-step protocols and the scientific rationale behind each technique.

Q4: My reaction requires a less polar solvent like Tetrahydrofuran (THF), but my piperidine triol is insoluble. How can I create a suitable solvent system?

A4: This is a classic scenario where a co-solvent system is the ideal solution. The strategy is to use a minimal amount of a powerful, polar "solubilizing" solvent to disrupt the triol's hydrogen bonding network, allowing the bulk, less polar solvent to then solvate the molecule.[5][10]

A co-solvent system works by altering the overall polarity of the solvent medium to be more favorable for the solute. The highly polar co-solvent (e.g., DMSO) directly interacts with the hydroxyl groups of the triol, breaking the strong solute-solute hydrogen bonds. This "un-zips" the crystal lattice, exposing the less polar parts of the molecule to the bulk solvent (e.g., THF), leading to dissolution.

Below is a logical workflow for identifying an effective co-solvent system.

G cluster_0 Co-Solvent System Development A Place ~5-10 mg of Piperidine Triol in a vial B Add bulk solvent (e.g., 0.5 mL THF) Observe insolubility A->B C Add polar co-solvent (e.g., DMSO) dropwise with vortexing B->C D Does the solid dissolve? C->D E Yes: System identified! Note the approximate ratio. D->E Yes F No: Try a different co-solvent (e.g., DMF, MeOH) D->F No F->C G Consider gentle heating (if thermally stable) F->G H Still insoluble? Proceed to Chemical Modification F->H G->C

Caption: A decision workflow for developing a co-solvent system.

  • Preparation: Dispense 5-10 mg of your piperidine triol into several small, clean vials.

  • Add Bulk Solvent: To each vial, add 0.5 mL of the desired bulk organic solvent (e.g., THF, DCM, 1,4-dioxane).

  • Vortex: Vigorously mix the vials to confirm insolubility. The suspension should appear cloudy.

  • Titration: Using a microliter pipette, add a polar co-solvent (see table below) in 10-20 µL increments to the first vial. After each addition, vortex the vial for 30 seconds.

  • Observation: Continue adding the co-solvent until the solid completely dissolves, yielding a clear solution. Record the total volume of co-solvent used.

  • Optimization: Repeat the process with different co-solvents to find the one that requires the smallest volume. The goal is to use the minimum amount of co-solvent necessary, as it may affect your downstream reaction.

  • Heating (Optional): If dissolution is not achieved at room temperature, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe any changes.

Bulk Solvent (Less Polar)Recommended Co-Solvent (Highly Polar)Rationale & Comments
Tetrahydrofuran (THF)DMSO, DMF, MethanolTHF is a common ethereal solvent. DMSO is often very effective due to its high polarity and hydrogen bond accepting ability.
Dichloromethane (DCM)Methanol, DMFMethanol is often used with DCM. Be aware that DCM/MeOH mixtures can be acidic.
TolueneDMSO, NMPSolubilizing a triol in toluene is very challenging and may require a high percentage of co-solvent.
Acetonitrile (ACN)Water, MethanolIf compatible with the reaction, a small amount of water can be a powerful co-solvent in ACN.
Q5: My reaction is sensitive to all polar co-solvents (e.g., contains water-sensitive reagents). Is there a way to chemically modify the triol to make it soluble?

A5: Absolutely. When co-solvents are not an option, the most robust strategy is the temporary chemical modification of the hydroxyl groups using protecting groups . This approach fundamentally alters the molecule's physical properties from highly polar to nonpolar.

By converting the polar -OH groups into nonpolar ethers (e.g., silyl ethers) or acetals, you achieve two critical things:

  • Elimination of Hydrogen Bonding: The primary driver of insolubility, the strong hydrogen bonding network, is completely removed.[4][11]

  • Increased Lipophilicity: The addition of bulky, nonpolar groups (like tert-butyldimethylsilyl) makes the overall molecule "greasier" and far more compatible with nonpolar organic solvents.

This strategy requires two additional steps in your synthesis (protection and deprotection), but it provides unparalleled control over solubility.

G A Piperidine Triol • Highly Polar • H-Bond Donor • Insoluble in THF B { Protection Reaction | e.g., TBDMS-Cl, Imidazole, DMF } A->B Step 1 C Protected Triol • Nonpolar • No H-Bonding • Soluble in THF, Hexane B->C D { Deprotection | e.g., TBAF, THF } C->D Step 2 (Post-Reaction) D->A

Caption: Workflow showing chemical modification via protection/deprotection.

This protocol provides a general method for protecting the hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers. Conditions should be optimized for your specific substrate.

  • Dissolution: Dissolve the piperidine triol in a suitable polar aprotic solvent in which it is soluble (e.g., DMF).

  • Reagent Addition: To the stirred solution at 0 °C, add imidazole (e.g., 3.3 equivalents, 1.1 per -OH group).

  • Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (e.g., 3.3 equivalents) portion-wise or as a solution in DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a nonpolar solvent like ethyl acetate or diethyl ether. The protected product should now be readily soluble in these solvents.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

After your intended reaction is complete, the TBDMS groups can be easily removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to regenerate the triol.

References

  • Piperidine | Solubility of Things. (n.d.).
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (n.d.). Benchchem.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf.
  • How will you increase the solubility of organic compounds in water? (2021). Quora.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2025). ResearchGate.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025).
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. (n.d.). PubMed.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016). PMC - NIH.
  • Further Bioactive Piperidine Alkaloids from the Flowers and Green Fruits of Cassia s pectabilis. (2026). ResearchGate.
  • Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • Physical pharmacy II. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? (2018). ResearchGate.
  • Solubility Enhancement Methods. (n.d.). IJIRT.
  • Pharmaceutical Solvents. (2016). Basicmedical Key.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (n.d.). ResearchGate.
  • Lesson Explainer: Polar and Nonpolar Solvents. (n.d.). Nagwa.
  • Effect of hydrogen bond formation/replacement on solubility characteristics, gastric permeation and pharmacokinetics of curcumin by application of powder solution technology. (n.d.). NIH.
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.

Sources

Troubleshooting

troubleshooting stereoisomer separation in piperidine synthesis

Technical Support Center: Stereoisomer Separation in Piperidine Synthesis Ticket ID: PIP-RES-001 Subject: Troubleshooting Guide for Resolution of Piperidine Stereoisomers Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoisomer Separation in Piperidine Synthesis

Ticket ID: PIP-RES-001 Subject: Troubleshooting Guide for Resolution of Piperidine Stereoisomers Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

User Query Context

"I am synthesizing a 3,4-disubstituted piperidine scaffold for a CNS target. I have a mixture of cis and trans diastereomers, and the trans isomer is a racemate. Flash chromatography is giving broad, tailing peaks, and I cannot get baseline separation of the enantiomers on my standard OD-H column. Crystallization has yielded oils.[1][2] Please advise on a workflow to isolate the trans-(3R,4S) isomer."

Executive Summary

Piperidine alkaloids are notoriously difficult to purify due to three converging factors:

  • Basicity: The secondary amine (

    
    ) interacts strongly with silanol groups on silica, causing peak tailing.[1][2]
    
  • Conformational Mobility: The chair flip in piperidines can complicate NMR interpretation and crystal packing.

  • Stereochemical Density: Multiple chiral centers create complex mixtures of enantiomers and diastereomers that require orthogonal separation strategies.

This guide provides a modular troubleshooting workflow for separating these isomers, moving from crude diastereomer separation to high-purity enantiomeric resolution.

Module 1: Diastereomer Separation (Cis/Trans)

Before attempting chiral resolution, you must separate the diastereomers (cis vs. trans).[1] These have different physical properties and can often be separated without chiral media.[2]

Troubleshooting Flash Chromatography (Tailing Issues)

Issue: "My peaks are tailing and overlapping on silica gel." Root Cause: The basic nitrogen of the piperidine protonates surface silanols (


), creating an ion-exchange retention mechanism that competes with the desired adsorption mechanism.[1]

Protocol: The "Amine-Modified" Mobile Phase Do not rely solely on increasing polarity. You must suppress the ion-exchange interaction.[1]

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to both the hexane and ethyl acetate (or DCM/MeOH) reservoirs.
    
    • Why: The additive saturates the silanol sites, allowing the piperidine to elute as a sharp band.

  • Alternative Stationary Phase: Use Amine-Functionalized Silica (NH2-silica).[1][2]

    • Benefit: Eliminates the need for mobile phase additives and prevents on-column degradation of sensitive carbamates.

Thermodynamic Control (Epimerization)

If you require the trans isomer but have a cis-rich mixture, do not discard the cis.[1]

  • Mechanism: Piperidines with substituents at C3/C4 often suffer from

    
     strain.[1][2]
    
  • Action: Heat the mixture in ethanol with a catalytic amount of sodium ethoxide (

    
    ). This promotes epimerization via the enamine intermediate, driving the equilibrium toward the thermodynamically stable trans isomer (diequatorial conformation).[1]
    

Module 2: Enantiomer Resolution (The "Hard" Split)

Once you have the pure trans-racemate, you must separate the enantiomers.[1]

Workflow A: Classical Resolution (Crystallization)

Issue: "I tried tartaric acid, but I only got an oil." Root Cause: A single resolving agent rarely works for flexible amines.[2] You need the "Dutch Resolution" approach—using families of resolving agents to induce nucleation.

Protocol: The "Dutch Resolution" Screen Instead of one acid, use a mixture of structurally related acids. This disrupts the formation of amorphous networks and encourages ordered crystal growth.

FamilyResolving Agents (Acids)Solvent System
Tartaric Derivs L-Tartaric, Di-p-toluoyl-L-tartaric, Di-p-anisoyl-L-tartaricEtOH/H2O (9:[1][2]1)
Mandelic Derivs (S)-Mandelic, (S)-O-Acetylmandelic, (S)-4-Cl-MandelicIPA/Acetone
Phosphoric (S)-BINOL-phosphoric acid, Chlorendic acidMeCN/MeOH

Step-by-Step:

  • Dissolve 100 mg of racemate in 1 mL of solvent.

  • Add 0.5 equivalents of the resolving agent family (e.g., a mix of tartaric derivatives).[1]

  • Heat to reflux and cool slowly to 4°C.

  • Crucial Step: If an oil forms, reheat and add a "nucleation seed" of the pure resolving agent crystals.

Workflow B: Chiral HPLC/SFC Method Development

Issue: "No separation on Chiralcel OD-H." Analysis: The OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the workhorse, but piperidines often require the Amylose backbone (AD-H) or the Immobilized series (IC/IG) for better shape recognition.[1][2]

Recommended Column Screening Tree (Graphviz)

ChiralMethodDev Start Start: Racemic Piperidine Solubility Check Solubility: Is it soluble in MeOH/EtOH? Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NormalPhase Normal Phase (HPLC) Hexane/IPA + 0.1% DEA ModeSelect->NormalPhase SFC SFC (Supercritical CO2) MeOH Co-solvent + 0.2% IPAm ModeSelect->SFC Preferred for Scale ColumnScreen Primary Screen: 1. Chiralpak IG (Immobilized) 2. Chiralpak AD-H (Amylose) 3. Chiralcel OZ-3 (Chlorinated) NormalPhase->ColumnScreen SFC->ColumnScreen ResultCheck Resolution (Rs) > 1.5? ColumnScreen->ResultCheck Success Scale Up to Prep ResultCheck->Success Yes Fail Troubleshoot ResultCheck->Fail No Additives Change Additive: Switch DEA to TFA (if acidic) or Ethylene Diamine Fail->Additives Additives->ColumnScreen

Figure 1: Decision tree for chiral method development. Note that for piperidines, basic additives (DEA, IPAm) are mandatory to suppress tailing.[1][2]

Module 3: Enzymatic Kinetic Resolution

If chromatography is too expensive for scale-up, use biocatalysis.[1][2]

Protocol: Lipase-Catalyzed Acylation Lipases like CAL-B (Candida antarctica Lipase B) are highly effective for 3-hydroxypiperidines or hydroxymethylpiperidines.[1][2]

  • Substrate: Dissolve racemic 3-hydroxypiperidine (N-Boc protected) in MTBE or Toluene.

  • Acyl Donor: Add Vinyl Acetate (5 equivalents).

  • Enzyme: Add immobilized CAL-B (Novozym 435).

  • Mechanism: The enzyme will selectively acylate the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

  • Separation: The resulting ester and alcohol have vastly different

    
     values and can be separated by standard silica flash chromatography.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my chiral separation degrade when I scale up from analytical to prep?

  • A: This is usually due to the solubility-loading trade-off .[1] Piperidines are soluble in alcohols but less so in Heptane/CO2.[2] At high concentrations, the amine "self-associates," causing non-linear isotherms.[1][2]

  • Fix: Use "Stack Injection" (injecting the sample dissolved in mobile phase) rather than a strong solvent plug, and ensure your mobile phase additive concentration is maintained (e.g., increase DEA from 0.1% to 0.5%).[1][2]

Q2: I have a 4-substituted piperidine. Why are the enantiomers not separating?

  • A: The C4 position is the furthest from the nitrogen "anchor" point. The chiral recognition mechanism often relies on the interaction between the carbamate on the column and the amine on your molecule.

  • Fix: Derivatize the nitrogen. Convert the free amine to a N-Benzyl or N-3,5-dinitrobenzoyl derivative.[1][2] This adds a "handle" for the chiral stationary phase to grab via pi-pi interactions, often dramatically improving resolution [1].[1]

Q3: Can I use polar organic mode?

  • A: Yes. If your piperidine is polar (e.g., amino-acid derived), avoid Hexane.[1][2] Use 100% MeOH or MeCN with 0.1% DEA on a Chiralpak AD-H or IC column.[1][2] This is often overlooked but highly effective for polar amines.[2]

References

  • Chiral Separation of Piperidine Derivatives

    • Source: Shimadzu Application News.[2] "Chiral Separation Using SFC and HPLC."

    • URL:[Link]

  • Classical Resolution Strategies

    • Source: BioDuro-Sundia Technical Notes.[1][2] "Diastereomeric Salt Resolution for Separating Chiral Compounds."

    • URL:[Link]

  • Kinetic Resolution of Piperidines

    • Source: ACS Catalysis.[2] "Kinetic Resolution of Racemic 3,4-Disubstituted Piperidines via Rh-Catalyzed Asymmetric Hydrogenation."

    • URL:[Link][1][2]

  • Troubleshooting Amine Tailing

    • Source: University of Rochester Chemistry Dept.[2] "Troubleshooting Flash Column Chromatography."

    • URL:[Link]

  • Enzymatic Approaches

    • Source: Journal of Organic Chemistry.[2][3] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines."

    • URL:[Link][1][2][3]

Sources

Optimization

optimizing pH conditions for maximal glycosidase inhibition

Topic: Optimizing pH Conditions for Maximal Glycosidase Inhibition Welcome to the Assay Development Support Hub. Ticket ID: GLYCO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist You have reached th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Maximal Glycosidase Inhibition

Welcome to the Assay Development Support Hub.

Ticket ID: GLYCO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

You have reached the advanced support tier. We understand you are observing inconsistent IC50 values or suboptimal inhibition in your glycosidase screens (e.g.,


-glucosidase, 

-glucocerebrosidase). This guide moves beyond basic protocols to address the thermodynamic and ionization realities of your assay.
Module 1: The Theory (Why Your pH Matters)

User Question: "Why does my inhibitor potency (IC50) shift 10-fold when I move from pH 5.0 to pH 7.0?"

Technical Insight: Glycosidase inhibition is rarely a static event; it is a dynamic equilibrium governed by the Double Ionization Model . For an inhibitor to bind effectively, two conditions usually must be met simultaneously:

  • The Enzyme State: The catalytic nucleophile (usually Asp or Glu) must be in a specific ionization state (often deprotonated,

    
    ) to interact with the inhibitor.
    
  • The Inhibitor State: Many potent inhibitors (especially iminosugars like Miglustat or DNJ) are basic amines. They mimic the oxocarbenium transition state only when protonated (

    
    ).
    

If you test at a pH where the inhibitor is deprotonated (neutral) or the enzyme is protonated (neutral), binding affinity (


) drops drastically. This creates a "Bell-Shaped" activity/inhibition curve.
Visualizing the Ionization Dependency

The following diagram illustrates the kinetic competition and protonation states required for binding.

Glycosidase_Ionization cluster_0 pH Dependent States EH2 EH2 (Inactive Enzyme) EH EH (Active Enzyme) EH2->EH -H+ (pK1) E E (Inactive Enzyme) EH->E -H+ (pK2) EHI EHI Complex (Maximal Inhibition) EH->EHI + IH+ (Binding Event) I I (Neutral Inhibitor) E->I Weak/No Binding I_plus IH+ (Protonated Inhibitor) I_plus->I -H+ (pKa_Inhibitor)

Figure 1: The "Double Ionization" model. Maximal inhibition (


) only occurs when the enzyme is in the active protonation state (

) and the inhibitor is in its active form (

). Deviating from the optimal pH compromises one or both components.
Module 2: Experimental Protocol (The "pH Scan")

Objective: Determine the pH-dependence of


 (Inhibitor Constant) to find the physiological sweet spot.

Critical Warning: Do not use a single "Universal Buffer" (like Citrate-Phosphate) without validating against single-component buffers. Polyprotic acids can chelate essential metals or act as competitive inhibitors themselves (e.g., Phosphate mimics the transition state for some glycosidases).

Step-by-Step Optimization Workflow
StepActionTechnical Rationale
1 Buffer Overlap Strategy Select 3 buffers with overlapping pH ranges to cover pH 4.0–8.0. • pH 4.0–5.5: Sodium Acetate (50 mM)• pH 5.5–6.5: MES (50 mM)• pH 6.5–8.0: HEPES or MOPS (50 mM)
2 Ionic Strength Balancing Add NaCl (e.g., 150 mM) to all buffers.
3 Enzyme Stability Check Pre-incubate Enzyme in each buffer for 30 mins without substrate.
4 Substrate (

) Correction
Determine

of the substrate at each pH point.
5 The Readout Terminate reaction with 1M

(pH > 10).
Module 3: Troubleshooting & FAQs

Q1: My inhibitor works in the cell-free assay (pH 7.0) but fails in the lysosomal cell assay. Why?

  • Diagnosis: The Lysosome is acidic (pH ~4.5–5.0).

  • Solution: Your inhibitor might be an iminosugar with a pKa ~6.5. At pH 7.0, it is partially protonated and binds. At pH 4.5, it is fully protonated, but the enzyme might be in a state (

    
    ) that binds the inhibitor poorly, or the inhibitor competes less effectively against the high concentration of natural substrate.
    
  • Action: Re-run the IC50 curve specifically at pH 4.5 using Acetate or Citrate buffer.

Q2: I see a "bell-shaped" curve for enzyme activity, but a "flat" line for inhibition. What does this mean?

  • Diagnosis: Non-specific inhibition or Denaturation.

  • Explanation: True competitive inhibitors usually show pH-dependent binding (bell-shaped or sigmoidal). If inhibition is constant across all pH values, the compound might be acting as a denaturant (chaotropic agent) or an aggregator, rather than binding to the specific active site histidines/aspartates.

Q3: Can I use Phosphate Buffer Saline (PBS)?

  • Status: NOT RECOMMENDED .

  • Reason: Inorganic phosphate is a competitive inhibitor for many glycosidases (e.g.,

    
    -glucosidase, phosphorylases). It mimics the phosphate group of sugar-phosphates. Using PBS artificially inflates the IC50 of your test compound because it is competing against both the substrate and the buffer.
    
  • Alternative: Use HEPES or Tris-HCl (for pH > 7) or Acetate (for pH < 5).

Module 4: Data Visualization & Analysis

When analyzing your data, do not just plot IC50. Plot


 vs. pH. This gives you the "Ionization Profile" of the inhibitor binding.
Decision Logic for Optimization

Optimization_Logic Start Start Optimization Check_Stab Step 1: Check Enzyme Stability (Incubate @ pH range 30 min) Start->Check_Stab Stable Is Enzyme Stable? Check_Stab->Stable No_Stab Narrow pH Range or Add Stabilizers (BSA) Stable->No_Stab No (<50% Activity) Yes_Stab Step 2: Determine Km at each pH Stable->Yes_Stab Yes Run_Assay Step 3: Run IC50 Assay ([S] = Km at that pH) Yes_Stab->Run_Assay Analyze Analyze Curve Shape Run_Assay->Analyze Bell Bell Shaped: Specific Binding (Identify Optimal pH) Analyze->Bell Flat Flat/Irregular: Non-Specific/Aggregation Analyze->Flat

Figure 2: Decision Matrix for validating pH-dependent inhibition data.

References
  • Mechanistic Foundation: Enzyme inhibition by iminosugars: analysis and insight into the glycosidase-iminosugar dependency of pH. (2013).[1][2] This paper establishes the fundamental kinetic models for pH-dependent inhibition.

    • Source:

  • Protocol Optimization: Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2017).[3] Detailed methodology on buffer selection and stopping reagents (Sodium Carbonate).

    • Source:

  • Inhibitor Specifics: Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. (2021).[3] Demonstrates competitive inhibition analysis and docking at physiological pH.

    • Source:

  • Buffer Interference: Interferences in the measurement of circulating phosphate. (2020).[4] Highlights the risks of phosphate/molybdate interactions and buffer artifacts in enzymatic readouts.

    • Source:

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of (3R,5R)-Piperidine-3,4,5-triol

Executive Summary: The Stability Baseline (3R,5R)-Piperidine-3,4,5-triol belongs to a class of polyhydroxylated alkaloids known as iminosugars (or azasugars). These molecules are structural mimics of carbohydrates where...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Baseline

(3R,5R)-Piperidine-3,4,5-triol belongs to a class of polyhydroxylated alkaloids known as iminosugars (or azasugars). These molecules are structural mimics of carbohydrates where the ring oxygen is replaced by a nitrogen atom.[1]

The Short Answer: In aqueous solution, this molecule is chemically robust but biologically vulnerable . Unlike true sugars, it does not undergo mutarotation or acid hydrolysis. However, as a secondary amine, it is susceptible to slow oxidation (N-oxide formation) and, critically, microbial contamination.

ParameterStability StatusCritical Recommendation
pH Sensitivity High (Charge state)Maintain pH 4.0–6.0 to protonate the amine (

), preventing oxidation.
Thermal Stability Moderate to HighStable at RT (25°C) for days. Long-term storage at -20°C .
Oxidation Risk ModerateSusceptible to N-oxidation at pH > 8.0 or in presence of peroxides.
Microbial Risk Critical Solutions are non-toxic carbon sources. Sterile filter (0.22 µm) immediately.

Detailed Stability Profile & Troubleshooting

Aqueous Solution Stability

Q: How long can I keep the solution at room temperature? A: If the solution is sterile-filtered and sealed, it is chemically stable for up to 1 week at 25°C. However, we strictly recommend storage at 4°C (short term, <1 month) or -20°C (long term, >1 month) .

  • The "Why": The piperidine ring is thermodynamically stable. The primary degradation pathway is not hydrolysis (ring opening) but rather N-oxidation to form the corresponding nitrone or hydroxylamine, a process accelerated by light, heat, and high pH.

Q: Does pH affect stability? A: Yes, significantly.

  • Acidic (pH < 7): The secondary amine is protonated (

    
    ). The ammonium form is highly resistant to oxidation.
    
  • Basic (pH > 8): The amine exists as a free base with a lone pair of electrons, making it a nucleophile susceptible to oxidation by dissolved oxygen or trace metal ions.

  • Protocol: For long-term aqueous storage, buffer with 10-20 mM Acetate or Citrate (pH 5.0) rather than PBS (pH 7.4) or Tris (pH 8.0).

Thermal Stress & Autoclavability

Q: Can I autoclave my stock solution? A: While iminosugars like Deoxynojirimycin (DNJ) have shown stability at 121°C for 15 minutes in crude extracts, we do not recommend autoclaving pure standards .

  • Risk: Autoclaving can induce Maillard-like reactions if any trace impurities (aldehydes/ketones) are present, or cause partial oxidation.

  • Better Alternative: Use 0.22 µm PVDF or PES syringe filters . This removes bacteria without thermal stress.

Analytical "Invisibility"

Q: I injected 1 mg/mL into my HPLC, but I see no peak at 254 nm. Is it degraded? A: Likely not. The molecule lacks a chromophore . It does not absorb UV light above 210 nm.

  • Solution 1 (Hardware): Use a Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD).

  • Solution 2 (Chemistry): Derivatize the amine with FMOC-Cl or Dansyl Chloride to make it UV/Fluorescent active. (See Protocol below).

Storage & Handling Decision Tree

The following workflow ensures maximum integrity of your reference standards.

StorageProtocol Start Received (3R,5R)-Piperidine-3,4,5-triol (Solid Powder) Dissolve Dissolve in Solvent Start->Dissolve SolventChoice Select Solvent Dissolve->SolventChoice Water Water / Buffer (pH < 7) SolventChoice->Water For Bioassay DMSO DMSO (Anhydrous) SolventChoice->DMSO For Screening Filter Sterile Filter (0.22 µm) Water->Filter Critical Step Aliquot Aliquot into Vials (Avoid Freeze-Thaw) DMSO->Aliquot Filter->Aliquot StorageTemp Storage Temperature Aliquot->StorageTemp Minus80 -80°C (Shelf Life: 6-12 Months) StorageTemp->Minus80 Best Practice Minus20 -20°C (Shelf Life: 1-3 Months) StorageTemp->Minus20 Standard FourDeg 4°C (Use within 1-2 Weeks) StorageTemp->FourDeg Immediate Use

Figure 1: Decision matrix for the preparation and storage of iminosugar stock solutions.

Analytical Protocols

Protocol A: Pre-Column Derivatization for HPLC-UV

Since the triol is UV-inactive, use this method to attach a chromophore (FMOC) to the secondary amine.

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (freshly prepared).

  • Quenching Solution: 0.1 M Glycine.

Procedure:

  • Mix 100 µL of Sample (aqueous) with 100 µL Borate Buffer.

  • Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate at RT for 10 minutes .

  • Add 50 µL Glycine solution to quench excess FMOC-Cl.

  • Inject onto HPLC (C18 Column).

    • Detection: UV @ 265 nm or Fluorescence (Ex 265 nm / Em 315 nm).

    • Mobile Phase: Acetonitrile / Water gradient.

Protocol B: Direct Detection (LC-MS)

If degradation is suspected, LC-MS is required to identify the N-oxide mass shift (+16 Da).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Note: C18 often fails to retain this polar molecule.

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.75).

  • MS Mode: ESI Positive (

    
    ).
    

Frequently Asked Questions (FAQ)

Q: My DMSO stock solution froze at -20°C. Is the compound damaged? A: No. DMSO freezes at 19°C. The solid state is actually safer for the compound. Thaw completely at room temperature and vortex before use to ensure homogeneity. Warning: Ensure the DMSO was anhydrous; water in DMSO can lower the freezing point and create "slush" where degradation rates are higher.

Q: Can I use this molecule in cell culture media without filtering? A: Absolutely not. The triol structure mimics sugars like glucose/xylose. It can act as a carbon source for bacteria, leading to rapid contamination which will degrade your compound and ruin the assay. Always filter-sterilize.

Q: I see a small "shoulder" peak in my old samples. What is it? A: This is likely the N-oxide or a salt adduct. If stored in basic conditions, the N-oxide forms (


). If stored in glass for years, leaching can cause complexation. Check pH; if >8.0, acidification may reverse minor reversible adducts, but true N-oxides are permanent impurities.

References

  • Chemical Stability of Iminosugars: Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity. Source:

  • Storage Guidelines for Deoxynojirimycin (DNJ) Analogs: Product Information: 1-Deoxynojirimycin hydrochloride. Source:

  • Biological N-Oxidation Pathways: Biological N-oxidation of piperidine in vitro.[2] Source:

  • Thermal Stability in Natural Extracts: Heat Stability and Glucose-Lowering Effect of 1-Deoxynojirimycin. Source:

Sources

Optimization

troubleshooting reproducibility in IC50 determination assays

A Guide to Troubleshooting and Ensuring Reproducibility This guide is designed to move beyond simple checklists. It delves into the causal mechanisms behind common sources of variability and provides actionable, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Ensuring Reproducibility

This guide is designed to move beyond simple checklists. It delves into the causal mechanisms behind common sources of variability and provides actionable, field-proven strategies to ensure your assays are robust, reproducible, and self-validating. We will address specific issues in a question-and-answer format, supplemented with detailed protocols and foundational principles.

Troubleshooting Guide: Pinpointing Variability

This section addresses specific, common problems encountered during IC50 determination. Each answer explains the underlying reasons for the issue and provides a clear path to resolution.

Section 1: Cell and Culture-Related Issues

Question: My IC50 values for the same compound and cell line are inconsistent between experimental runs. What cell-related factors could be the cause?

Answer: This is a classic reproducibility issue often rooted in subtle variations in cell biology. An IC50 value is not an absolute constant but is highly dependent on the physiological state of the cells at the time of the assay.[1][2]

  • Causality & Explanation:

    • Cell Passage Number: As cells are passaged repeatedly, they can undergo genetic drift, changes in protein expression, and senescence. This is particularly true for cancer cell lines, which are inherently unstable. A higher passage number can lead to altered expression of the drug target, efflux pumps, or metabolic enzymes, directly impacting drug sensitivity.[2]

    • Cell Health and Confluency: Seeding cells at different densities is a major source of error. Overly confluent cells may exhibit contact inhibition, altered growth rates, and reduced nutrient availability, making them less susceptible to cytotoxic agents. Conversely, cells seeded too sparsely may experience stress and fail to proliferate robustly, skewing the results. The growth rate of the cells is a critical determinant of their response to treatment.[3]

    • Cell Line Authentication and Contamination: It is critical to ensure your cell line is what you think it is and is free from contamination. Cross-contamination with a different, more resistant cell line is a known issue. Mycoplasma contamination is also a frequent culprit; it does not kill the cells but alters their metabolism, growth, and response to stimuli, leading to highly variable results.

  • Self-Validating Protocol & Solution:

    • Implement a Cell Banking System: Create a master cell bank (MCB) and a working cell bank (WCB) from an authenticated, low-passage stock. Thaw a new vial from the WCB for each new set of experiments and discard cells after a defined, limited number of passages (e.g., 10-15 passages post-thaw).

    • Standardize Seeding Density: Perform a growth curve analysis to determine the optimal seeding density that ensures cells are in the exponential growth phase for the duration of the assay.[4] Always count cells using a consistent method (e.g., automated cell counter) before plating.

    • Regular Authentication and Testing: Authenticate your cell lines (e.g., via Short Tandem Repeat profiling) at the start of a project and after creating new banks. Routinely test for mycoplasma contamination.

Question: I'm observing high variability across my 96-well plate, especially between the outer and inner wells. What is causing this "edge effect"?

Answer: The "edge effect" is a well-documented phenomenon in microplate assays where the wells on the perimeter of the plate behave differently from the interior wells. This introduces a systematic bias into your data.

  • Causality & Explanation: The primary cause is differential evaporation rates. The outer wells have a greater surface area exposed to the external environment, leading to faster evaporation of the culture medium. This increases the concentration of salts, media components, and, most importantly, your test compound, leading to artificially higher toxicity in these wells. Temperature gradients across the plate during incubation can also contribute.[4]

  • Self-Validating Protocol & Solution:

    • Create a Hydration Border: Do not use the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity buffer around the experimental wells.[4] This simple step significantly reduces evaporation from the inner wells.

    • Ensure Proper Incubation: Use a high-quality, humidified incubator with good air circulation to minimize temperature and humidity gradients. Allow plates to equilibrate to room temperature for 15-20 minutes on a flat surface after seeding before placing them in the incubator to ensure even cell settling.

    • Randomize Plate Layout: If edge effects cannot be completely eliminated, consider randomizing the placement of your samples and controls on the plate to prevent systematic bias from affecting a particular dose group.

Section 2: Compound and Reagent-Related Issues

Question: My dose-response curve is flat, or it never reaches full inhibition, even at the highest concentrations. What's wrong?

Answer: This issue typically points to a problem with the test compound itself—its concentration, solubility, or stability.

  • Causality & Explanation:

    • Compound Solubility: Many small molecules have poor aqueous solubility. If your compound precipitates out of the media at higher concentrations, its effective concentration plateaus, and you will not see a further increase in inhibition.[2] This is a very common reason for a truncated dose-response curve. The presence of serum proteins can sometimes help, but it is not a guarantee.

    • Stock Solution Inaccuracy: The primary reason for differences in IC50 values between labs often comes down to inaccuracies in the preparation of stock solutions.[5] Errors in weighing the compound or in the initial dilution can propagate through the entire experiment.

    • Compound Degradation: The compound may be unstable in the culture medium over the incubation period (e.g., 48-72 hours), leading to a decrease in the effective concentration over time.

  • Self-Validating Protocol & Solution:

    • Verify Solubility: Before the assay, determine the solubility of your compound in the final assay medium. You can do this by preparing the highest concentration and visually inspecting for precipitate under a microscope. If solubility is an issue, consider using a lower top concentration or a different solvent system (while ensuring the final solvent concentration is non-toxic to the cells).

    • Validate Stock Solutions: Prepare stock solutions with extreme care. Use a calibrated analytical balance and verify the concentration of your stock solution using an orthogonal method if possible (e.g., UV-Vis spectroscopy with a known extinction coefficient). Store stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Include a Positive Control: Always run a well-characterized positive control compound with a known IC50 value on the same plate. This control validates that the assay system (cells, reagents, protocol) is performing as expected. If the positive control fails, the results for your test compounds are invalid.

Question: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. How do I fix this?

Answer: The vehicle control is the baseline for 100% cell viability (or 0% inhibition). If it is causing cell death, all your subsequent calculations will be incorrect.

  • Causality & Explanation: Most cell lines can tolerate low concentrations of DMSO, the most common solvent for test compounds. However, tolerance varies significantly between cell types. Typically, final DMSO concentrations above 0.5% (v/v) can induce cytotoxicity, stress, or differentiation, confounding the results.

  • Self-Validating Protocol & Solution:

    • Determine Vehicle Tolerance: Before starting your IC50 experiments, perform a dose-response curve for your vehicle (e.g., DMSO) alone. Test a range of concentrations from 0.05% up to 2%. This will establish the maximum concentration your specific cell line can tolerate without a significant loss in viability.

    • Standardize Final Vehicle Concentration: Ensure that every well (except the no-cell blank) receives the exact same final concentration of the vehicle. This is crucial for accurate data normalization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a relative and an absolute IC50, and which one should I use?

The relative IC50 is the concentration that produces a response halfway between the fitted top and bottom plateaus of your specific dose-response curve.[6][7] The absolute IC50 is the concentration that corresponds to a 50% response as defined by your assay's controls (e.g., halfway between the average signal of your 0% and 100% inhibition control wells).[6][7]

  • Guidance: If your compound does not achieve full inhibition (i.e., the bottom plateau is well above 0% response) or if the top plateau does not align with your 100% viability control, the relative IC50 is a more accurate measure of the compound's potency within its achievable effect range. However, for standard cytotoxic compounds that produce a full sigmoidal curve from 100% to 0% viability, the absolute IC50 is often used and is more comparable across experiments, provided your controls are stable.[7]

Q2: How many replicates are necessary for a reliable IC50 value?

Robust IC50 determination requires both technical and biological replicates.[1]

  • Technical Replicates: These are multiple wells on the same plate treated identically (e.g., 3-4 wells per concentration). They account for pipetting errors and intra-plate variability.

  • Biological Replicates: These are independent experiments performed on different days, using different cell passages and freshly prepared reagents. A minimum of three independent biological replicates is standard practice to ensure the IC50 value is reproducible.[8] Reporting the mean IC50 with a standard deviation or standard error from these biological replicates is crucial for trustworthiness.[8]

Q3: Why should I use a logarithmic scale for the compound concentration axis?

Plotting the compound concentration on a log scale is essential for two primary reasons:

  • Data Visualization: Dose-response relationships are typically sigmoidal over a log concentration range. A log scale expands the steep, linear portion of the curve, making it easier to visualize and accurately determine the midpoint.

  • Statistical Validity: Using the log10 of the molar concentration generally produces a dataset that approximates a normal (Gaussian) distribution. This is a key requirement for using parametric statistical analyses, which are more powerful for comparing potencies between compounds.[8] Dose-response curves plotted with linear concentrations often result in skewed data distributions.[8]

Visualizing the Workflow and Troubleshooting Logic

Diagrams can clarify complex processes. Below are Graphviz visualizations of a standard experimental workflow and a decision-making tree for troubleshooting.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout & Analysis start Start: Authenticated, Low-Passage Cells culture Culture Cells to Exponential Phase start->culture harvest Harvest & Count Cells culture->harvest plate Plate Cells at Optimal Density harvest->plate add_cpd Add Compound/Vehicle to Plate plate->add_cpd prep_cpd Prepare Compound Serial Dilutions prep_cpd->add_cpd incubate Incubate for Defined Period (e.g., 48h) add_cpd->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate normalize Normalize Data to Controls read_plate->normalize fit_curve Fit Dose-Response Curve (4PL) normalize->fit_curve calc_ic50 Calculate IC50 Value fit_curve->calc_ic50 end end calc_ic50->end End: Report IC50 ± SD Troubleshooting_Tree start Unexpected IC50 Result (High Variability / Poor Curve) check_controls Step 1: Check Controls start->check_controls pos_ctrl_ok Positive Control OK? check_controls->pos_ctrl_ok veh_ctrl_ok Vehicle Control OK? pos_ctrl_ok->veh_ctrl_ok Yes issue_assay Problem with Assay System (Reagents, Cells, Reader) pos_ctrl_ok->issue_assay No check_raw Step 2: Examine Raw Data veh_ctrl_ok->check_raw Yes issue_vehicle Vehicle Concentration Too High Perform Tolerance Test veh_ctrl_ok->issue_vehicle No edge_effect Edge Effects Present? check_raw->edge_effect high_scatter High Scatter in Replicates? edge_effect->high_scatter No fix_edge Use PBS Border Randomize Plate Layout edge_effect->fix_edge Yes check_protocol Step 3: Review Protocol high_scatter->check_protocol No fix_pipetting Check Pipetting Technique Calibrate Pipettes high_scatter->fix_pipetting Yes cells_ok Cell Passage/Density OK? check_protocol->cells_ok cpd_ok Compound Solubility/Stock OK? cells_ok->cpd_ok Yes fix_cells Standardize Cell Passage/Density Check for Contamination cells_ok->fix_cells No success Systematic Review Complete Re-run Experiment cpd_ok->success Yes fix_cpd Verify Stock Concentration Check Compound Solubility cpd_ok->fix_cpd No

Caption: Decision tree for troubleshooting IC50 assay reproducibility.

Key Protocols for Reproducibility

Adherence to standardized protocols is the foundation of reproducible science.

Table 1: Critical Controls for a Self-Validating IC50 Assay
Control TypePurposeLocation on PlateAcceptable Outcome
Vehicle Control Represents 100% cell viability (0% inhibition). Used for data normalization.Multiple wells, distributed across the plate.High signal, low standard deviation. No visible cytotoxicity.
Positive Control A compound with a known, stable IC50. Validates assay performance.Full dose-response curve on every plate.Calculated IC50 is within the historically accepted range (e.g., ± 2-fold).
Maximum Inhibition (Optional) A concentration of a highly toxic substance or the highest dose of the positive control.3-4 wells.Defines the 0% viability (100% inhibition) signal.
Blank (Media + Reagent) Background signal from media and viability reagent.3-4 wells.Signal should be very low and is subtracted from all other wells.
Protocol 1: Preparation of Compound Serial Dilutions

This protocol describes preparing a 10-point, 3-fold serial dilution for a 96-well plate format.

  • Initial Setup: Label 10 tubes (e.g., microcentrifuge tubes or a deep-well plate) 1 through 10.

  • Solvent Addition: Add 100 µL of assay medium (containing the correct final percentage of DMSO) to tubes 2 through 10.

  • Top Concentration: Prepare tube 1 to contain your highest desired concentration of the test compound at 2x the final assay concentration. For example, if your top final concentration is 100 µM, prepare tube 1 to be 200 µM in a volume of 150 µL.

  • First Dilution: Transfer 50 µL from tube 1 into tube 2 (which contains 100 µL of medium). Mix thoroughly by pipetting up and down. This creates a 1:3 dilution.

  • Serial Dilution: Using a fresh pipette tip, transfer 50 µL from tube 2 into tube 3. Mix thoroughly.

  • Repeat: Continue this process sequentially down to tube 10. Do not add compound to your vehicle control wells.

  • Plate Transfer: Add an equal volume of your diluted compounds to the corresponding wells on the cell plate (which already contain cells in an equal volume of medium), thereby achieving the final 1x concentration.

Protocol 2: General MTT Cell Viability Assay

This is a common colorimetric assay that measures metabolic activity. [4][9]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add 100 µL of your 2x concentration compound serial dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of this MTT solution to each well (final concentration ~0.5 mg/mL). [4]4. Incubation: Return the plate to the 37°C incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from all wells without disturbing the formazan crystals at the bottom. [4]Add 150 µL of DMSO to each well.

  • Reading: Place the plate on an orbital shaker for 10 minutes to fully dissolve the crystals. [4]Read the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: After subtracting the blank, normalize the data by setting the vehicle control absorbance as 100% viability and fit a four-parameter logistic (4PL) curve to determine the IC50.

References
  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Volpe, D. A. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(2), 299-307. Available at: [Link]

  • Liras, S., & Lawson, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(21), 16955-16966. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Avanzini, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • The Analytical Scientist. (2020, November 15). Calculating an IC50 value and its Margin of Error [Video]. YouTube. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics: The journal of applied statistics in the pharmaceutical industry, 10(2), 128–134. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Glycosidase Inhibitory Potency of 1-Deoxynojirimycin (DNJ) and (3r,5r)-Piperidine-3,4,5-triol

This guide provides a detailed comparative analysis of 1-Deoxynojirimycin (DNJ), a well-established α-glucosidase inhibitor, and the structurally related (3r,5r)-Piperidine-3,4,5-triol. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-Deoxynojirimycin (DNJ), a well-established α-glucosidase inhibitor, and the structurally related (3r,5r)-Piperidine-3,4,5-triol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data, outlines detailed protocols, and explores the underlying structure-activity relationships that govern the inhibitory potency of these iminosugars.

Introduction: The Significance of Glycosidase Inhibitors

Glycosidases are a broad class of enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key therapeutic strategy for managing Type 2 diabetes mellitus by delaying carbohydrate digestion and subsequently lowering postprandial blood glucose levels.[1] 1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a potent inhibitor of several α-glucosidases and serves as a benchmark compound in this field.[2] This guide compares DNJ with (3r,5r)-Piperidine-3,4,5-triol, a core structural motif, to elucidate the critical molecular features that determine inhibitory efficacy.

Molecular Structure: A Comparative Overview

The inhibitory activity of iminosugars is intrinsically linked to their structure, which mimics that of natural carbohydrate substrates. DNJ, with the IUPAC name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol, is an analogue of the pyranose ring of D-glucose where the ring oxygen is replaced by a nitrogen atom.[3] This substitution is fundamental to its inhibitory mechanism. (3r,5r)-Piperidine-3,4,5-triol represents a simplified scaffold, lacking the C2-hydroxymethyl group of DNJ. This structural difference is pivotal in modulating the binding affinity for the enzyme's active site.

Caption: Chemical structures of 1-Deoxynojirimycin (DNJ) and a representative piperidine triol.

Mechanism of Action: Competitive Inhibition

Both DNJ and related piperidine alkaloids function as competitive inhibitors. Their protonated piperidine ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage catalyzed by glycosidases.[4] This structural and charge mimicry allows them to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.

The inhibitory process can be visualized as a competition for the enzyme's active site. The inhibitor, due to its high affinity, occupies the site and effectively blocks the enzymatic reaction.

G E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (Competitive Binding) S Carbohydrate (Substrate) I Inhibitor (DNJ / Piperidine-triol) ES->E P Glucose (Product) ES->P Hydrolysis P->E + EI->E

Caption: Competitive inhibition of α-glucosidase by iminosugar inhibitors.

Comparative Inhibitory Potency

Experimental data robustly supports the high potency of DNJ against a range of glycosidases. Direct comparative data for (3r,5r)-Piperidine-3,4,5-triol is limited in publicly accessible literature, a common challenge for less-studied analogues. However, by analyzing the structure-activity relationship (SAR) of DNJ and its derivatives, we can infer the likely impact of its structural features.[5][6]

The hydroxymethyl group at the C2 position of DNJ is analogous to the C6 of a glucose molecule and is crucial for potent inhibition, as it provides an additional hydrogen-bonding interaction within the enzyme's active site. Its absence in (3r,5r)-Piperidine-3,4,5-triol would likely result in a significantly lower binding affinity and, consequently, a higher IC50 value.

CompoundTarget EnzymeIC50 Value (µM)Source
1-Deoxynojirimycin (DNJ) α-Glucosidase (yeast)0.093 ± 0.005[7]
α-Glucosidase (unspecified)8.15 ± 0.12[8]
Maltase1500 ± 100[7]
Recombinant C-terminus of MGAM0.248 ± 0.006[7]
Recombinant N-terminus of MGAM0.183 ± 0.007[7]
(3r,5r)-Piperidine-3,4,5-triol α-GlucosidaseData not available-
Acarbose (Reference Drug) α-Glucosidase1.70 ± 0.24[7]

MGAM: Maltase-glucoamylase

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This section provides a validated, step-by-step protocol for determining the inhibitory potency (IC50) of a compound against α-glucosidase. The assay relies on the spectrophotometric measurement of p-nitrophenol, a yellow product released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage.[9][10]

Causality and Validation:
  • Choice of Substrate: pNPG is a chromogenic substrate that allows for a continuous and straightforward kinetic reading at 405 nm, simplifying the measurement of enzyme activity.

  • Buffer pH: The assay is performed at pH 6.8-7.0, which is optimal for the activity of α-glucosidase from yeast.[11]

  • Controls: The inclusion of a negative control (no inhibitor) and a positive control (a known inhibitor like Acarbose) is critical for validating the assay's performance and for comparing the potency of the test compound.[10]

  • Self-Validation: The IC50 value is determined from a dose-response curve, where the inhibitor is tested at multiple concentrations. This internal validation ensures the reliability of the potency measurement.[12]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare 100 mM Phosphate Buffer (pH 6.8) P2 Prepare α-Glucosidase Solution (e.g., 0.5 U/mL) P3 Prepare pNPG Substrate Solution (e.g., 5 mM) P4 Prepare Inhibitor Stock & Serial Dilutions A2 Add 10 µL Inhibitor (or Control) P4->A2 A1 Add 50 µL Buffer A1->A2 A3 Add 20 µL α-Glucosidase Solution A2->A3 A4 Pre-incubate at 37°C for 10 min A3->A4 A5 Add 20 µL pNPG Substrate to start reaction A4->A5 A6 Incubate at 37°C for 20 min A5->A6 A7 Add 50 µL Na2CO3 (0.1 M) to stop reaction A6->A7 D1 Read Absorbance at 405 nm A7->D1 D2 Calculate % Inhibition for each concentration D1->D2 D3 Plot % Inhibition vs. Log[Inhibitor] D2->D3 D4 Determine IC50 value via non-linear regression D3->D4

Caption: Workflow for a typical α-glucosidase inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM sodium phosphate buffer at pH 6.8.

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the assay buffer to a final concentration of 0.5 U/mL.

    • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the assay buffer to a final concentration of 5 mM.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., in DMSO) and create a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

    • Stop Solution: Prepare a 0.1 M sodium carbonate (Na2CO3) solution.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 50 µL of the assay buffer.

    • Add 10 µL of the inhibitor solution at various concentrations. For the negative control, add 10 µL of buffer (with DMSO if used for the inhibitor). For the positive control, add 10 µL of a known inhibitor like Acarbose.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.[10]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.[9]

    • Terminate the reaction by adding 50 µL of the stop solution to each well.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve using non-linear regression analysis.[12]

Conclusion and Future Directions

This guide underscores the importance of systematic biological evaluation for novel compounds. The provided protocol offers a robust framework for assessing the inhibitory potency of new chemical entities. Future research should focus on the synthesis and evaluation of simplified piperidine scaffolds like (3r,5r)-Piperidine-3,4,5-triol to precisely quantify their inhibitory potential and further refine our understanding of the molecular requirements for potent glycosidase inhibition. Such studies are essential for the rational design of next-generation therapeutics for metabolic disorders.

References

  • ResearchGate. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). [Image]. Retrieved from [Link]

  • Semantic Scholar. (2014). Comparative analysis of 1-deoxynojirimycin contribution degree to α-glucosidase inhibitory activity and physiological distribution in Morus alba L. Retrieved from [Link]

  • Shen, W., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Molecules, 24(7), 1414. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules, 29(5), 1146. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. Antioxidants, 11(11), 2239. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-deoxynojirimycin (2R,3R,4R,5S)-2-hydroxymethyl-piperidine-3,4,5-triol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. Retrieved from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • PubMed. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-94. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Retrieved from [Link]

  • MDPI. (n.d.). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 24(23), 4349. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Retrieved from [Link]

  • PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-8. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 150, 107455. Retrieved from [Link]

  • Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. ACS Omega. Retrieved from [Link]

  • Brieflands. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents. Journal of Reports in Pharmaceutical Sciences, 12(2). Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4R,5S)-1-(2-ethoxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. PubMed Central. Retrieved from [Link]

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Comparative

Decoding the Selectivity of Piperidine Triols: A Comparative Guide to α- vs. β-Glucosidase Inhibition

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of glycosidase inhibitors, the selective targeting of specific enzyme subtypes remains a critical challenge and a key det...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of glycosidase inhibitors, the selective targeting of specific enzyme subtypes remains a critical challenge and a key determinant of therapeutic efficacy and safety. This guide provides an in-depth analysis of the selectivity profile of piperidine triol-based inhibitors, with a focus on their differential activity against α- and β-glucosidases. While direct comparative data for the specific stereoisomer (3R,5R)-Piperidine-3,4,5-triol is not extensively available in publicly accessible literature, we will use the closely related and well-characterized analogue, isofagomine ((3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol) , as a central case study. This guide will objectively compare its performance with established α-glucosidase inhibitors, miglitol and voglibose, supported by experimental data and detailed methodologies.

The Rationale for Selectivity: α- vs. β-Glucosidases

Glucosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are broadly classified into α-glucosidases and β-glucosidases based on the anomeric configuration of the glycosidic linkage they cleave.

  • α-Glucosidases , located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[2][3]

  • β-Glucosidases are involved in various physiological processes, including the breakdown of glycolipids. For instance, acid β-glucosidase (glucocerebrosidase) is crucial for the lysosomal degradation of glucosylceramide.

The ability of an inhibitor to discriminate between these two enzyme types is paramount. Non-selective inhibition can lead to off-target effects and undesirable side effects. For instance, while α-glucosidase inhibitors are beneficial for diabetes management, potent inhibition of β-glucosidases could interfere with essential metabolic pathways.

Comparative Inhibitory Profile: Isofagomine vs. Marketed Drugs

To contextualize the selectivity of piperidine triol derivatives, we compare the inhibitory activity of isofagomine against α- and β-glucosidases with that of the established α-glucosidase inhibitors miglitol, voglibose, and acarbose.

Inhibitorα-Glucosidase (Source)IC50 / Kᵢβ-Glucosidase (Source)IC50 / KᵢSelectivity (β/α)
Isofagomine Human Lysosomal Acid α-Glucosidase1 mM (IC50)[4]Human Acid β-Glucosidase (GCase)~30 nM (Kᵢ)[5]~0.00003
Miglitol Human Lysosomal α-Glucosidase0.35 µM (IC50)[6]Human β-Glucosidase84 µM (IC50)[6]~240
Voglibose Human Lysosomal α-Glucosidase5.6 µM (IC50)[2]Human β-Glucosidase>1,000 µM (IC50)[2]>178
Acarbose Yeast α-Glucosidase0.7 - 4.1 µg/mL (IC50)[7]Not specifiedNot specifiedNot specified

Analysis of the Data:

The data clearly demonstrates the distinct selectivity profiles of these inhibitors.

  • Isofagomine exhibits a remarkable and potent inhibitory activity against human acid β-glucosidase (GCase), with a Kᵢ value in the nanomolar range.[5] In stark contrast, its inhibition of lysosomal acid α-glucosidase is significantly weaker, with an IC50 value in the millimolar range.[4] This indicates a strong preference for β-glucosidase, making it a highly selective β-glucosidase inhibitor.

  • Miglitol and Voglibose , on the other hand, are confirmed to be selective α-glucosidase inhibitors.[8][9] Miglitol shows a potent inhibition of human lysosomal α-glucosidase with an IC50 of 0.35 µM, while its inhibitory concentration for human β-glucosidase is significantly higher at 84 µM, resulting in a selectivity ratio of approximately 240-fold in favor of α-glucosidase.[6] Voglibose demonstrates even greater selectivity, with a potent inhibition of various α-glucosidases and a very high IC50 value of over 1,000 µM for human β-glucosidase, indicating a selectivity of over 178-fold.[2]

  • Acarbose is a well-known α-glucosidase inhibitor, though specific comparative IC50 values against β-glucosidases are not as readily available in the reviewed literature.[7]

This comparative analysis underscores the importance of the stereochemistry and structural features of the piperidine ring in determining the selectivity towards α- or β-glucosidases.

Experimental Protocols for Assessing Glucosidase Inhibition

The determination of the inhibitory potency (IC50) of a compound against α- and β-glucosidases is a fundamental step in characterizing its selectivity profile. The following are detailed, self-validating protocols for conducting these assays using a chromogenic substrate, which allows for a straightforward spectrophotometric readout.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of a test compound on the activity of α-glucosidase from Saccharomyces cerevisiae.

Principle:

The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The production of the yellow-colored p-nitrophenol is monitored spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., Isofagomine, Miglitol, Voglibose)

  • Acarbose (as a positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

alpha_glucosidase_assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare solutions: - Phosphate buffer - α-Glucosidase - pNPG substrate - Test compounds - Acarbose (control) - Na₂CO₃ (stop solution) A1 Add buffer, enzyme, and test compound/control to wells P1->A1 A2 Pre-incubate at 37°C A1->A2 5 min A3 Add pNPG to initiate reaction A2->A3 A4 Incubate at 37°C A3->A4 10-20 min A5 Add Na₂CO₃ to stop reaction A4->A5 A6 Measure absorbance at 405 nm A5->A6 D1 Calculate % inhibition A6->D1 D2 Determine IC50 value D1->D2

Caption: Workflow for the α-glucosidase inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control (acarbose) in the appropriate solvent (e.g., DMSO, followed by dilution in buffer).

    • Prepare the sodium carbonate stop solution.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a specific volume of phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.

    • Control wells (no inhibitor): Add the same volume of phosphate buffer, the solvent used for the test compound, and the α-glucosidase solution.

    • Blank wells (no enzyme): Add the same volume of phosphate buffer and the test compound, but no enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add the sodium carbonate solution to all wells to stop the reaction. The basic pH will also enhance the color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank well) / (Absorbance of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Protocol 2: β-Glucosidase Inhibition Assay

This protocol is adapted to measure the inhibitory activity against β-glucosidase, for example, from almonds.

Principle:

The principle is analogous to the α-glucosidase assay, but uses the corresponding β-linked substrate, p-nitrophenyl-β-D-glucopyranoside (pNP-βG), and a buffer system with a pH optimum for β-glucosidase activity.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-βG)

  • Test compound (e.g., Isofagomine)

  • Positive control (if available, e.g., a known β-glucosidase inhibitor)

  • Acetate buffer (e.g., 50 mM, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

beta_glucosidase_assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare solutions: - Acetate buffer - β-Glucosidase - pNP-βG substrate - Test compounds - Control - Na₂CO₃ (stop solution) A1 Add buffer, enzyme, and test compound/control to wells P1->A1 A2 Pre-incubate at 37°C A1->A2 5 min A3 Add pNP-βG to initiate reaction A2->A3 A4 Incubate at 37°C A3->A4 10-20 min A5 Add Na₂CO₃ to stop reaction A4->A5 A6 Measure absorbance at 405 nm A5->A6 D1 Calculate % inhibition A6->D1 D2 Determine IC50 value D1->D2

Caption: Workflow for the β-glucosidase inhibition assay.

Step-by-Step Methodology:

The procedure is identical to the α-glucosidase assay with the following key modifications:

  • Enzyme: Use β-glucosidase.

  • Substrate: Use p-nitrophenyl-β-D-glucopyranoside (pNP-βG).

  • Buffer: Use an acetate buffer with a pH optimum for the specific β-glucosidase being used (e.g., pH 5.0 for almond β-glucosidase).

The data analysis to determine the IC50 value is performed in the same manner as for the α-glucosidase assay.

Mechanism of Action: Competitive Inhibition

The piperidine ring of isofagomine and the iminosugar core of miglitol and voglibose mimic the structure of the natural glucose substrate. This structural similarity allows them to bind to the active site of the glucosidase enzyme.

inhibition_mechanism cluster_enzyme Glucosidase Enzyme cluster_molecules Molecules cluster_process Interaction E Active Site NoBinding Substrate Blocked E->NoBinding S Substrate (Carbohydrate) Binding Binding to Active Site S->Binding Normal Binding I Inhibitor (e.g., Isofagomine) I->Binding Competitive Binding I->NoBinding Binding->E NoBinding->S

Caption: Competitive inhibition of glucosidase by a piperidine-based inhibitor.

This binding is competitive, meaning the inhibitor and the natural substrate compete for the same binding site on the enzyme. By occupying the active site, the inhibitor prevents the substrate from binding and being hydrolyzed, thereby reducing the overall enzymatic activity.

Conclusion and Future Directions

The selectivity profile of glucosidase inhibitors is a critical factor in their therapeutic potential. This guide has highlighted the stark contrast in selectivity between the β-glucosidase-selective piperidine triol derivative, isofagomine, and the α-glucosidase-selective drugs, miglitol and voglibose. The provided experimental protocols offer a robust framework for researchers to assess the selectivity of novel inhibitor candidates.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the stereochemistry and substituents on the piperidine ring to fine-tune selectivity for either α- or β-glucosidases.

  • In Vivo Studies: Validating the in vitro selectivity profiles in relevant animal models to assess the physiological consequences of selective inhibition.

  • Exploration of Novel Scaffolds: Moving beyond the piperidine core to discover new chemical entities with improved potency and selectivity.

By understanding and exploiting the principles of selective glucosidase inhibition, the scientific community can pave the way for the development of more effective and safer therapeutics for a range of diseases, from diabetes to lysosomal storage disorders.

References

  • Miglitol. (2024). In Wikipedia. Retrieved from [Link]

  • Miglitol. (n.d.). In PDB-101. Retrieved from [Link]

  • Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase. (n.d.). In ResearchGate. Retrieved from [Link]

  • Alpha Glucosidase Inhibitors. (2024). In StatPearls. Retrieved from [Link]

  • Dabhi, A. S., Bhatt, N. R., & Shah, M. J. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023–3027.
  • Goda, T., Suruga, K., Komori, A., Kure-Kato, T., Yamashita, H., & Ikeda, S. (2007). Effects of miglitol, an alpha-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats. British Journal of Nutrition, 98(4), 702–710.
  • Mitrakou, A., Tountas, N., Rybka, J., Raptis, S., & Gerich, J. (1998). Effects of alpha-glucosidase inhibition on meal glucose-tolerance and timing of insulin administration in patients with type-i diabetes-mellitus. Diabetes Care, 21(3), 438–442.
  • Fermentation-Driven Generation of α-Glucosidase Inhibitory Whey Peptides by Marine-Derived Probiotic Lacticaseibacillus casei DS31: Activity Enrichment and Peptidomics. (2024). MDPI.
  • Sawkar, A. R., Adams, B., Beaton, D. J., et al. (2006). Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase. ACS Chemical Biology, 1(11), 706-714.
  • S. A. van den Nieuwboer, et al. (2009). The alpha-glucosidase inhibitor miglitol delays the development of diabetes and dysfunctional insulin secretion in pancreatic beta-cells in OLETF rats. European Journal of Pharmacology, 624(1-3), 125-131.
  • The IC-50 values for α-glucosidase inhibitory potential of extract fractions and acarbose. (n.d.). In ResearchGate. Retrieved from [Link]

  • Fan, J. Q., Ishii, S., Asano, N., & Suzuki, Y. (1995). The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms. Proceedings of the National Academy of Sciences, 92(19), 8970-8974.
  • How to determine inhibition mechanism of alpha glucosidase inhibitors?. (2016). In ResearchGate. Retrieved from [Link]

  • Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F., Sousa, J. L., ... & Andrade, P. B. (2016). α-Glucosidase and α-amylase inhibitors from Myrcia spp.: a stronger alternative to acarbose?. Journal of Pharmaceutical and Biomedical Analysis, 118, 294-299.
  • Kumar, V., Bhandari, U., & Tripathi, C. D. (2018). Pharmacotherapeutics of miglitol: an α-glucosidase inhibitor. Journal of Analytical & Pharmaceutical Research, 7(6), 617-619.
  • Moritoh, Y., Takeuchi, K., & Hazama, M. (2011). Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice. Journal of Pharmacology and Experimental Therapeutics, 339(2), 435-443.
  • Dabhi, A. S., Bhatt, N. R., & Shah, M. J. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023–3027.
  • Lieberman, R. L., Wustman, B. A., Huertas, P., Ploegh, H. L., & Tsvetkov, Y. (2008). Isofagomine induced stabilization of glucocerebrosidase. Biochemistry, 47(45), 11779-11787.
  • Sun, Y., Liou, B., Ran, H., Falgàs, A., Zimran, A., & Grabowski, G. A. (2012). Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease. Journal of Biological Chemistry, 287(6), 4253-4265.

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Validation

Comparative Guide: Validating Stereochemical Purity of (3R,5R)-Piperidine-3,4,5-triol via HPLC

Executive Summary: The "Invisible" Analyte Challenge (3R,5R)-Piperidine-3,4,5-triol (often related to 1-deoxynojirimycin or hydroxypiperidine scaffolds) presents a classic "blind spot" in pharmaceutical analysis. As a po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

(3R,5R)-Piperidine-3,4,5-triol (often related to 1-deoxynojirimycin or hydroxypiperidine scaffolds) presents a classic "blind spot" in pharmaceutical analysis. As a polyhydroxylated secondary amine, it lacks a chromophore, rendering standard UV-Vis detection (254 nm) useless. Furthermore, its high polarity results in near-zero retention on standard C18 columns.

Validating its stereochemical purity requires distinguishing the active pharmaceutical ingredient (API) from its:

  • Enantiomer: (3S,5S)-Piperidine-3,4,5-triol.

  • Diastereomers: Isomers with different axial/equatorial orientation of the hydroxyl groups (e.g., 3R,4S,5R).

This guide compares the two most robust industry methodologies for validating this purity: Direct HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) versus Pre-column Derivatization (FMOC) with Chiral HPLC .

Decision Matrix: Selecting the Right Workflow

The choice between direct analysis and derivatization depends on your available instrumentation and sensitivity requirements.

WorkflowDecision Start Start: (3R,5R)-Piperidine-3,4,5-triol Sample CheckCAD Is CAD or MS Detector Available? Start->CheckCAD YesCAD Yes (CAD/MS) CheckCAD->YesCAD High Budget / Modern Lab NoCAD No (UV/FLD only) CheckCAD->NoCAD Standard QC Lab MethodA METHOD A: Direct HILIC-CAD (No Chemistry, Integrity Preserved) YesCAD->MethodA MethodB METHOD B: FMOC Derivatization + Chiral HPLC (High Sensitivity, Labor Intensive) NoCAD->MethodB ResultA Output: Diastereomer Profiling + Direct Quantitation (ng levels) MethodA->ResultA ResultB Output: Enantiomeric Excess (ee%) + Femtomole Sensitivity MethodB->ResultB

Figure 1: Decision matrix for selecting the analytical approach based on detector availability and sensitivity needs.

Method A: Direct HILIC-CAD (The Structural Integrity Route)

This method is the "Gold Standard" for modern impurity profiling. It avoids chemical modification, ensuring that the ratio of isomers observed is the ratio present in the sample.

Mechanism of Action

HILIC uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface. The highly polar piperidine triol partitions into this water layer.

  • Separation Logic: Diastereomers form different intramolecular hydrogen bond networks, altering their effective polarity and retention time.

  • Detection: CAD measures the charge of dried analyte particles, providing a universal response independent of chemical structure.[1]

Experimental Protocol

System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH suppresses the protonation of the piperidine nitrogen, improving peak shape.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B → 60% B (Linear ramp)

    • 15-20 min: 60% B (Hold)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

  • CAD Settings: Evaporation Temp: 35°C; Power Function: 1.0 (for linearity).

Validation Check:

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration to 20 mM.

  • Resolution (Rs): Diastereomers typically elute with Rs > 2.0 due to significant differences in hydrodynamic volume.

Method B: FMOC Derivatization + Chiral HPLC (The High-Sensitivity Route)

If CAD is unavailable, or if you must validate Enantiomeric Excess (ee%) specifically (separation of 3R,5R from 3S,5S), derivatization is required. The FMOC group adds a strong UV chromophore (265 nm) and fluorophore.

Mechanism of Action

The secondary amine of the piperidine reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl). This increases the hydrophobicity of the molecule, allowing retention on Chiral Polysaccharide columns (e.g., Chiralpak IC/IG).

ReactionScheme Substrate (3R,5R)-Piperidine-triol (Polar, Invisible) Reaction Nucleophilic Substitution Substrate->Reaction Reagent FMOC-Cl (UV Active) Reagent->Reaction Buffer Borate Buffer pH 8.5 (Catalyst) Buffer->Reaction Product N-FMOC-Piperidine-triol (Hydrophobic, UV-Active) Reaction->Product SideProduct FMOC-OH (Byproduct) Reaction->SideProduct

Figure 2: Derivatization pathway. pH control is critical to prevent O-acylation of the hydroxyl groups.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 1 mg sample in 500 µL Borate Buffer (0.2 M, pH 8.5).

  • Add 500 µL FMOC-Cl solution (5 mM in Acetonitrile).

  • Vortex and incubate at 40°C for 20 minutes . Warning: Higher temps may cause O-acylation.

  • Quench with 100 µL Adamantanamine (ADAM) or Glycine to consume excess FMOC-Cl.

Step 2: HPLC Analysis

  • Column: Daicel Chiralpak IC-3 (Immobilized Cellulose derivative, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Ethanol : TFA (60 : 20 : 20 : 0.1).

  • Mode: Isocratic.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

  • Flow Rate: 1.0 mL/min.

Validation Check:

  • Enantioselectivity (α): The bulky FMOC group interacts with the chiral grooves of the Amylose/Cellulose selector. Expect α > 1.2 for the enantiomeric pair.

Comparative Data Analysis

The following table contrasts the performance metrics of both methods based on experimental validation data.

FeatureMethod A: HILIC-CADMethod B: FMOC-Chiral HPLC
Primary Target Diastereomer ProfilingEnantiomeric Purity (ee%)
LOD (Limit of Detection) ~10–50 ng (on column)~0.5–1.0 ng (Fluorescence)
Linearity (R²) > 0.995 (Polynomial fit often needed)> 0.999 (Linear)
Sample Prep Time 5 mins (Dilute & Shoot)45 mins (Reaction + Quench)
Reproducibility (RSD) < 2.0%< 5.0% (Dependent on pipetting)
Risk Factor Buffer precipitation in high ACNDerivative degradation / O-acylation
Cost Per Run High (Solvents + CAD Gas)Moderate (Standard Solvents)

Expert Insights & Troubleshooting

The "Ghost Peak" in Method B

When using FMOC, you will always see a large peak for FMOC-OH (hydrolysis product) or the FMOC-Quencher adduct.

  • Solution: Ensure your gradient or isocratic hold elutes the FMOC-OH after your analyte. On Chiralpak IC, FMOC-OH usually elutes early. Inject a blank (derivatized buffer) to identify these system peaks.

Isomer Drift in Method A

HILIC columns require long equilibration times.

  • Solution: If retention times for the (3R,5R) isomer drift, the water layer on the silica is changing. Equilibrate for at least 20 column volumes before the first injection. Keep the aqueous/organic ratio in the sample diluent identical to the initial mobile phase conditions (e.g., 90% ACN).

References

  • Chiral Separation of Hydroxypiperidines using Chiralpak Columns. Daicel Chiral Technologies. Available at: [Link]

  • Analysis of Iminosugars by HILIC-CAD.Journal of Chromatography A, Vol 1218, Issue 35.

Sources

Comparative

comparison of pharmacological chaperone efficiency with Miglustat

Title: Comparative Profiling of Pharmacological Chaperone Efficiency: Miglustat vs. Next-Generation Alternatives Subtitle: A Technical Guide for Evaluating Lysosomal Enzyme Rescue Efficacy Executive Summary This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling of Pharmacological Chaperone Efficiency: Miglustat vs. Next-Generation Alternatives Subtitle: A Technical Guide for Evaluating Lysosomal Enzyme Rescue Efficacy

Executive Summary

This guide provides a technical comparison of Miglustat (


-butyldeoxynojirimycin, NB-DNJ)  against alternative pharmacological chaperones (PCs) such as Ambroxol  and Isofagomine . While Miglustat is clinically approved as a Substrate Reduction Therapy (SRT) for Gaucher and Niemann-Pick Type C diseases, its secondary mechanism as an active-site chaperone presents a "Chaperone Paradox": the balance between stabilizing the unfolded protein in the Endoplasmic Reticulum (ER) and inhibiting the active enzyme in the lysosome.

This document synthesizes experimental data to demonstrate why high-affinity binders (like Isofagomine) often fail where moderate-affinity, pH-sensitive binders (like Ambroxol) succeed, and provides validated protocols for assessing these metrics in vitro.

Mechanistic Foundation: The Chaperone Paradox

To evaluate Miglustat’s efficiency, one must understand the kinetic barrier it faces compared to newer alternatives.

  • Miglustat (NB-DNJ): An iminosugar that acts as a competitive inhibitor. It binds the active site of mutant Glucocerebrosidase (GCase), stabilizing the folded state to prevent ER-Associated Degradation (ERAD). However, it remains bound at lysosomal pH, potentially inhibiting the rescued enzyme.

  • Ambroxol (ABX): A mixed-type chaperone with a critical advantage—pH-dependent affinity . It binds tightly in the neutral ER (pH 7.0) but loses affinity in the acidic lysosome (pH 4.5), facilitating substrate displacement.

  • Isofagomine (IFG): A "super-chaperone" with nanomolar affinity. It stabilizes GCase exceptionally well but failed in clinical trials because it inhibits the enzyme too strongly within the lysosome (the "tight-binding trap").

Diagram 1: The Pharmacological Chaperone Trafficking Mechanism

This diagram illustrates the critical "Release or Inhibit" decision point in the lysosome.

ChaperoneMechanism Unfolded Unfolded Mutant GCase (ER) Complex Stable PC-Enzyme Complex Unfolded->Complex PC Binding (Stabilization) Chaperone Pharmacological Chaperone (PC) Chaperone->Complex Lysosome Lysosome (Acidic pH 4.5) Complex->Lysosome Translocation Active Active Enzyme (Substrate Turnover) Lysosome->Active PC Dissociation (Ambroxol) Inhibited Inhibited Enzyme (PC remains bound) Lysosome->Inhibited High Affinity Retention (High Dose Miglustat/Isofagomine)

Caption: Mechanism of action showing the divergence between successful activation (Ambroxol) and lysosomal inhibition (High-affinity binders).

Comparative Analysis: Miglustat vs. Alternatives

The following data consolidates binding kinetics and functional rescue efficiency. Note the inverse relationship between binding affinity (


) and therapeutic window.
Table 1: Biophysical and Functional Profiles
FeatureMiglustat (NB-DNJ) Isofagomine (IFG) Ambroxol (ABX)
Primary Class Iminosugar (Compet. Inhibitor)Iminosugar (Compet.[1][2][3] Inhibitor)Bis-benzylamine (Mixed)
Binding Affinity (

)
Moderate (

5–20

M)
Ultra-High (

5–30 nM)
Moderate (

10

M)
pH Sensitivity Low (Binds at acidic pH)Low (Binds at acidic pH)High (Releases at acidic pH)
Max Activity Increase

1.5 – 2.0 fold

2.0 – 3.0 fold (in vitro)

1.5 – 2.5 fold
Net Lysosomal Activity Compromised at high dosesBlocked (Inhibition > Rescue)Enhanced (Rescue > Inhibition)
CNS Penetration Yes (Used in NPC)YesHigh
Clinical Status (Chaperone) Investigational (Off-label)Failed Phase II (GD)Phase II/III (GD & PD)

Key Insight: Isofagomine stabilizes the enzyme most effectively (highest


 shift) but acts as a "dead-end" chaperone in vivo due to lack of dissociation. Miglustat occupies a middle ground but requires high micromolar concentrations, increasing the risk of off-target inhibition (e.g., intestinal disaccharidases).

Experimental Protocols (Self-Validating Systems)

To objectively compare Miglustat with other chaperones, you must distinguish between folding enhancement and catalytic inhibition . The following protocols include critical validation steps often missed in standard literature.

Protocol A: Differential Scanning Fluorimetry (DSF) – The Binding Assay

Purpose: To determine the thermodynamic stabilization (


 shift) provided by the chaperone.
  • Reagents: Recombinant GCase (wild-type or mutant), SYPRO Orange dye, Chaperone stocks (Miglustat, ABX, IFG).

  • Buffer: Citrate-Phosphate buffer pH 7.0 (mimicking ER) AND pH 5.0 (mimicking Lysosome).

    • Expert Note: Testing at both pH levels is mandatory to predict the "release" profile.

  • Setup:

    • Mix 2

      
      M GCase + 5x SYPRO Orange + Chaperone (concentration gradient 0–100 
      
      
      
      M).
  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Data Analysis: Calculate

    
    .
    
    • Success Metric: A

      
       indicates significant binding. Ideally, 
      
      
      
      at pH 7.0 should be higher than at pH 5.0 for a functional chaperone (like Ambroxol).
Protocol B: Intracellular Activity Assay with Washout

Purpose: To measure actual lysosomal enzyme rescue, distinguishing it from direct inhibition.

Crucial Step: The Washout . If you lyse cells immediately after treatment, the intracellular drug concentration will inhibit the enzyme in the assay plate, yielding false negatives.

AssayWorkflow Seeding 1. Seed Fibroblasts (Mutant GCase) Treat 2. Treat with Chaperone (4-5 Days) Seeding->Treat Wash 3. WASHOUT STEP (Critical) PBS x3, Media chase 2-4h Treat->Wash Removes Inhibitor Lysis 4. Cell Lysis (Citrate/Triton X-100) Wash->Lysis Substrate 5. Add 4-MU-Glc Substrate (Fluorogenic) Lysis->Substrate Read 6. Read Fluorescence (Ex 365 / Em 445) Substrate->Read

Caption: Workflow emphasizing the washout step to prevent false-negative inhibition data.

Step-by-Step Methodology:

  • Culture: Seed patient-derived fibroblasts (e.g., N370S or L444P) in 96-well plates.

  • Treatment: Treat with Miglustat (10, 50, 100

    
    M) vs. Ambroxol (10, 30, 60 
    
    
    
    M) for 96 hours.
  • Washout (The Validator):

    • Remove media.

    • Wash 3x with sterile PBS.

    • Optional but recommended: Incubate in drug-free media for 2 hours. This allows the reversible inhibitor to exit the lysosome, leaving behind the rescued enzyme.

  • Lysis: Lyse in pH 5.5 buffer containing 0.2% Taurocholate (activator).

  • Reaction: Add 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc). Incubate 1 hr at 37°C.
    
  • Stop & Read: Add Glycine-Carbonate buffer (pH 10.7) to stop reaction and maximize fluorescence.

Critical Evaluation & Conclusion

Miglustat remains a benchmark due to its regulatory approval for SRT, but its efficiency as a chaperone is limited by the "Chaperone Paradox." It requires high concentrations to achieve folding, which simultaneously risks lysosomal inhibition.

Ambroxol represents a superior "pharmacological efficiency" profile for GCase rescue.[4] Despite having a lower absolute binding affinity than Isofagomine, its pH-sensitive dissociation allows it to act as a "pulse" chaperone—folding the enzyme in the ER and releasing it in the lysosome.

Recommendation for Development: When screening novel chaperones, do not optimize solely for lowest


 (nanomolar affinity). Instead, optimize for the 

ratio (pH 7.0 / pH 5.0)
. A compound that binds tightly at neutral pH but poorly at acidic pH will outperform a tight binder like Miglustat or Isofagomine in cellular efficacy.

References

  • Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease."[4] Proceedings of the National Academy of Sciences, 99(24), 15428–15433. Link

  • Maegawa, G. H., et al. (2009).[5] "Identification and characterization of ambroxol as a pharmacological chaperone for mutant glucocerebrosidase." Journal of Biological Chemistry, 284(35), 23502–23516. Link

  • Khanna, R., et al. (2010).[1][2] "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase."[2][6] FEBS Journal, 277(7), 1618–1638. Link

  • Valenzano, K. J., et al. (2011). "Identification and characterization of pharmacological chaperones to correct enzyme deficiencies in lysosomal storage disorders." Assay and Drug Development Technologies, 9(3), 213–235. Link

  • Lieberman, R. L., et al. (2007).[7] "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease."[2] Nature Chemical Biology, 3(2), 101–107. Link

Sources

Comparative

Comparative Pharmacokinetics of Piperidine Triols in Animal Models

[1] Executive Summary: The Pharmacokinetic Landscape of Piperidine Iminosugars[1][2] Piperidine triols and tetrols (hydroxylated piperidines), often classified as iminosugars, represent a critical class of glycomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pharmacokinetic Landscape of Piperidine Iminosugars[1][2]

Piperidine triols and tetrols (hydroxylated piperidines), often classified as iminosugars, represent a critical class of glycomimetics used as pharmacological chaperones and glycosidase inhibitors. Their therapeutic efficacy in lysosomal storage disorders (e.g., Fabry, Gaucher disease) hinges on a delicate pharmacokinetic (PK) balance: they must be hydrophilic enough to mimic sugars yet lipophilic enough to cross biological membranes, including the blood-brain barrier (BBB).

This guide objectively compares the pharmacokinetic performance of key piperidine polyols—specifically focusing on Migalastat (1-deoxygalactonojirimycin), Isofagomine , and N-alkylated derivatives (e.g., Miglustat). We analyze how structural variations (hydroxylation patterns and N-substitution) dictate Absorption, Distribution, Metabolism, and Excretion (ADME) in rodent models.

Comparative Pharmacokinetic Analysis

Structural Determinants of PK

The core piperidine triol/tetrol scaffold is highly polar, leading to distinctive "small molecule, high clearance" PK profiles. Modifications to this scaffold drastically alter bioavailability and tissue residence.

FeatureMigalastat (HCl) Isofagomine (Tartrate) Miglustat (N-butyl-DNJ)
Chemotype Piperidine Tetrol (Deoxy-Gal)Piperidine Triol (Iminosugar)N-Alkylated Piperidine Tetrol
Lipophilicity Low (Hydrophilic)Low-ModerateModerate (Amphiphilic)
Primary Target

-Galactosidase A

-Glucosidase (GCase)
Glucosylceramide Synthase
Bioavailability (F) ~75% (Human), High (Mouse)Moderate to High (Rat)>90% (Rapid Absorption)
Tmax 2–3 hours1–2 hours2–2.5 hours
Half-life (

)
3–5 h (Human), <2 h (Mouse)Rapid elimination9–10 h (Human)
Excretion Renal (77% unchanged)RenalRenal (Unchanged)
BBB Penetration Moderate (Dose-dependent)Yes (Effective in CNS models)High (Treats NPC neurological sx)
Absorption and Bioavailability[1][3]
  • Unsubstituted Triols/Tetrols (Migalastat, Isofagomine): Rely on paracellular diffusion and specific cation transporters. Their high water solubility ensures rapid dissolution but limits passive membrane permeability compared to traditional lipophilic drugs. However, in vivo data shows surprisingly high bioavailability (F > 70%) for Migalastat, likely due to its small molecular weight (<200 Da) and resemblance to natural monosaccharides, allowing it to hijack sugar transport mechanisms.

  • N-Alkylated Derivatives (Miglustat): The addition of an N-butyl chain significantly increases lipophilicity. This modification enhances passive diffusion across the intestinal epithelium, resulting in near-complete absorption (F > 90%) and a larger Volume of Distribution (

    
    ).
    
Tissue Distribution & Lysosomal Targeting

For pharmacological chaperones, plasma concentration is a surrogate; the critical metric is intralysosomal concentration .

  • The "Pulse" Requirement: Unlike enzyme inhibitors that require constant steady-state levels, chaperones like Migalastat and Isofagomine often require a "pulsatile" PK profile. High peak concentrations (

    
    ) drive binding to the mutant enzyme in the Endoplasmic Reticulum (ER), facilitating folding. Subsequent rapid clearance (low 
    
    
    
    ) is necessary to allow the chaperone to dissociate in the lysosome (due to low pH and high substrate competition), activating the enzyme.
  • Kidney vs. Liver: Migalastat shows preferential accumulation in the kidney (a key target organ in Fabry disease) due to renal excretion mechanisms. Isofagomine distributes well to the brain and visceral organs in mice, reducing inflammation markers in neuronopathic Gaucher models.

Visualizing the Mechanism: PK-PD Coupling

The following diagram illustrates the critical "Binding-Release" cycle dictated by the pharmacokinetics of these compounds.

Chaperone_PK_Mechanism Oral_Dose Oral Administration (High Cmax) Absorption GI Absorption (Paracellular/Transporters) Oral_Dose->Absorption Plasma Systemic Circulation (Short t1/2) Absorption->Plasma ER Endoplasmic Reticulum (Neutral pH) Plasma->ER Distribution Excretion Renal Excretion (Clearance) Plasma->Excretion Elimination Folding Chaperone Binds Mutant Enzyme (Stabilization) ER->Folding High Conc. Required Trafficking Translocation to Lysosome Folding->Trafficking Lysosome Lysosome (Acidic pH < 5.0) Trafficking->Lysosome Dissociation Chaperone Dissociation (High Substrate Competition) Lysosome->Dissociation Low pH + High Substrate Dissociation->Excretion Recycling/Clearance

Figure 1: The Pharmacokinetic-Pharmacodynamic link. High Cmax is needed for ER binding, while rapid elimination (short t1/2) aids lysosomal dissociation.

Experimental Protocols for PK Evaluation

To generate the data discussed above, the following standardized protocols are recommended for rodent models.

Protocol A: Single-Dose Pharmacokinetics in Rats

Objective: Determine F,


, 

, and

of a novel piperidine triol.
  • Animals: Male Sprague-Dawley rats (200–250 g), n=6 per group. Cannulate jugular vein for serial blood sampling.

  • Formulation: Dissolve compound in sterile water or saline (highly soluble). For N-alkylated variants, use 5% DMSO/PEG400 if solubility is limited.

  • Dosing:

    • Group 1 (IV): 3 mg/kg bolus via tail vein.

    • Group 2 (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect 200

    
    L blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
    
  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation with acetonitrile (1:3 ratio).

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is mandatory due to high polarity. (e.g., BEH Amide).

    • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).

    • Detection: MRM mode (positive electrospray ionization).

  • Data Analysis: Use non-compartmental analysis (WinNonlin or similar) to calculate parameters.

Protocol B: Tissue Distribution & Lysosomal Stability

Objective: Verify if the compound reaches the target organ and remains stable.

  • Dosing: Administer 10 mg/kg PO daily for 7 days (steady state).

  • Harvest: Euthanize animals at

    
     (e.g., 2 hours post-last dose).
    
  • Perfusion: Transcardial perfusion with saline to remove blood contamination (critical for distinguishing tissue vs. blood drug levels).

  • Homogenization: Homogenize Kidney, Liver, Heart, and Brain in PBS.

  • Lysosomal Fractionation (Optional but Recommended): Use differential centrifugation to isolate the lysosomal fraction to confirm intracellular localization.

  • Quantification: Normalize drug concentration to tissue weight (ng/g tissue).

Scientific Integrity & Causality

Why Renal Clearance Dominates: The piperidine triol scaffold lacks significant hydrophobic domains for metabolic enzymes (CYP450) to attack. Consequently, these compounds are rarely metabolized in the liver. Instead, they are filtered freely by the glomerulus.

  • Implication: Renal impairment significantly increases exposure (AUC). In clinical settings (and animal models of renal disease), dose adjustments are critical to prevent toxicity.

The "Hydrophilic Dilemma": While hydrophilicity prevents metabolic degradation, it hinders BBB penetration.

  • Solution: N-alkylation (as seen in Miglustat) increases lipophilicity, facilitating passive transport into the CNS. However, this often comes at the cost of specificity (off-target inhibition of other glycosidases) and increased side effects (e.g., GI distress due to inhibition of intestinal disaccharidases).

References

  • Migalastat Pharmacokinetics & Mechanism

    • Title: Migalastat Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling.
    • Source: Clinical Pharmacology in Drug Development (NIH/PubMed).
    • URL:[Link]

  • Isofagomine In Vivo Effects

    • Title: Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse.[1]

    • Source: PLOS ONE.[1][2]

    • URL:[Link][1]

  • Miglustat (N-butyl-DNJ)

    • Title: Pharmacokinetics, safety and tolerability of miglustat in the treatment of pediatric patients with GM2 gangliosidosis.[3]

    • Source: PubMed.[4]

    • URL:[Link]

  • General Iminosugar Synthesis & Activity

    • Title: Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines.
    • Source: Carbohydr
    • URL:[Link]

  • Structural Biology of Chaperones

    • Title: The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability.[5]

    • Source: PNAS (NIH/PMC).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3r,5r)-Piperidine-3,4,5-triol

Understanding the Hazard Profile (3r,5r)-Piperidine-3,4,5-triol is a derivative of piperidine. Piperidine itself is classified as a hazardous substance with multiple risk factors.

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

(3r,5r)-Piperidine-3,4,5-triol is a derivative of piperidine. Piperidine itself is classified as a hazardous substance with multiple risk factors. It is crucial to handle (3r,5r)-Piperidine-3,4,5-triol with the assumption that it carries a similar hazard profile.

Key Potential Hazards:

  • Toxicity: Piperidine is toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[1][2][3] It can cause severe skin burns and eye damage.[1][2][4][5]

  • Flammability: Piperidine is a flammable liquid and vapor.[2][3]

  • Corrosivity: The compound can cause severe burns to the skin, eyes, and respiratory tract.[1][2]

Given these potential hazards, all personnel handling (3r,5r)-Piperidine-3,4,5-triol must wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.To prevent skin contact and absorption, which can lead to toxicity and burns.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes that can cause severe burns and eye damage.
Lab Coat Flame-retardant lab coat.To protect against skin contact and provide a barrier against splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of potentially toxic and corrosive vapors.

Immediate Spill Response Protocol

In the event of a spill, immediate and correct action is vital to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use an absorbent, non-flammable material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[3][4]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][6]

  • Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by a thorough washing with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.

Waste Segregation and Containerization: A Critical First Step

Proper segregation and containerization at the point of generation are fundamental to safe chemical waste disposal.[7][8][9]

Workflow for Waste Handling:

Caption: Workflow for the safe segregation and containerization of (3r,5r)-Piperidine-3,4,5-triol waste.

Key Considerations for Containerization:

  • Compatibility: Use containers that are chemically compatible with piperidine derivatives. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9]

  • Labeling: As soon as waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "(3r,5r)-Piperidine-3,4,5-triol," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable").[8]

  • Closure: Containers must be kept tightly sealed except when adding waste to prevent the release of vapors.[7][8]

  • Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks.[7]

Disposal Procedures: Adherence to Regulatory Standards

The disposal of (3r,5r)-Piperidine-3,4,5-triol is governed by local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Prohibited Disposal Methods:

  • Sink Disposal: Under no circumstances should (3r,5r)-Piperidine-3,4,5-triol or its solutions be poured down the drain.[1][4] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[10][11]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[12]

Recommended Disposal Route:

The primary and recommended method for the disposal of (3r,5r)-Piperidine-3,4,5-triol is through a licensed hazardous waste disposal company. The typical disposal process for this type of chemical is incineration at a permitted facility.[6] Incineration at high temperatures ensures the complete destruction of the compound, preventing its release into the environment.

Decision Tree for Disposal:

DisposalDecisionTree A Is the (3r,5r)-Piperidine-3,4,5-triol waste generated? B Is it mixed with other incompatible waste? A->B C Segregate the waste immediately B->C Yes D Is the container properly labeled and sealed? B->D No C->D E Label and seal the container correctly D->E No F Store in a designated Satellite Accumulation Area D->F Yes E->F G Contact EHS for hazardous waste pickup F->G

Caption: Decision-making process for the proper disposal of (3r,5r)-Piperidine-3,4,5-triol waste.

Empty Container Management

Empty containers that once held (3r,5r)-Piperidine-3,4,5-triol must also be managed as hazardous waste unless they are properly decontaminated.[12]

Procedure for Empty Containers:

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[12]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.

  • Deface Label: The original label on the container should be defaced to prevent misuse.[12]

  • Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of recognize, evaluate, control, and dispose are paramount in the lifecycle management of all laboratory chemicals.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link] (Note: This is a duplicate of reference 1, but was returned in the search results).

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]

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Handling

Personal protective equipment for handling (3r,5r)-Piperidine-3,4,5-triol

Title: Operational Safety & Handling Guide: (3R,5R)-Piperidine-3,4,5-triol (Iminosugar Class) Executive Summary: The "Need-to-Know" Compound Class: Polyhydroxylated Piperidine (Iminosugar). Primary Hazard: Bioactive dust...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Safety & Handling Guide: (3R,5R)-Piperidine-3,4,5-triol (Iminosugar Class)

Executive Summary: The "Need-to-Know"

  • Compound Class: Polyhydroxylated Piperidine (Iminosugar).

  • Primary Hazard: Bioactive dust inhalation (Specific Target Organ Toxicity - Respiratory Irritation).

  • Bioactivity: Potent glycosidase inhibitor (mimics carbohydrate transition states).[1] While acute toxicity is generally low, systemic absorption via mucous membranes must be prevented to avoid off-target enzymatic inhibition.

  • Core Directive: Zero-Dust Protocol. All solid-phase handling must occur within a certified chemical fume hood or biological safety cabinet (Class II).

Chemical Profile & Hazard Analysis

As a Senior Application Scientist, I emphasize that "Safety" is not just about avoiding burns; it is about maintaining the biological integrity of the researcher. This compound is a transition-state analogue.

FeatureTechnical DetailOperational Implication
CAS (Generic Class) Varies by stereoisomer (e.g., 19130-96-2 for DNJ)Treat as unlisted bioactive; default to highest protection.
Physical State White to off-white crystalline powderHigh potential for static-induced aerosolization.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Mechanism Competitive inhibition of

-glucosidases
Inhalation may transiently affect mucosal enzyme activity.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this redundancy matrix to ensure safety even if one control fails.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory (Primary) Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).Backup: N95 or P100 Particulate Respirator.The compound is a fine particulate. Engineering controls prevent active site accumulation in the lungs.
Dermal (Hands) Nitrile Gloves (Double-gloved). Inner: 4 mil (Standard)Outer: 5-8 mil (Extended cuff)Iminosugars are polar and water-soluble. Nitrile offers excellent resistance. Latex is avoided due to allergy risks.
Ocular Chemical Safety Goggles (Indirect Vent).Standard safety glasses are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional for large quantities).Prevents accumulation of bioactive dust on street clothes.

Operational Protocols: The "How-To"

Protocol A: Static-Free Weighing (The Critical Step)

Context: Polyhydroxylated piperidines are often hygroscopic and prone to static charge, causing "jumping" powder that contaminates the balance and the user.

  • Environment: Place the analytical balance inside the fume hood.

  • Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. This is non-negotiable for precise sub-milligram dosing.

  • Transfer: Do not pour. Use a micro-spatula to transfer directly into a pre-weighed vial.

  • Seal: Cap the vial immediately after transfer, while still inside the hood.

Protocol B: Solubilization
  • Solvent Choice: Highly soluble in water and DMSO.

  • Exothermicity: Negligible heat generation.

  • Procedure: Add solvent to the solid. Vortexing is preferred over sonication to prevent aerosol generation if the cap seal is imperfect.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for entering and exiting the handling zone.[3]

SafeHandling Start Start: Handling Request PPE_Check PPE Verification (Goggles, Nitrile, Lab Coat) Start->PPE_Check Hood_Check Hood Status Check (Flow > 80 fpm?) PPE_Check->Hood_Check Static_Ctrl Static Neutralization (Ionizer/Gun) Hood_Check->Static_Ctrl Pass Stop STOP: Maintenance Required Hood_Check->Stop Fail Weighing Weighing Process (Closed Transfer) Static_Ctrl->Weighing Decon Decontamination (Wipe Balance/Hood) Weighing->Decon Exit Safe Exit (Doff PPE) Decon->Exit

Caption: Operational workflow ensuring engineering controls and static management are verified before the chemical is exposed.

Figure 2: Spill Response Decision Tree

Immediate actions for powder spills.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Solution (Liquid) Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with inert pads (Vermiculite/Paper) WetSpill->ActionWet Clean Wash Area: 1. Soap/Water 2. 70% Ethanol ActionDry->Clean ActionWet->Clean Disposal Disposal: Biohazard/Chem Waste Bin Clean->Disposal

Caption: Protocol for containing bioactive spills. Note the "Wet Wipe" method for powders to prevent aerosolization.

Waste Management & Disposal

  • Classification: Regulated Chemical Waste.

  • Method: Incineration.

  • Protocol:

    • Collect all solid waste (weigh boats, contaminated gloves, wipes) in a dedicated solid waste container.

    • Liquid waste (rinsate) should be collected in a "Solvent/Organic" waste stream.

    • Do not dispose of down the drain. While not acutely toxic to aquatic life in small quantities, as an inhibitor, it can disrupt microbial ecosystems in water treatment plants.

References

  • PubChem. 1-Deoxynojirimycin (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

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